molecular formula C20H25ClN2O5 B1678800 (+)-Amlodipine CAS No. 103129-81-3

(+)-Amlodipine

货号: B1678800
CAS 编号: 103129-81-3
分子量: 408.9 g/mol
InChI 键: HTIQEAQVCYTUBX-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-amlodipine is the (4R)-enantiomer of amlodipine. It is an enantiomer of a (S)-amlodipine.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIQEAQVCYTUBX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430938
Record name (R)-Amlodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103129-81-3
Record name (+)-Amlodipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103129-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Amlodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMLODIPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUH55G7ZTY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Amlodipine on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic for hypertension and angina. It is administered as a racemic mixture of S-(-)- and R-(+)-enantiomers, each possessing distinct pharmacological activities that contribute to its overall therapeutic effect on vascular smooth muscle. This technical guide provides a comprehensive overview of the molecular mechanisms of action of both enantiomers, with a focus on their effects on vascular smooth muscle cells (VSMCs). We present quantitative data on their efficacy, detailed protocols for key experimental assays, and visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Stereospecific Interactions with Vascular Smooth Muscle

The therapeutic efficacy of racemic amlodipine stems from the distinct and complementary actions of its two enantiomers. The S-(-)-amlodipine isomer is the primary contributor to vasodilation through its potent blockade of L-type calcium channels, while the R-(+)-amlodipine isomer exhibits ancillary effects, including the stimulation of nitric oxide synthesis.

S-(-)-Amlodipine: The Potent Vasodilator

The principal mechanism of action of S-(-)-amlodipine is the stereoselective inhibition of voltage-gated L-type calcium channels (Ca_v_1.2) in vascular smooth muscle cells.[1][2] This blockade prevents the influx of extracellular calcium (Ca²⁺) into the cell, a critical step in the initiation of smooth muscle contraction.[1] By reducing intracellular Ca²⁺ concentration, S-(-)-amlodipine leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[3]

R-(+)-Amlodipine: A Modulator of Nitric Oxide Production

While significantly less potent as a calcium channel blocker, the R-(+)-enantiomer of amlodipine contributes to vasodilation through a distinct mechanism: the stimulation of endothelial nitric oxide synthase (eNOS) activity.[4] This leads to an increased production of nitric oxide (NO), a potent endogenous vasodilator. NO diffuses from the endothelium to the underlying vascular smooth muscle, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.[4]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of amlodipine and its enantiomers from various in vitro studies.

Table 1: Inhibitory Concentration (IC₅₀) of S-(-)-Amlodipine on Vascular Smooth Muscle Contraction

Cell Type/TissueStimulusAssayIC₅₀ (nM)Reference(s)
Rat AortaCa²⁺-induced contractionContraction Assay1.9[5][6]
Rat AortaK⁺ (45 mM)-induced contractionContraction Assay19.4[5]

Table 2: Inhibitory Concentration (IC₅₀) of Amlodipine on Vascular Smooth Muscle Cell Proliferation

Cell TypeStimulusAssayIC₅₀ (µM)Reference(s)
Rat Aortic VSMCsSerum-inducedDNA Synthesis0.1 - 10[7]
Rat Aortic VSMCsThrombin-inducedDNA Synthesis0.1 - 10[7]
Rat Aortic VSMCsbFGF-inducedDNA Synthesis0.1 - 10[7]
Human VSMCsbFGF-inducedp42/p44 MAPK activation0.001 - 0.1[8]

Table 3: Effective Concentration (EC) of R-(+)-Amlodipine on Nitric Oxide Production

Cell TypeEffectAssayEffective ConcentrationReference(s)
Porcine Endothelial CellsLong-term (24h) NO formation-0.1 - 10 µM[9]
Spontaneously Hypertensive Rat Aortic and Glomerular Endothelial CellsIncreased NO releaseAmperometric Nanosensors5 mg/kg/day (in vivo)[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the enantiomers of amlodipine in vascular smooth muscle and endothelial cells.

S_Amlodipine_Pathway S_Amlodipine S-(-)-Amlodipine L_type_Ca_Channel L-type Ca²⁺ Channel (Ca_v_1.2) S_Amlodipine->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx S_Amlodipine->Ca_influx Blocks Intracellular_Ca ↑ Intracellular [Ca²⁺] Relaxation Vasodilation Ca_influx->Relaxation Leads to Calmodulin Calmodulin Intracellular_Ca->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Catalyzes Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction

S-(-)-Amlodipine's primary mechanism of action.

R_Amlodipine_Pathway R_Amlodipine R-(+)-Amlodipine PKC Protein Kinase C (PKC) R_Amlodipine->PKC Inhibits eNOS_p_Ser1177 eNOS Phosphorylation (Ser1177) R_Amlodipine->eNOS_p_Ser1177 Promotes eNOS Endothelial Nitric Oxide Synthase (eNOS) NO_production Nitric Oxide (NO) Production eNOS->NO_production Guanylate_Cyclase Guanylate Cyclase NO_production->Guanylate_Cyclase Activates cGMP ↑ cGMP Guanylate_Cyclase->cGMP Vasodilation Vasodilation cGMP->Vasodilation eNOS_p_Thr495 eNOS Phosphorylation (Thr495) PKC->eNOS_p_Thr495 Promotes eNOS_p_Thr495->eNOS Inhibits eNOS_p_Ser1177->eNOS Activates

R-(+)-Amlodipine's mechanism of NO production.

Amlodipine_Antiproliferative_Pathway Amlodipine Amlodipine ERK ERK1/2 (p42/p44) Amlodipine->ERK Inhibits Akt2 Akt2 Amlodipine->Akt2 Activates Growth_Factors Growth Factors (bFGF, Thrombin) RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK MEK->ERK Proliferation VSMC Proliferation ERK->Proliferation Promotes Sp1 Sp1 Akt2->Sp1 Activates miR21 miR-21 Sp1->miR21 Upregulates PDCD4 PDCD4 miR21->PDCD4 Downregulates Differentiation VSMC Differentiation miR21->Differentiation Promotes PDCD4->Proliferation Promotes PDCD4->Differentiation Inhibits

Amlodipine's anti-proliferative signaling pathways in VSMCs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of amlodipine on vascular smooth muscle.

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Current Measurement

Objective: To measure the inhibitory effect of S-(-)-amlodipine on L-type Ca²⁺ currents in isolated vascular smooth muscle cells.

Materials:

  • Isolated vascular smooth muscle cells (e.g., from rabbit ear artery)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 10 BaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH)

  • S-(-)-amlodipine stock solution (in DMSO) and serial dilutions

Procedure:

  • Isolate single vascular smooth muscle cells using established enzymatic digestion protocols.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, healthy VSMC.

  • Hold the cell at a holding potential of -80 mV to inactivate sodium channels.

  • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type Ca²⁺ currents (carried by Ba²⁺ in this protocol).

  • Record baseline currents in the absence of the drug.

  • Perfuse the cell with the external solution containing increasing concentrations of S-(-)-amlodipine.

  • Record the currents at each concentration after steady-state inhibition is reached.

  • Analyze the data to determine the concentration-dependent inhibition of the peak inward current and calculate the IC₅₀ value.

Intracellular Calcium Imaging with Fura-2 AM

Objective: To measure the effect of amlodipine on intracellular Ca²⁺ concentration in VSMCs.

Materials:

  • Cultured vascular smooth muscle cells (e.g., A7r5 cell line)

  • Fluorescence microscope with an imaging system capable of ratiometric imaging

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Amlodipine stock solution and dilutions

  • Agonist to induce Ca²⁺ influx (e.g., KCl or a vasoconstrictor)

Procedure:

  • Seed VSMCs on glass-bottom dishes and culture until they reach the desired confluency.

  • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

  • Mount the dish on the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

  • Perfuse the cells with the desired concentration of amlodipine for a specified pre-incubation period.

  • Stimulate the cells with an agonist to induce a Ca²⁺ response.

  • Continuously record the fluorescence ratio (F340/F380) to monitor changes in intracellular Ca²⁺ concentration.

  • Note: Due to potential fluorescent interactions between amlodipine and Fura-2, alternative dyes like Rhod-2 may be considered for validation.[10]

Western Blotting for ERK1/2 Phosphorylation

Objective: To determine the effect of amlodipine on the phosphorylation of ERK1/2 in VSMCs.

Materials:

  • Cultured VSMCs

  • Amlodipine and growth factor (e.g., bFGF) solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture VSMCs to near confluence and serum-starve overnight.

  • Pre-treat cells with various concentrations of amlodipine for a specified time.

  • Stimulate the cells with a growth factor (e.g., bFGF) for a short period (e.g., 5-15 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with the antibody for total ERK1/2 to normalize the data.

  • Quantify the band intensities to determine the relative phosphorylation of ERK1/2.

Nitric Oxide Measurement using the Griess Assay

Objective: To measure the effect of R-(+)-amlodipine on nitric oxide production in endothelial cells.

Materials:

  • Cultured endothelial cells (e.g., HUVECs)

  • R-(+)-amlodipine solutions

  • Cell culture medium

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solutions

Procedure:

  • Culture endothelial cells in multi-well plates until confluent.

  • Replace the medium with fresh medium containing various concentrations of R-(+)-amlodipine.

  • Incubate the cells for the desired period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add the Griess reagent to the supernatant and to the nitrite standards in a 96-well plate.

  • Incubate in the dark at room temperature for 15-30 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Conclusion

The mechanism of action of (+)-amlodipine on vascular smooth muscle is a multifaceted process involving the distinct actions of its S-(-) and R-(+) enantiomers. S-(-)-amlodipine's primary role as a potent L-type calcium channel blocker is the cornerstone of its vasodilatory and antihypertensive effects. Concurrently, R-(+)-amlodipine contributes to vasodilation through the stimulation of endothelial nitric oxide production. Furthermore, amlodipine exhibits pleiotropic effects by modulating key signaling pathways involved in vascular smooth muscle cell proliferation, suggesting a role in mitigating vascular remodeling. A thorough understanding of these intricate mechanisms, supported by quantitative data and robust experimental methodologies, is crucial for the ongoing research and development of novel cardiovascular therapeutics.

References

Data Presentation: Quantitative Comparison of Amlodipine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereospecific Effects of (+)-Amlodipine on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereospecific effects of amlodipine enantiomers on L-type calcium channels. Amlodipine, a widely prescribed medication for hypertension and angina, is a racemic mixture of two enantiomers: the (S)-(-) and (R)-(+)-forms.[1][2] The therapeutic effects of amlodipine are primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity and blocking potency for L-type calcium channels compared to the (R)-enantiomer.[3][4] This document details the quantitative differences in their pharmacological activity, the experimental protocols used to elucidate these effects, and the distinct signaling pathways they modulate.

The pharmacological activity of amlodipine is highly stereospecific, with the (S)-enantiomer being the primary contributor to its L-type calcium channel blocking effects.[5] The following tables summarize the quantitative data from various studies, highlighting the differences in binding affinity and functional blockade between the enantiomers.

Table 1: Binding Affinity of Amlodipine Enantiomers to L-type Calcium Channels

EnantiomerPreparationLigandK_d (nM)B_max (pmol/mg protein)Reference
(-)-AmlodipineRat cardiac membranes(-)[³H]amlodipine1.64 ± 0.170.45 ± 0.08[6]

Table 2: Functional Blockade of L-type Calcium Current (I_Ca-L) by (S)-Amlodipine in Rat Ventricular Myocytes

Concentration (µmol/L)% Blockade of I_Ca-LShift in Half-Activation Voltage (mV)Shift in Half-Inactivation Voltage (mV)Reference
0.11.5 ± 0.2-16.01 ± 1.65-27.16 ± 4.48[5]
0.525.4 ± 5.3-17.61 ± 1.60-28.69 ± 4.52[5]
165.2 ± 7.3-20.17 ± 1.46-31.19 ± 4.17[5]
578.4 ± 8.1-21.87 ± 1.69-32.63 ± 4.34[5]
1094.2 ± 5.0-24.09 ± 1.87-35.16 ± 4.46[5]

Note: (R)-Amlodipine at the same concentrations had no significant effect on I_Ca-L.[5]

Table 3: Comparative Potency of Amlodipine Enantiomers

EnantiomerRelative Affinity for L-type Calcium Channel ReceptorReference
(S)-Amlodipine~1000 times greater than (R)-Amlodipine[3][7]
(R)-Amlodipine~1000 times weaker than (S)-Amlodipine[7][8]

Signaling Pathways

The two enantiomers of amlodipine interact with the cardiovascular system through distinct signaling pathways. The (S)-enantiomer acts as a canonical L-type calcium channel blocker, while the (R)-enantiomer has been shown to induce nitric oxide release.

(S)-Amlodipine Signaling Pathway

The primary mechanism of action for (S)-Amlodipine is the blockade of L-type calcium channels in vascular smooth muscle cells.[9][10] This inhibition of calcium influx leads to a cascade of intracellular events culminating in vasodilation and a reduction in blood pressure.[11]

R_Amlodipine_Pathway R_Amlodipine (R)-Amlodipine Kinin_Production Kinin Production R_Amlodipine->Kinin_Production stimulates B2_Kinin_Receptor B₂-Kinin Receptor Kinin_Production->B2_Kinin_Receptor activates NOS Nitric Oxide Synthase (NOS) B2_Kinin_Receptor->NOS activates NO_Release Nitric Oxide (NO) Release NOS->NO_Release catalyzes Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., Ventricular Myocytes) start->cell_prep pipette_prep Pipette Preparation (Filling with Internal Solution) start->pipette_prep giga_seal Gigaohm Seal Formation cell_prep->giga_seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol current_recording Record L-type Ca²⁺ Currents voltage_protocol->current_recording drug_application Apply Amlodipine Enantiomer current_recording->drug_application data_analysis Data Analysis (I-V curves, inactivation, etc.) current_recording->data_analysis drug_application->current_recording Repeat at different concentrations end End data_analysis->end Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (from tissue rich in L-type Ca²⁺ channels) start->membrane_prep incubation Incubation of Membranes with [³H]Amlodipine membrane_prep->incubation filtration Rapid Filtration to separate bound and free ligand incubation->filtration nonspecific_binding Determine Nonspecific Binding (with excess unlabeled ligand) incubation->nonspecific_binding parallel incubation scintillation Liquid Scintillation Counting to quantify bound radioactivity filtration->scintillation data_analysis Data Analysis (Scatchard plot, nonlinear regression) scintillation->data_analysis nonspecific_binding->data_analysis results Determine K_d and B_max data_analysis->results end End results->end

References

Beyond the Channel Blockade: An In-depth Technical Guide to the Molecular Targets of (+)-Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its therapeutic efficacy is primarily attributed to the potent and long-lasting inhibition of L-type calcium channels by its S(-)-enantiomer, leading to vasodilation. However, a growing body of evidence reveals that amlodipine, particularly its R(+)-enantiomer, possesses a repertoire of pharmacological activities that extend beyond calcium channel blockade. These "off-target" effects contribute to the drug's pleiotropic benefits, including its anti-atherosclerotic and cardioprotective properties. This technical guide provides a comprehensive exploration of the non-canonical molecular targets of (+)-amlodipine and the racemic mixture, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Modulation of Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide Bioavailability

One of the most significant non-calcium channel effects of amlodipine is its ability to enhance the production and bioavailability of nitric oxide (NO), a critical signaling molecule for vascular health.

Enantiomer-Specific Effects on NO Release

Notably, this effect is primarily attributed to the R(+)-enantiomer. Studies have shown that this compound stimulates the release of nitric oxide from coronary microvessels in a concentration-dependent manner, an effect not observed with the S(-)-enantiomer[1][2]. This release is dependent on the production of kinins, as it is blocked by a B2-kinin receptor antagonist[1][2].

Amlodipine (Racemate) and eNOS Phosphorylation

Racemic amlodipine has been demonstrated to activate eNOS by altering its phosphorylation state. It promotes the phosphorylation of eNOS at the activating site, Serine 1177 (Ser1177), and reduces phosphorylation at the inhibitory site, Threonine 495 (Thr495)[3]. This dual action leads to increased eNOS activity and NO production. This modulation of eNOS phosphorylation is thought to be mediated, at least in part, by the inhibition of Protein Kinase C (PKC)[3].

Quantitative Data: eNOS Activation
CompoundEffectConcentrationModel SystemReference
This compound45 ± 5 pmol/mg/20 min increase in nitrite release10⁻⁶ MIsolated coronary microvessels[1][2]
Amlodipine (racemate)57 ± 12 pmol/mg/20 min increase in nitrite release10⁻⁶ MIsolated coronary microvessels[1]
Amlodipine (racemate)Concentration-dependent increase in basal NO release0.1-10 µmol/lPorcine endothelial cell cultures[4]

Signaling Pathway: this compound-Induced NO Release

G Amlodipine This compound Kinins Kinins Amlodipine->Kinins stimulates production B2R B2 Kinin Receptor eNOS eNOS B2R->eNOS activates Kinins->B2R activates NO Nitric Oxide eNOS->NO produces

Caption: this compound stimulates kinin production, leading to B2 kinin receptor-mediated activation of eNOS and subsequent nitric oxide release.

Experimental Protocol: Measurement of eNOS Phosphorylation via Western Blot

A detailed protocol for assessing eNOS phosphorylation is available in the Appendix.

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

The abnormal proliferation of vascular smooth muscle cells is a key event in the pathogenesis of atherosclerosis and restenosis. Amlodipine has been shown to inhibit VSMC proliferation through mechanisms independent of its calcium channel blocking activity.

Inhibition of the MAPK/ERK Pathway

Growth factors such as basic fibroblast growth factor (bFGF) and thrombin stimulate VSMC proliferation via the Ras-Raf-MEK-ERK (p42/p44 MAPK) signaling cascade. Amlodipine dose-dependently inhibits the activation of p42/p44 MAPKs in response to these mitogens, thereby attenuating the downstream signaling that leads to cell proliferation[5][6].

Upregulation of p21(Waf1/Cip1)

Amlodipine has been found to induce the expression of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1), a potent inhibitor of cell cycle progression. This induction leads to cell cycle arrest in the G1 phase[7][8]. This effect is independent of intracellular calcium changes and involves the activation of the glucocorticoid receptor (GR) and the transcription factor C/EBP-alpha.

Quantitative Data: VSMC Proliferation Inhibition
CompoundEffectConcentration RangeModel SystemReference
Amlodipine (racemate)Dose-dependent inhibition of p42/p44 MAPKs activation1-100 nMHuman VSMCs[5]
Amlodipine (racemate)Inhibition of serum-, bFGF-, and thrombin-induced proliferation0.1-10 µMRat aortic VSMCs[6]
Amlodipine (racemate)Significant inhibition of serum-induced proliferation10⁻⁸ to 10⁻⁶ MHuman VSMCs[9]

Signaling Pathway: Amlodipine's Anti-Proliferative Effects in VSMCs

G cluster_0 MAPK/ERK Pathway Inhibition cluster_1 p21(Waf1/Cip1) Upregulation Amlodipine1 Amlodipine MAPK_pathway Ras-Raf-MEK-ERK Amlodipine1->MAPK_pathway inhibits GrowthFactors Growth Factors (bFGF, Thrombin) GrowthFactors->MAPK_pathway Proliferation1 VSMC Proliferation MAPK_pathway->Proliferation1 Amlodipine2 Amlodipine GR_CEBP GR & C/EBP-alpha Amlodipine2->GR_CEBP activates p21 p21(Waf1/Cip1) GR_CEBP->p21 induces expression CellCycleArrest G1 Phase Arrest p21->CellCycleArrest

Caption: Amlodipine inhibits VSMC proliferation by blocking the MAPK/ERK pathway and upregulating the cell cycle inhibitor p21(Waf1/Cip1).

Experimental Protocol: VSMC Proliferation Assay (BrdU Incorporation)

A detailed protocol for the Bromodeoxyuridine (BrdU) incorporation assay is provided in the Appendix.

Modulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, and their dysregulation is implicated in atherosclerosis and plaque instability.

Amlodipine has been shown to modulate the expression and activity of several MMPs. Specifically, it can decrease the expression of MMP-1 in human vascular endothelial cells stimulated with interleukin-1β[10]. In cardiac fibroblasts, amlodipine has been observed to decrease the expression of MMP-2[11]. However, another study suggested that amlodipine could potentiate MMP-9 activity in a model of aneurysmal disease, indicating that its effects on MMPs may be context-dependent[12]. To date, there is a lack of specific data on the effects of the (+)-enantiomer on MMP activity.

Experimental Protocol: Gelatin Zymography for MMP Activity

A detailed protocol for gelatin zymography to assess MMP-2 and MMP-9 activity is available in the Appendix.

Antioxidant Properties

Oxidative stress is a key contributor to endothelial dysfunction and the progression of cardiovascular disease. Amlodipine has demonstrated significant antioxidant properties.

In vitro studies have shown that amlodipine can directly quench superoxide anions, although at high concentrations (150 µM)[4]. In a more physiological model, amlodipine at a lower concentration (10 µM) attenuated the release of reactive oxygen species from endothelial cells by over 60%[4]. It has also been shown to reduce lipid peroxidation, as measured by malondialdehyde (MDA) levels, and increase the activity of the antioxidant enzyme superoxide dismutase (SOD) in hypertensive patients[13][14]. The antioxidant activity of amlodipine is thought to be related to its high lipophilicity, allowing it to accumulate in cell membranes and protect lipids from oxidation. There is currently no specific quantitative data available for the antioxidant properties of the (+)-enantiomer.

Quantitative Data: Antioxidant Effects
CompoundEffectConcentrationModel SystemReference
Amlodipine (racemate)Quenching of superoxide anions150 µMCell-free system[4]
Amlodipine (racemate)>60% attenuation of reactive oxygen species release10 µMNative endothelial cells[4]
Amlodipine (racemate)Significant reduction in plasma malondialdehyde5 mg dailyHypertensive patients[13][14]
Amlodipine (racemate)Significant increase in superoxide dismutase levels5 mg dailyHypertensive patients[13][14]

Conclusion

The therapeutic profile of amlodipine is more complex and nuanced than its classification as a simple L-type calcium channel blocker would suggest. The evidence strongly indicates that amlodipine, and particularly its (+)-enantiomer, engages with a variety of molecular targets that are central to vascular health and disease. The stimulation of endothelial nitric oxide production by this compound, coupled with the anti-proliferative, MMP-modulating, and antioxidant effects of the racemic mixture, likely contribute significantly to its clinical benefits in reducing cardiovascular events. Further research into the specific molecular interactions of the (+)-enantiomer will be crucial for a complete understanding of amlodipine's pharmacological actions and may pave the way for the development of novel cardiovascular therapies with enhanced pleiotropic effects.

Appendix: Detailed Experimental Protocols

A.1 Western Blot for eNOS Phosphorylation
  • Sample Preparation: Culture endothelial cells (e.g., HUVECs) to confluence. Treat with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 7.5% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-eNOS (Ser1177 or Thr495) and total eNOS overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect chemiluminescence using an appropriate substrate and imaging system.

  • Analysis: Quantify band intensities and express the results as the ratio of phosphorylated eNOS to total eNOS.

A.2 VSMC Proliferation Assay (BrdU Incorporation)
  • Cell Culture: Seed vascular smooth muscle cells in a 96-well plate and allow them to adhere. Synchronize cells by serum starvation for 24-48 hours.

  • Treatment: Treat cells with mitogens (e.g., bFGF) in the presence or absence of various concentrations of this compound for 24 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Detection: Fix and denature the DNA according to the manufacturer's protocol. Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP). Add the substrate and measure the colorimetric or fluorometric signal using a microplate reader.

  • Analysis: Express the results as a percentage of the mitogen-stimulated control.

A.3 Gelatin Zymography for MMP-2 and MMP-9 Activity
  • Sample Preparation: Culture cells (e.g., cardiac fibroblasts or endothelial cells) in serum-free media. Treat with this compound or vehicle control. Collect the conditioned media and centrifuge to remove cellular debris.

  • Zymography Gel Electrophoresis: Prepare a 10% SDS-polyacrylamide gel containing 0.1% gelatin. Load equal amounts of protein from the conditioned media mixed with non-reducing sample buffer. Run the gel at 4°C.

  • Enzyme Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 18-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of MMP activity will appear as clear bands against a blue background.

  • Analysis: Quantify the clear bands using densitometry. Pro- and active forms of MMP-2 and MMP-9 can be distinguished by their molecular weights.

References

Unveiling the Endothelial-Protective Effects of (+)-Amlodipine: A Deep Dive into eNOS Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cardiovascular therapeutics, the calcium channel blocker amlodipine has long been a cornerstone for managing hypertension. Beyond its well-established vasodilatory effects, a growing body of evidence illuminates a distinct, vasoprotective role for its dextrorotatory enantiomer, (+)-amlodipine (also known as R-amlodipine). This technical guide delves into the intricate molecular mechanisms by which this compound modulates endothelial nitric oxide synthase (eNOS), the key enzyme responsible for producing the critical signaling molecule, nitric oxide (NO). This exploration is particularly pertinent for researchers, scientists, and drug development professionals seeking to understand the nuanced, pleiotropic effects of cardiovascular drugs.

Executive Summary

Amlodipine, a racemic mixture of S(-) and R(+) enantiomers, exerts its primary antihypertensive effect through the potent L-type calcium channel blockade by the S(-) enantiomer. However, the R(+) enantiomer, with significantly weaker calcium channel blocking activity, paradoxically stimulates NO production.[1] This guide will elucidate the multifaceted pathways through which this compound enhances eNOS activity and NO bioavailability, contributing to improved endothelial function. These mechanisms include direct modulation of eNOS phosphorylation, disruption of inhibitory protein-protein interactions, and engagement of upstream signaling cascades.

The Dichotomy of Amlodipine Enantiomers

While racemic amlodipine is prescribed clinically, its constituent enantiomers possess distinct pharmacological profiles. The S(-)-amlodipine is the primary contributor to L-type calcium channel blockade.[1] In contrast, this compound is principally responsible for the increase in nitric oxide release.[1] This functional separation underscores the importance of investigating the specific effects of the (+)-enantiomer to fully appreciate the therapeutic breadth of amlodipine.

Mechanisms of this compound-Mediated eNOS Modulation

This compound employs a multi-pronged approach to enhance eNOS function, moving beyond simple calcium channel antagonism. The following sections dissect the primary molecular pathways.

Regulation of eNOS Phosphorylation

The activity of eNOS is exquisitely controlled by phosphorylation at key serine and threonine residues. This compound favorably modulates this phosphorylation state to promote enzyme activation. Specifically, amlodipine has been shown to increase phosphorylation at the activating site, Serine 1177 (Ser1177), while simultaneously decreasing phosphorylation at the inhibitory site, Threonine 495 (Thr495).[2] This dual action serves to "turn on" the enzyme.

This effect is, at least in part, mediated by the inhibition of Protein Kinase C (PKC), an enzyme that typically phosphorylates Thr495.[2][3] By attenuating PKC activity, amlodipine relieves this inhibitory brake on eNOS.[2]

G Amlodipine This compound PKC Protein Kinase C (PKC) Amlodipine->PKC Inhibits eNOS_Ser1177 eNOS (Ser1177) Amlodipine->eNOS_Ser1177 Promotes Phosphorylation (Activating) eNOS_Thr495 eNOS (Thr495) PKC->eNOS_Thr495 Phosphorylates (Inhibitory) eNOS_Active Active eNOS eNOS_Thr495->eNOS_Active eNOS_Ser1177->eNOS_Active NO Nitric Oxide (NO) eNOS_Active->NO Produces

Figure 1: eNOS Phosphorylation Modulation by this compound.
Unclamping eNOS from Caveolin-1

In its quiescent state, eNOS is bound to caveolin-1, an integral membrane protein of endothelial caveolae, which acts as a negative regulator. Amlodipine, due to its lipophilic nature, partitions into cholesterol-rich cell membranes and disrupts this inhibitory eNOS/caveolin-1 interaction.[4][5][6] This "unclamping" releases eNOS from its inhibitory scaffold, making it more accessible to activating signals and enhancing NO production in response to agonists like bradykinin and VEGF.[4][5][6] This effect is specific to amlodipine and is not observed with other calcium channel blockers like verapamil or nifedipine.[4][5]

G cluster_membrane Endothelial Cell Membrane Caveolin Caveolin-1 eNOS_inactive Inactive eNOS eNOS_inactive->Caveolin Binds to eNOS_Caveolin eNOS-Caveolin-1 Complex (Inhibited) eNOS_active Active eNOS eNOS_Caveolin->eNOS_active Releases Amlodipine This compound Amlodipine->eNOS_Caveolin Disrupts Interaction NO Nitric Oxide (NO) eNOS_active->NO Produces

Figure 2: Disruption of eNOS-Caveolin-1 Interaction by this compound.
Kinin-Dependent NO Release

Several studies have demonstrated that the NO-releasing effect of amlodipine is dependent on the local production of kinins and activation of the bradykinin B2 receptor.[1][7][8] The release of NO stimulated by this compound can be abolished by HOE-140, a B2-kinin receptor antagonist.[1][7][8] This suggests that this compound may stimulate kallikrein activity, a serine protease that cleaves kininogen to produce bradykinin, which in turn acts as a potent stimulator of eNOS.

G Amlodipine This compound Kallikrein Kallikrein Amlodipine->Kallikrein Stimulates Kininogen Kininogen Kallikrein->Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Cleaves to B2R Bradykinin B2 Receptor Bradykinin->B2R Activates eNOS eNOS B2R->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces

Figure 3: Kinin-Dependent Pathway of this compound-Mediated NO Release.
Involvement of the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a well-established upstream activator of eNOS. Activation of Akt (also known as protein kinase B) leads to the direct phosphorylation of eNOS at Ser1177, enhancing its activity. There is evidence to suggest that amlodipine can activate the PI3K/Akt pathway, thereby contributing to increased eNOS phosphorylation and NO production.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the effects of amlodipine and its enantiomers on NO production and eNOS activity.

Table 1: Effect of Amlodipine and its Enantiomers on Nitric Oxide (NO) Production

CompoundConcentrationCell/Tissue Type% Increase in NO/Nitrite Production (vs. Control)Reference
This compound10-6 MCanine Coronary Microvessels~61% (45 ± 5 pmol/mg/20 min)[1]
Racemic Amlodipine10-6 MCanine Coronary Microvessels~77% (57 ± 12 pmol/mg/20 min)[1]
Racemic Amlodipine10-5 MCanine Coronary Microvessels~85% (from 74±5 to 130±8 pmol/mg)[7]
Racemic Amlodipine-Hypertensive Patients (in vivo)Significant increase in exhaled NO at rest and during exercise[11][12]
Racemic Amlodipine-Human Umbilical Vein Endothelial Cells (HUVECs)Significant increase (more marked than S(-)-amlodipine)[2][13]
S(-)-AmlodipineUp to 10-6 MCanine Coronary MicrovesselsNo effect[1]
S(-)-Amlodipine-Human Umbilical Vein Endothelial Cells (HUVECs)Significant increase[2][13]

Table 2: Effect of Amlodipine on eNOS Phosphorylation in HUVECs

TreatmentPhosphorylation SiteEffectReference
Racemic AmlodipineSer1177Increased phosphorylation[2][13]
Racemic AmlodipineThr495Decreased phosphorylation[2][13]
S(-)-AmlodipineSer1177 / Thr495No similar effects to racemic amlodipine[2][13]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

Measurement of Nitric Oxide (NO) Production
  • Griess Reaction: A common method for quantifying nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions. Supernatants from cell cultures or tissue homogenates are mixed with Griess reagent (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine). The resulting azo dye formation is measured spectrophotometrically at ~540 nm. The concentration of nitrite is then determined by comparison to a sodium nitrite standard curve.[8]

  • Electron Spin Resonance (ESR) Spectroscopy: A highly sensitive technique for the direct detection of NO. In these experiments, native endothelial cells are incubated with amlodipine, and the NO produced is trapped using an iron-dithiocarbamate complex (e.g., Fe(DETC)₂). The resulting stable paramagnetic complex is then detected and quantified by ESR spectroscopy.[3]

Western Blotting for eNOS Phosphorylation
  • Cell Lysis and Protein Quantification: Human Umbilical Vein Endothelial Cells (HUVECs) are treated with amlodipine for various time points. The cells are then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser1177), or phospho-eNOS (Thr495). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[2]

Co-immunoprecipitation for eNOS-Caveolin Interaction
  • Cell Lysis and Immunoprecipitation: Endothelial cells are treated with amlodipine or a vehicle control. Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions. The cell lysates are then incubated with an antibody against eNOS or caveolin-1, which is coupled to protein A/G-agarose beads. This step selectively pulls down the target protein and any interacting partners.

  • Western Blot Analysis: The beads are washed to remove non-specifically bound proteins. The immunoprecipitated proteins are then eluted, separated by SDS-PAGE, and analyzed by Western blotting using antibodies against both eNOS and caveolin-1 to determine the extent of their co-precipitation. A decrease in the amount of co-immunoprecipitated protein in amlodipine-treated cells indicates a disruption of the interaction.[4][6]

G cluster_exp Experimental Workflow: Co-Immunoprecipitation Start Endothelial Cells (+/- Amlodipine) Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis IP Immunoprecipitation (e.g., anti-eNOS Ab + beads) Lysis->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute WB Western Blot (Probe for Caveolin-1) Elute->WB Analysis Analyze Co-precipitation WB->Analysis

Figure 4: General Workflow for Co-Immunoprecipitation Experiments.

Conclusion and Future Directions

The evidence strongly indicates that this compound possesses significant eNOS-modulating capabilities that are independent of its L-type calcium channel blocking effects. Through a combination of promoting activating phosphorylation, inhibiting inhibitory phosphorylation, disrupting the eNOS-caveolin-1 complex, and engaging kinin-dependent pathways, this compound enhances the production of vasoprotective nitric oxide. These findings provide a molecular basis for the observed benefits of amlodipine on endothelial function and may have implications for the development of novel, endothelium-targeted cardiovascular therapies.

Future research should aim to further delineate the relative contributions of each of these pathways to the overall effect of this compound in different vascular beds and disease states. Additionally, exploring the potential for enantiomer-pure formulations of this compound could open new avenues for therapies that maximize endothelial protection while minimizing systemic side effects associated with potent calcium channel blockade.

References

Technical Guide: Intracellular Signaling Pathways Modulated by (+)-Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is clinically available as a racemic mixture of (+)-(R)- and (-)-(S)-enantiomers. While the (S)-enantiomer is a potent L-type calcium channel blocker responsible for the primary antihypertensive effect, the (+)-(R)-enantiomer exhibits distinct pharmacological activities that contribute to the pleiotropic effects of the racemic drug. This technical guide provides an in-depth analysis of the intracellular signaling pathways preferentially modulated by (+)-Amlodipine. The primary focus is on the well-documented role of this compound in stimulating the endothelial nitric oxide synthase (eNOS) pathway. Additionally, this guide will discuss the impact of racemic amlodipine on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and its anti-inflammatory effects, with the caveat that the specific contributions of the (+)-enantiomer to these pathways are less defined. This document synthesizes quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for cardiovascular and pharmacological research.

The Endothelial Nitric Oxide Synthase (eNOS)/Nitric Oxide (NO) Pathway

The most distinctly characterized signaling pathway affected by this compound, independent of L-type calcium channel blockade, is the activation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO). This effect is predominantly attributed to the (+)-(R)-enantiomer of amlodipine.[1]

Mechanism of Action

This compound enhances eNOS activity through a multi-faceted mechanism involving post-translational modification of the eNOS enzyme, primarily through changes in its phosphorylation state.[2][3] This occurs via a B2 kinin receptor-independent mechanism that involves the inhibition of Protein Kinase C (PKC).[2][3][4]

The key molecular events are:

  • Inhibition of Protein Kinase C (PKC): this compound attenuates the activity of PKC in endothelial cells.[2][3][4]

  • Modulation of eNOS Phosphorylation:

    • Increased Phosphorylation at Serine 1177 (Ser1177): This is an activating phosphorylation site. This compound treatment leads to a significant increase in phosphorylation at this site.[2][3]

    • Decreased Phosphorylation at Threonine 495 (Thr495): This is an inhibitory phosphorylation site. This compound promotes the dephosphorylation of this residue, further contributing to eNOS activation.[2][3]

  • Dissociation from Caveolin-1: Amlodipine can induce the segregation of eNOS from its inhibitory binding partner, caveolin-1, in the caveolae of endothelial cells. This dissociation leads to increased eNOS activity.[5]

  • Increased Nitric Oxide (NO) Production: The net result of these events is an enhanced production and release of NO from endothelial cells, leading to vasodilation and other vasoprotective effects.

eNOS_Activation_by_Amlodipine cluster_membrane Endothelial Cell Membrane cluster_cytosol Cytosol Amlodipine This compound PKC Protein Kinase C (PKC) Amlodipine->PKC Inhibits eNOS_inactive eNOS (inactive) - Bound to Caveolin-1 - P at Thr495 Amlodipine->eNOS_inactive Promotes dissociation Caveolin1 Caveolin-1 Caveolin1->eNOS_inactive Inhibits PKC->eNOS_inactive Phosphorylates Thr495 (Inhibitory) eNOS_active eNOS (active) - P at Ser1177 eNOS_inactive->eNOS_active Dephosphorylates Thr495 Phosphorylates Ser1177 NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->eNOS_active

Activation of eNOS by this compound.
Quantitative Data

The following table summarizes the quantitative effects of this compound on the eNOS/NO pathway.

ParameterSpecies/Cell TypeConcentration of this compoundEffectReference
Nitrite ReleaseCanine Coronary Microvessels10-6 M45 ± 5 pmol/mg/20 min increase[1]
NO ReleaseAortic Endothelial Cells (in vivo, racemic)5 mg/kg/day for 8 weeksIncreased from 55 ± 6 nM to 101 ± 3 nM[6][7]
eNOS Phosphorylation at Ser1177Human Umbilical Vein Endothelial Cells (HUVECs) (racemic)1 µmol/lTime-dependent increase, maximal at 20-30 min[8]
eNOS Phosphorylation at Thr495Human Umbilical Vein Endothelial Cells (HUVECs) (racemic)1 µmol/lTime-dependent decrease, maximal at 20-30 min[8]
Experimental Protocols

This protocol is adapted for measuring nitrite, a stable breakdown product of NO, in the supernatant of cultured endothelial cells.

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.

    • Replace the medium with a low-serum medium and treat the cells with various concentrations of this compound or vehicle control for the desired time period.

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Griess Reaction:

    • In a 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Quantification:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

This protocol details the procedure for assessing the phosphorylation status of eNOS at Ser1177 and Thr495.

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash the endothelial cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-eNOS (Ser1177), phospho-eNOS (Thr495), and total eNOS overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated eNOS signals to the total eNOS signal to determine the relative phosphorylation level.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

Disclaimer: The following data primarily pertains to racemic amlodipine. The specific contribution of this compound to these effects is not yet fully elucidated.

Racemic amlodipine has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the pathogenesis of atherosclerosis. This anti-proliferative effect is partly mediated by the inhibition of the MAPK/ERK signaling pathway.[9]

Mechanism of Action

Growth factors, such as basic fibroblast growth factor (bFGF), activate the Ras/Raf/MEK/ERK cascade, leading to the phosphorylation and activation of ERK1/2 (p44/42 MAPK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation. Racemic amlodipine has been shown to inhibit the bFGF-induced activation of ERK1/2 in a dose-dependent manner.[9]

MAPK_ERK_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus bFGF_Receptor bFGF Receptor Ras Ras bFGF_Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (p44/42) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Amlodipine Amlodipine (racemic) Amlodipine->MEK Inhibits bFGF bFGF bFGF->bFGF_Receptor

Inhibition of the MAPK/ERK pathway by racemic amlodipine.
Quantitative Data (Racemic Amlodipine)

ParameterCell TypeConcentration of AmlodipineEffectReference
p42/p44 MAPK Activation (by bFGF)Human VSMCs1-100 nMDose-dependent inhibition[9]
VSMC Proliferation (serum-induced)Human VSMCs10-8 to 10-6 MSignificant inhibition[1]
Experimental Protocol: VSMC Proliferation Assay (BrdU Incorporation)
  • Cell Seeding and Synchronization:

    • Seed VSMCs in a 96-well plate and allow them to adhere.

    • Synchronize the cells by serum starvation for 24 hours.

  • Treatment:

    • Treat the cells with a mitogen (e.g., 5% FCS or 20 ng/mL bFGF) in the presence of various concentrations of amlodipine or vehicle control for 24-48 hours.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.

  • Detection:

    • Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme.

    • Add a substrate that is converted by peroxidase into a colored product.

  • Quantification:

    • Measure the absorbance of the colored product using a microplate reader. The absorbance is directly proportional to the rate of cell proliferation.

Anti-Inflammatory Signaling

Disclaimer: The following data primarily pertains to racemic amlodipine. The specific contribution of this compound to these effects is not yet fully elucidated.

Racemic amlodipine exhibits anti-inflammatory properties by modulating the expression of inflammatory mediators and inhibiting key inflammatory signaling pathways.

Mechanism of Action

Amlodipine's anti-inflammatory effects are mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokine and Chemokine Production: Amlodipine can suppress the production of TNF-α and IL-1β in activated vascular smooth muscle cells.[10] It also reduces the expression of monocyte chemoattractant protein-1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1).[11]

  • Inhibition of NF-κB Signaling: Amlodipine can inhibit the phosphorylation of the p65 subunit of NF-κB, a key transcription factor that drives the expression of many pro-inflammatory genes.[11]

  • Modulation of PI3K/Akt Pathway: In some contexts, amlodipine has been shown to activate the PI3K/Akt pathway, which can have anti-inflammatory and cardioprotective effects.[12]

Anti_Inflammatory_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus p65 p65 (NF-κB) Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, MCP-1) p65->Inflammatory_Genes Promotes PI3K PI3K Akt Akt PI3K->Akt Akt->p65 Inhibits Amlodipine Amlodipine (racemic) Amlodipine->p65 Inhibits Phosphorylation Amlodipine->PI3K Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->p65 Activates

Anti-inflammatory signaling pathways modulated by racemic amlodipine.
Quantitative Data (Racemic Amlodipine)

ParameterCell Type/ModelConcentration of AmlodipineEffectReference
TNF-α and IL-1β FormationLPS/IFN-γ-treated rat aortic smooth muscle cells0.1 - 10 µMDose-dependent attenuation[10]
MCP-1 and VCAM-1 ExpressionAGE-LDL-treated human endothelial cellsNot specifiedReduction[11]
p65 NF-κB PhosphorylationAGE-LDL-treated human endothelial cellsNot specifiedDecreased phosphorylation[11]
Experimental Protocol: Measurement of Cytokine Production (ELISA)
  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., macrophages, endothelial cells, or smooth muscle cells).

    • Stimulate the cells with an inflammatory agent (e.g., LPS) in the presence of various concentrations of amlodipine or vehicle control.

  • Sample Collection:

    • Collect the cell culture supernatant at the end of the treatment period.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to produce a colorimetric signal.

  • Quantification:

    • Measure the absorbance using a microplate reader.

    • Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion

This compound possesses distinct intracellular signaling activities that are separate from the L-type calcium channel blockade of its (S)-enantiomer. The most significant and well-characterized of these is the activation of the eNOS/NO pathway through the inhibition of PKC and subsequent modulation of eNOS phosphorylation. This leads to increased NO bioavailability and contributes to the vasoprotective effects of racemic amlodipine. While racemic amlodipine also demonstrates inhibitory effects on the MAPK/ERK pathway and anti-inflammatory signaling cascades, further research is required to delineate the specific role of the (+)-enantiomer in these processes. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of amlodipine's enantiomers and their therapeutic potential.

References

A Deep Dive into the Stereoselective Pharmacology of Amlodipine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for the management of hypertension and angina, is administered clinically as a racemic mixture of two enantiomers: S-(-)-amlodipine and R-(+)-amlodipine. The presence of a chiral center at the C4 position of the dihydropyridine ring gives rise to these non-superimposable mirror images. It is now well-established that the therapeutic effects and pharmacological activity of amlodipine are not equally distributed between these two isomers. This technical guide provides an in-depth comparative analysis of the pharmacological profiles of S-(-)-amlodipine and R-(+)-amlodipine, focusing on their distinct pharmacodynamics, pharmacokinetics, and clinical implications. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug design.

Pharmacodynamics: A Tale of Two Enantiomers

The differential pharmacology of amlodipine enantiomers is primarily rooted in their stereoselective interaction with their molecular target, the L-type voltage-gated calcium channels.

Mechanism of Action and Binding Affinity

The primary therapeutic action of amlodipine is the blockade of L-type calcium channels, which are crucial for the contraction of vascular smooth muscle and cardiac muscle. This blockade leads to vasodilation and a subsequent reduction in blood pressure. Extensive research has demonstrated that this pharmacological activity resides almost exclusively in the S-(-)-enantiomer.[1]

S-(-)-amlodipine exhibits a significantly higher binding affinity for L-type calcium channels, reported to be approximately 1000 times greater than that of the R-(+)-enantiomer.[1][2] This stereoselectivity is the cornerstone of the differing pharmacological profiles of the two isomers.

EnantiomerTargetBinding Affinity (Kd)Reference
S-(-)-amlodipine L-type Calcium Channel1.64 ± 0.17 nM[3]
R-(+)-amlodipine L-type Calcium Channel>1000-fold lower than S-(-)-amlodipine[2][4]
Differential Physiological Effects

S-(-)-amlodipine: As the active moiety, S-(-)-amlodipine is responsible for the vasodilatory and antihypertensive effects of racemic amlodipine. By inhibiting calcium influx into vascular smooth muscle cells, it leads to arterial vasodilation, reduced peripheral resistance, and consequently, a lowering of blood pressure.

R-(+)-amlodipine: While possessing significantly weaker calcium channel blocking activity, the R-(+)-enantiomer is not pharmacologically inert. Some studies suggest that R-(+)-amlodipine may contribute to the nitric oxide (NO) signaling pathway. It has been proposed that R-(+)-amlodipine can stimulate the release of NO from vascular endothelial cells, which could also contribute to vasodilation. However, this enantiomer has also been implicated in some of the adverse effects associated with racemic amlodipine, most notably peripheral edema. The exact mechanisms underlying these effects are still under investigation.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profiles of the amlodipine enantiomers have been investigated, revealing some differences in their disposition in the body.

ParameterS-(-)-amlodipineR-(+)-amlodipineRacemic AmlodipineReference
Cmax (ng/mL) Comparable to S-amlodipine from racemateLower than S-amlodipine from racemate-[5]
Tmax (h) ~6-12~6-12~6-12[5]
AUC (ng·h/mL) Higher than R-amlodipine from racemateLower than S-amlodipine from racemate-[5]
Half-life (h) ~30-50~30-50~30-50[5]

Studies in rats have shown that after administration of racemic amlodipine, the plasma concentration of the S-(-)-enantiomer is significantly higher than that of the R-(+)-enantiomer.[6] The pharmacokinetic profile of S-(-)-amlodipine administered as a single enantiomer is comparable to its profile when administered as part of the racemic mixture.[5]

Clinical Efficacy and Safety Profile

The distinct pharmacological properties of the amlodipine enantiomers have significant clinical implications, leading to the development and use of S-(-)-amlodipine as a standalone therapeutic agent.

Antihypertensive Efficacy

Clinical trials have consistently demonstrated that S-(-)-amlodipine at half the dose of the racemic mixture provides equivalent antihypertensive efficacy.[1][2]

Study DrugDoseSystolic Blood Pressure Reduction (mmHg)Diastolic Blood Pressure Reduction (mmHg)Reference
S-(-)-amlodipine 2.5 mgComparable to 5 mg racemic amlodipineComparable to 5 mg racemic amlodipine[2]
Racemic Amlodipine 5 mg--[2]
S-(-)-amlodipine 5 mgSignificant reduction from baselineSignificant reduction from baseline[1]
Safety and Tolerability

A key advantage of S-(-)-amlodipine is its improved safety and tolerability profile compared to racemic amlodipine. The most notable difference is the significantly lower incidence of peripheral edema.[2]

Adverse EventS-(-)-amlodipineRacemic AmlodipineReference
Peripheral Edema Significantly lower incidenceHigher incidence[2]
Headache No significant differenceNo significant difference[7]
Flushing No significant differenceNo significant difference[7]

Experimental Protocols

Chiral Separation of Amlodipine Enantiomers

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

A common method for the analytical and preparative separation of amlodipine enantiomers is chiral HPLC.

  • Column: A chiral stationary phase (CSP) column, such as an Ultron ES-OVM ovomucoid chiral column (150mm x 4.6mm, 5µm), is typically used.[8]

  • Mobile Phase: A mixture of a buffer and an organic modifier is employed. For example, a mobile phase consisting of dibasic sodium phosphate buffer (20mM, pH 7.0) and acetonitrile (80:20 v/v) can be used.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Temperature: The column is maintained at a constant temperature, for instance, 25°C.[8]

  • Detection: Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of 360 nm.[8]

  • Expected Results: Under these conditions, the R-(+)-amlodipine and S-(-)-amlodipine enantiomers are expected to have distinct retention times, allowing for their separation and quantification. For example, retention times of approximately 8.0 minutes for R-Amlodipine and 11.0 minutes for S-Amlodipine have been reported.[8]

Radioligand Binding Assay for L-type Calcium Channels

Objective: To determine the binding affinity (Kd) of S-(-)-amlodipine and R-(+)-amlodipine to L-type calcium channels.

  • Materials:

    • Radioligand: [3H]S-(-)-amlodipine.

    • Membrane Preparation: Rat cardiac membrane fragments rich in L-type calcium channels.

    • Competitors: Unlabeled S-(-)-amlodipine and R-(+)-amlodipine.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the rat cardiac membrane fragments with a fixed concentration of [3H]S-(-)-amlodipine.

    • For competition binding experiments, include increasing concentrations of unlabeled S-(-)-amlodipine or R-(+)-amlodipine in separate incubation tubes.

    • Incubate the mixture for a sufficient time to reach equilibrium (e.g., up to 5 hours at 25°C).[3]

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site or two-site binding model to determine the IC50 values.

    • Calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Functional Assay: Rat Aorta Relaxation

Objective: To assess the vasodilatory potency of S-(-)-amlodipine and R-(+)-amlodipine.

  • Materials:

    • Male Sprague-Dawley rats.

    • Krebs-Ringer bicarbonate solution.

    • Phenylephrine or KCl to induce contraction.

    • S-(-)-amlodipine and R-(+)-amlodipine stock solutions.

    • Organ bath system with isometric force transducers.

  • Procedure:

    • Isolate the thoracic aorta from the rats and cut it into rings.[9]

    • Mount the aortic rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

    • Allow the rings to equilibrate under a resting tension.

    • Induce a sustained contraction with a contractile agent like phenylephrine (e.g., 10⁻⁶ M) or KCl.[9]

    • Once a stable contraction is achieved, add cumulative concentrations of S-(-)-amlodipine or R-(+)-amlodipine to the organ bath.

    • Record the relaxation response as a percentage of the initial contraction.

  • Data Analysis:

    • Construct concentration-response curves for each enantiomer.

    • Calculate the EC50 values (the concentration of the drug that produces 50% of the maximal relaxation) to compare the potencies of the two enantiomers.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the blood pressure-lowering effects of S-(-)-amlodipine and R-(+)-amlodipine in a genetic model of hypertension.

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs).

  • Drug Administration:

    • Prepare solutions of S-(-)-amlodipine and R-(+)-amlodipine in a suitable vehicle (e.g., sterile water).

    • Administer the drugs once daily via oral gavage at various doses (e.g., 2 to 20 mg/kg/day).

    • Include a vehicle control group.

  • Blood Pressure Measurement:

    • Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method or via telemetry.

  • Procedure:

    • Acclimatize the SHRs to the experimental conditions.

    • Record baseline blood pressure measurements.

    • Administer the respective treatments to different groups of rats for a specified duration (e.g., several weeks).

    • Monitor and record blood pressure throughout the study period.

  • Data Analysis:

    • Compare the changes in blood pressure from baseline between the treatment groups and the control group.

    • Analyze the dose-response relationship for the antihypertensive effects of each enantiomer.

Visualizations

Signaling Pathways

G Differential Signaling Pathways of Amlodipine Enantiomers cluster_S_Amlodipine S-(-)-Amlodipine Pathway cluster_R_Amlodipine Proposed R-(+)-Amlodipine Pathway S_Amlodipine S-(-)-Amlodipine L_type_Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle Cell) S_Amlodipine->L_type_Ca_Channel Blocks Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Vasodilation_S Vasodilation & Antihypertensive Effect Ca_Influx->Vasodilation_S R_Amlodipine R-(+)-Amlodipine Endothelial_Cell Vascular Endothelial Cell R_Amlodipine->Endothelial_Cell Edema Potential Contribution to Peripheral Edema R_Amlodipine->Edema NO_Synthase eNOS Activation Endothelial_Cell->NO_Synthase NO_Release Increased Nitric Oxide (NO) Release NO_Synthase->NO_Release Vasodilation_R Vasodilation NO_Release->Vasodilation_R G Experimental Workflow for Comparing Amlodipine Enantiomers start Racemic Amlodipine chiral_sep Chiral Separation (e.g., HPLC) start->chiral_sep s_amlodipine S-(-)-Amlodipine chiral_sep->s_amlodipine r_amlodipine R-(+)-Amlodipine chiral_sep->r_amlodipine binding_assay In Vitro Binding Assay (Radioligand Binding) s_amlodipine->binding_assay functional_assay In Vitro Functional Assay (Aortic Ring Relaxation) s_amlodipine->functional_assay in_vivo_study In Vivo Study (SHR Model) s_amlodipine->in_vivo_study r_amlodipine->binding_assay r_amlodipine->functional_assay r_amlodipine->in_vivo_study data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis in_vivo_study->data_analysis G Pharmacological Profile Comparison of Amlodipine Enantiomers racemic Racemic Amlodipine - Antihypertensive Agent - Contains S-(-) and R-(+) enantiomers s_enantiomer S-(-)-Amlodipine + Potent L-type Ca2+ channel blocker + Responsible for therapeutic effect + Lower incidence of edema racemic->s_enantiomer Active Component r_enantiomer R-(+)-Amlodipine - Weak L-type Ca2+ channel blocker - May stimulate NO release - Implicated in peripheral edema racemic->r_enantiomer Component with Potential Side Effects

References

An In-depth Technical Guide on the Effects of Amlodipine Enantiomers on T-type and N-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina.[1] It is administered as a racemic mixture of S-(-)-amlodipine and R-(+)-amlodipine. The pharmacological activity of amlodipine is highly stereoselective. The S-(-) enantiomer is a potent blocker of L-type calcium channels, which is responsible for its therapeutic effects.[2] In contrast, the R-(+) enantiomer exhibits minimal to no activity at L-type calcium channels but has been shown to induce nitric oxide release through a separate, kinin-dependent pathway. While amlodipine's primary target is the L-type channel, racemic amlodipine also demonstrates inhibitory effects on T-type and N-type calcium channels. This guide provides a comprehensive technical overview of the effects of amlodipine on these neuronal and cardiac calcium channel subtypes, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Quantitative Analysis of Amlodipine's Effects

The inhibitory effects of racemic amlodipine on T-type and N-type voltage-gated calcium channels have been quantified using various electrophysiological and binding assays. The data underscores that while amlodipine is most potent at L-type channels, it retains micromolar affinity for T- and N-type channels. This activity is primarily attributed to the S-(-) enantiomer. One study explicitly demonstrated that R-(+)-amlodipine has no significant effect on L-type calcium channel currents.[3]

Table 1: Inhibitory Concentration (IC50) of Racemic Amlodipine on T-type and N-type Calcium Channels
Channel TypeSubtype(s)PreparationIC50 Value (µM)Holding PotentialReference(s)
T-type -Guinea-pig atria5.6Not Specified[4]
T-type Cav3.2Recombinant HEK293 cells> 30 (approx. 10-fold less potent than on L-type)Not Specified[4][5]
N-type Cav2.2 (α1Bα2β1)Recombinant Xenopus oocytes5.8-100 mV[4][6]
N-type Cav2.2 (α1Bα2δ1β1a)Recombinant Xenopus oocytes2.7-60 mV[7]
Table 2: Binding Affinity (Kd) of Racemic Amlodipine for N-type Calcium Channels
Channel ComplexPreparationLigandKd Value (nM)Reference(s)
N-type (α1Bα2δ1β1a)Recombinant Xenopus oocytes[3H]amlodipine3.08[7]

Stereoselectivity of Amlodipine

The two enantiomers of amlodipine have distinct pharmacological profiles. The S-(-) enantiomer is responsible for the calcium channel blockade, while the R-(+) enantiomer has other biological effects, notably the stimulation of nitric oxide (NO) synthesis.

G cluster_enantiomers Amlodipine Enantiomers cluster_targets Molecular Targets & Effects Racemic Amlodipine Racemic Amlodipine S-(-)-Amlodipine S-(-)-Amlodipine Racemic Amlodipine->S-(-)-Amlodipine R-(+)-Amlodipine R-(+)-Amlodipine Racemic Amlodipine->R-(+)-Amlodipine L-type Ca2+ Channel L-type Ca2+ Channel S-(-)-Amlodipine->L-type Ca2+ Channel Potent Blockade (Therapeutic Effect) N-type Ca2+ Channel N-type Ca2+ Channel S-(-)-Amlodipine->N-type Ca2+ Channel Moderate Blockade T-type Ca2+ Channel T-type Ca2+ Channel S-(-)-Amlodipine->T-type Ca2+ Channel Weak Blockade R-(+)-Amlodipine->L-type Ca2+ Channel Negligible Effect (>1000x weaker) NO Synthesis NO Synthesis R-(+)-Amlodipine->NO Synthesis Stimulation (Kinin-dependent)

Stereoselective actions of amlodipine enantiomers.

Experimental Protocols

A comprehensive understanding of amlodipine's interaction with calcium channels relies on sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring ion channel currents and quantifying the inhibitory effect of compounds like amlodipine, typically by determining the IC50 value.

Objective: To measure the dose-dependent inhibition of T-type or N-type calcium channel currents by amlodipine.

Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the recombinant calcium channel of interest (e.g., Cav3.2 for T-type or Cav2.2 for N-type). Culture cells to 70-80% confluency on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2 (or BaCl2 as the charge carrier to avoid calcium-dependent inactivation), 1 MgCl2, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

  • Recording:

    • Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

    • Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in a resting state.

  • Data Acquisition:

    • Apply a voltage protocol to elicit the specific current. For N-type channels, a step depolarization to +10 mV for 50-100 ms can be used.

    • Record baseline currents in the absence of the drug.

    • Perfuse the chamber with increasing concentrations of amlodipine, allowing several minutes at each concentration for the drug effect to reach steady state.

    • Record currents at each concentration.

  • Analysis:

    • Measure the peak current amplitude at each drug concentration.

    • Normalize the inhibited currents to the baseline control current.

    • Plot the normalized current as a function of amlodipine concentration and fit the data to the Hill equation to determine the IC50 value.

G cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture cells expressing target channel (e.g., Cav2.2) solutions Prepare external and internal solutions pipette Pull glass micropipette (3-5 MΩ) giga_seal Form Giga-Seal on single cell pipette->giga_seal whole_cell Rupture membrane for whole-cell configuration giga_seal->whole_cell voltage_clamp Clamp membrane potential (e.g., -100 mV) whole_cell->voltage_clamp baseline Record baseline Ca2+ currents voltage_clamp->baseline apply_drug Perfuse with increasing [Amlodipine] baseline->apply_drug record_inhibition Record inhibited currents at each concentration apply_drug->record_inhibition normalize Normalize currents to baseline record_inhibition->normalize dose_response Plot dose-response curve normalize->dose_response ic50 Fit to Hill equation to determine IC50 dose_response->ic50

Workflow for IC50 determination via patch-clamp.
Radioligand Binding Assay

This biochemical assay directly measures the binding of a radiolabeled drug to its receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

Objective: To determine the dissociation constant (Kd) of [3H]amlodipine for N-type calcium channels.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the target channel (e.g., Xenopus oocytes expressing Cav2.2) in a cold buffer solution containing protease inhibitors. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction:

    • In a series of tubes, add a fixed amount of membrane protein.

    • Add increasing concentrations of radiolabeled [3H]amlodipine.

    • For determining non-specific binding, add a high concentration of unlabeled amlodipine (e.g., 10 µM) to a parallel set of tubes.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound ligand.

  • Quantification: Wash the filters quickly with ice-cold buffer to remove any unbound ligand. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

    • Plot the specific binding as a function of the free [3H]amlodipine concentration.

    • Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Signaling Pathways

While S-(-)-amlodipine acts directly on the channel pore, R-(+)-amlodipine's effects are mediated through a distinct signaling cascade that results in nitric oxide production, a mechanism independent of calcium channel blockade.

G cluster_membrane Endothelial Cell cluster_effect Vascular Smooth Muscle Cell amlodipine R-(+)-Amlodipine kallikrein Kallikrein amlodipine->kallikrein Activates (?) b2_receptor B2 Kinin Receptor enos eNOS b2_receptor->enos Activates no Nitric Oxide (NO) enos->no Converts l_arginine L-Arginine l_arginine->enos vasodilation Vasodilation no->vasodilation Diffuses and causes kininogen Kininogen kininogen->kallikrein bradykinin Bradykinin kallikrein->bradykinin Cleaves bradykinin->b2_receptor Binds

R-(+)-Amlodipine induced nitric oxide synthesis.

This pathway highlights that the R-(+) enantiomer stimulates NO release in a manner dependent on the production of kinins, as the effect can be blocked by B2-kinin receptor antagonists.[5]

Conclusion

The pharmacological profile of amlodipine is complex and stereoselective. While its primary therapeutic action as an antihypertensive agent is derived from the potent blockade of L-type calcium channels by the S-(-) enantiomer, the racemic mixture also exhibits inhibitory effects on N-type and T-type calcium channels in the micromolar range. This activity is also attributed to S-(-)-amlodipine. The R-(+) enantiomer, conversely, has negligible direct channel-blocking effects but contributes to vasodilation through a distinct NO-mediated pathway. For researchers in drug development, understanding this polypharmacology is crucial for designing next-generation calcium channel blockers with improved selectivity and for elucidating the full spectrum of amlodipine's clinical effects.

References

The Modulatory Role of (+)-Amlodipine on the MAPK/ERK Signaling Cascade: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Amlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine L-type calcium channel blocker widely prescribed for the management of hypertension and angina.[1] Beyond its established role in cardiovascular therapy, emerging evidence indicates that this compound exerts significant modulatory effects on intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) cascade. This technical guide provides a comprehensive overview of the current understanding of how this compound influences this critical signaling pathway. It consolidates quantitative data, details key experimental protocols for investigating these effects, and presents visual diagrams of the signaling cascades to support further research and drug development. The evidence presented suggests that amlodipine's modulation of the MAPK/ERK pathway contributes to its pleiotropic effects, including its anti-proliferative and anti-inflammatory properties.

Introduction to the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that plays a pivotal role in the regulation of a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][3] The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the sequential activation of a kinase cascade: RAS, RAF, MEK (MAPK/ERK Kinase), and finally ERK (p42/p44 MAPK).[2][3] Upon activation via phosphorylation by MEK1/2, ERK1/2 translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, such as Elk-1, c-Fos, and c-Jun (components of the AP-1 complex), thereby regulating the expression of genes crucial for cell cycle progression and other cellular responses.[2] Dysregulation of the MAPK/ERK pathway is a hallmark of many pathological conditions, including cancer and cardiovascular diseases, making it a key target for therapeutic intervention.

This compound's Mechanism of Action on the MAPK/ERK Cascade

This compound's primary mechanism of action is the blockade of L-type calcium channels, which reduces intracellular calcium concentration.[1] This reduction in calcium influx has been shown to be a key initial step in its modulation of the MAPK/ERK pathway in certain cell types, particularly vascular smooth muscle cells (VSMCs).[4][5] However, evidence also suggests that amlodipine can influence this pathway through mechanisms independent of its calcium channel blocking activity.[6]

Upstream Modulation

Current research indicates that amlodipine's inhibitory effect on the MAPK/ERK pathway occurs at or upstream of MEK1. Studies have shown that amlodipine treatment leads to a significant reduction in the levels of both MEK1 and phosphorylated ERK1/2.[3][7] In some cellular contexts, such as non-small cell lung cancer and epidermoid carcinoma cells, amlodipine has been found to suppress the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key upstream activator of the RAS-RAF-MEK-ERK cascade.[2][7][8]

Downstream Consequences

The inhibition of ERK1/2 phosphorylation by amlodipine prevents the subsequent activation of downstream transcription factors. This, in turn, suppresses the expression of proto-oncogenes like c-fos and c-jun, which are critical for cell cycle entry and proliferation.[2] In some cancer cell lines, amlodipine has been shown to inhibit the transcription factor Yin Yang 1 (YY1), which is involved in cell growth and differentiation.[9] Furthermore, amlodipine's anti-proliferative effects are also mediated by the induction of the cell cycle inhibitor p21(Waf1/Cip1).[10]

Quantitative Data on Amlodipine's Effect on MAPK/ERK Signaling

The following tables summarize the quantitative data from various studies on the effect of amlodipine on the MAPK/ERK pathway. It is important to note that most studies have been conducted using "amlodipine" without specifying the enantiomer.

ParameterCell TypeStimulusAmlodipine ConcentrationEffectReference
p42/p44 MAPK (ERK1/2) ActivationHuman Vascular Smooth Muscle CellsBasic Fibroblast Growth Factor (bFGF)1-100 nMDose-dependent inhibition
MEK1 and p-ERK1/2 LevelsAortas of Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Hypertension5 mg/kg/daySignificant reduction[7]
ERK1/2 PhosphorylationAortas of Spontaneously Hypertensive Rats (SHR)HypertensionNot specifiedOverall inhibition of 39.8 ± 10.8% after 3 days[11]
EGFR PhosphorylationHuman Epidermoid Carcinoma A431 cellsEpidermal Growth Factor (EGF)Not specifiedSuppression[7]
Cell Proliferation (IC50)A549 Lung Cancer CellsNot applicable23 µMInhibition[2]
Cell Proliferation (IC50)H1299 Lung Cancer CellsNot applicable25.66 µMInhibition[2]

Signaling Pathway and Experimental Workflow Diagrams

Amlodipine's Modulation of the MAPK/ERK Signaling Pathway

Amlodipine_MAPK_ERK_Pathway Amlodipine's Modulation of the MAPK/ERK Signaling Pathway Amlodipine This compound L_type_Ca_Channel L-type Ca2+ Channel Amlodipine->L_type_Ca_Channel Inhibits EGFR EGFR Amlodipine->EGFR Inhibits (in some cells) MEK1 MEK1 Amlodipine->MEK1 Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx RAS RAS Ca_Influx->RAS EGFR->RAS RAF RAF RAS->RAF RAF->MEK1 ERK ERK1/2 (p42/p44) MEK1->ERK Transcription_Factors Transcription Factors (e.g., AP-1, YY1) ERK->Transcription_Factors Gene_Expression Gene Expression (e.g., c-fos, c-jun) Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Western_Blot_Workflow Experimental Workflow: Western Blot for p-ERK1/2 Cell_Culture 1. Cell Culture (e.g., VSMCs) Treatment 2. Treatment with this compound and/or Stimulus (e.g., bFGF) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA or Bradford assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-ERK1/2) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometric Analysis (Normalize to total ERK1/2) Detection->Analysis

References

The Impact of (+)-Amlodipine on p21(Waf1/Cip1) Gene Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Amlodipine, a widely prescribed calcium channel blocker, exhibits significant anti-proliferative effects in various cell types, notably vascular smooth muscle cells (VSMCs). A key mechanism underlying this therapeutic benefit is the activation of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1). This technical guide provides an in-depth exploration of the signaling pathways, experimental evidence, and methodologies related to the induction of p21 by this compound. The guide is intended to be a comprehensive resource for researchers and professionals in the fields of cardiovascular disease, oncology, and drug development, offering detailed insights into the molecular pharmacology of amlodipine beyond its primary role in blood pressure regulation.

Introduction to p21(Waf1/Cip1) and its Role in Cell Cycle Control

The p21(Waf1/Cip1) protein is a potent inhibitor of cyclin-dependent kinases (CDKs) and a critical regulator of the cell cycle. By binding to and inhibiting the activity of cyclin-CDK complexes, particularly CDK2, p21 effectively halts the cell cycle at the G1/S transition, preventing DNA replication and cell division. The transcriptional regulation of the p21 gene is complex and can be initiated by both p53-dependent and p53-independent pathways in response to various cellular stressors, including DNA damage and mitogenic signals. The induction of p21 is a key mechanism for tumor suppression and cellular senescence.

Signaling Pathways of this compound-Induced p21(Waf1/Cip1) Activation

Research has elucidated two primary signaling cascades through which this compound activates p21(Waf1/Cip1) gene expression, primarily in vascular smooth muscle cells. These pathways are independent of amlodipine's effects on intracellular calcium levels.

Glucocorticoid Receptor (GR) and C/EBP-alpha Pathway

Studies have shown that amlodipine's activation of p21 involves the glucocorticoid receptor (GR) and the transcription factor CCAAT/enhancer-binding protein-alpha (C/EBP-alpha)[1]. The proposed mechanism suggests that amlodipine, possibly through the activation of mitogen-activated protein kinase (MAPK) or protein kinase C (PKC), leads to the cooperative action of GR and C/EBP-alpha on the p21 promoter, thereby inducing its transcription[1]. This pathway is supported by evidence that the GR antagonist RU486 and antisense oligonucleotides targeting C/EBP-alpha can abrogate amlodipine-induced p21 expression and its anti-proliferative effects[1].

Amlodipine Amlodipine MAPK_PKC MAPK / PKC Amlodipine->MAPK_PKC GR Glucocorticoid Receptor (GR) MAPK_PKC->GR CEBPa C/EBP-alpha MAPK_PKC->CEBPa p21_promoter p21 Promoter GR->p21_promoter CEBPa->p21_promoter p21_gene p21 Gene Activation p21_promoter->p21_gene Cell_Cycle_Arrest G1 Cell Cycle Arrest p21_gene->Cell_Cycle_Arrest

Amlodipine-induced p21 activation via GR and C/EBP-alpha.
PKD1-JAK/STAT Pathway

A second identified pathway involves the Polycystic Kidney Disease 1 (PKD1) protein. Amlodipine has been shown to upregulate p21(Waf1/Cip1) expression through a PKD1-related signaling cascade that involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway[2]. Overexpression of PKD1 mimics the anti-proliferative effect of amlodipine, and this effect is associated with increased phosphorylation of JAK2 and enhanced STAT1 enhancer activity[2]. This suggests that PKD1 is a crucial mediator in amlodipine's regulation of p21 and subsequent cell cycle inhibition[2][3][4].

Amlodipine Amlodipine PKD1 PKD1 Amlodipine->PKD1 JAK2 JAK2 (Phosphorylation) PKD1->JAK2 STAT1 STAT1 Enhancer Activity JAK2->STAT1 p21_upregulation p21 Upregulation STAT1->p21_upregulation Cell_Proliferation_Inhibition Inhibition of Cell Proliferation p21_upregulation->Cell_Proliferation_Inhibition

Amlodipine-induced p21 upregulation via the PKD1-JAK/STAT pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from key studies investigating the effects of this compound on cell proliferation and p21 activation.

Table 1: Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Proliferation

ParameterCell TypeAmlodipine ConcentrationEffectReference
Cell ProliferationHuman VSMC10⁻⁸ to 10⁻⁶ MSignificant inhibition of serum-induced proliferation[5]
DNA SynthesisRat Aortic VSMC0.1 - 10 µMConcentration-dependent inhibition of serum-, bFGF-, and thrombin-induced DNA synthesis[6]

Table 2: Reversal of this compound's Anti-proliferative Effect

InhibitorTargetConcentration% Reversal of Amlodipine's EffectReference
RU486Glucocorticoid Receptor10⁻⁸ M58% ± 29%[1]
C/EBP-alpha Antisense OligonucleotideC/EBP-alphaNot Specified91% ± 26%[1]
p21(Waf1/Cip1) Antisense mRNAp21 mRNANot Specified96% ± 32%[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the impact of this compound on p21(Waf1/Cip1) activation.

Cell Culture and this compound Treatment

start Start culture Culture VSMCs to 80-90% confluence (e.g., in DMEM with 10% FBS) start->culture starve Serum-starve cells for 24-48h (0.5-1% FBS) to synchronize in G0/G1 culture->starve treat Treat cells with desired concentrations of this compound or vehicle control starve->treat incubate Incubate for specified time points (e.g., 24-72 hours) treat->incubate harvest Harvest cells for downstream analysis (Western Blot, RT-PCR, etc.) incubate->harvest

Workflow for cell culture and amlodipine treatment.

Protocol:

  • Cell Culture: Vascular smooth muscle cells (VSMCs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Synchronization: For proliferation and cell cycle assays, cells are synchronized in the G0/G1 phase by serum starvation in DMEM containing 0.5-1% FBS for 24-48 hours prior to treatment.

  • Treatment: Synchronized cells are then treated with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

Western Blot Analysis for p21(Waf1/Cip1) Expression

Protocol:

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is then incubated overnight at 4°C with a primary antibody against p21(Waf1/Cip1) (e.g., rabbit monoclonal, diluted 1:1000 in blocking buffer).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for p21(Waf1/Cip1) mRNA Expression

Protocol:

  • RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • qRT-PCR:

    • The qRT-PCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the human p21(Waf1/Cip1) gene.

    • Forward Primer: 5'-GGCAGACCAGCATGACAGATT-3'

    • Reverse Primer: 5'-GCGGATTAGGGCTTCCTCTT-3'

    • The reaction is run on a real-time PCR system with a typical cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: The relative expression of p21 mRNA is calculated using the 2-ΔΔCt method, with a housekeeping gene such as GAPDH or β-actin used for normalization.

Luciferase Reporter Assay for p21 Promoter Activity

Protocol:

  • Plasmid Transfection: Cells are seeded in 24-well plates and co-transfected with a p21 promoter-luciferase reporter plasmid (e.g., WWP-Luc, which contains the 2.4 kb human p21 promoter region) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Treatment: 24 hours post-transfection, the cells are treated with this compound or vehicle control.

  • Luciferase Assay: After 24-48 hours of treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold change in promoter activity is calculated relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Cell Preparation: After treatment, both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.

  • Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the art cycle are determined based on the PI fluorescence intensity.

  • Data Analysis: The data is analyzed using flow cytometry software to quantify the distribution of cells in the different phases of the cell cycle.

Conclusion

This compound activates the expression of the cell cycle inhibitor p21(Waf1/Cip1) through at least two distinct signaling pathways: a GR/C/EBP-alpha-dependent mechanism and a PKD1-JAK/STAT-mediated cascade. This upregulation of p21 leads to G1 cell cycle arrest and contributes significantly to the anti-proliferative effects of amlodipine observed in vascular smooth muscle cells and other cell types. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the molecular pharmacology of amlodipine and its potential applications in diseases characterized by abnormal cell proliferation. Understanding these pleiotropic effects of amlodipine is crucial for the development of novel therapeutic strategies for cardiovascular and other proliferative disorders.

References

Stereoselective Pharmacokinetics of Amlodipine Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for the management of hypertension and angina, is administered as a racemic mixture of (S)-amlodipine and (R)-amlodipine.[1][2] However, the two enantiomers exhibit distinct pharmacological and pharmacokinetic profiles. The therapeutic effect, primarily the blockade of L-type calcium channels leading to vasodilation, is almost exclusively attributed to the (S)-enantiomer, which is approximately 1000 times more potent than the (R)-enantiomer.[1][3][4][5][6] This guide provides a comprehensive overview of the stereoselective pharmacokinetics of amlodipine enantiomers, presenting key data, experimental methodologies, and mechanistic insights relevant to drug development and clinical pharmacology.

I. Quantitative Pharmacokinetic Data

The pharmacokinetic behavior of amlodipine enantiomers demonstrates notable stereoselectivity in absorption, distribution, metabolism, and elimination. The following tables summarize the key quantitative data from various studies.

Table 1: Comparative Pharmacokinetic Parameters of (S)-Amlodipine and (R)-Amlodipine in Humans

Parameter(S)-Amlodipine(R)-AmlodipineReference
Peak Plasma Concentration (Cmax) ~3.1 ng/mL (after 5 mg S-amlodipine dose)Not applicable as single enantiomer[6]
Area Under the Curve (AUC) ~139.7 ng·h/mL (AUClast after 5 mg S-amlodipine)Not applicable as single enantiomer[6]
Elimination Half-Life (t1/2) ~49.6 hours~34.9 hours[7]
Plasma Protein Binding Higher than (R)-amlodipine in human plasmaLower than (S)-amlodipine in human plasma[8][9]

Table 2: Stereoselective Plasma Protein Binding of Amlodipine Enantiomers

Protein(S)-Amlodipine Binding(R)-Amlodipine BindingReference
Human Serum Albumin (HSA) HigherLower[8][9]
Human Plasma (HP) HigherLower[8][9]
α1-Acid Glycoprotein (AGP) LowerHigher[8][9]
Bovine Serum Albumin (BSA) LowerHigher[8][9]

II. Experimental Protocols

The stereoselective analysis of amlodipine enantiomers is crucial for pharmacokinetic studies. The following are detailed methodologies for key experiments.

Enantioselective Quantification of Amlodipine in Human Plasma using LC-MS/MS

This method allows for the rapid and sensitive quantification of (R)- and (S)-amlodipine in plasma samples.

1. Sample Preparation:

  • A simple liquid-liquid extraction is employed to isolate the analytes from 200 µL of human plasma.[10]

  • Deuterated internal standards (R-AML-d4 and S-AML-d4) are used for accurate quantification.[10]

2. Chromatographic Separation:

  • Column: Chiralcel OJ RH.[10]

  • Mobile Phase: 0.2% ammonia-acetonitrile (20:80, v/v).[10]

  • Flow Rate: 1 mL/min.[10]

  • Run Time: 3.5 minutes.[10]

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI).[11]

  • Scan Type: Multiple reaction monitoring (MRM).[11]

  • Transitions:

    • (R)-Amlodipine and (S)-Amlodipine: m/z 409.3 → 237.9.[11]

    • (R)-Amlodipine-d4 and (S)-Amlodipine-d4: m/z 413.3 → 237.9.[11]

Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis

Capillary electrophoresis offers an alternative method for the chiral separation of amlodipine.

1. Electrolyte System:

  • Background Electrolyte: 50 mM phosphate buffer.[3]

  • Chiral Selector: 20 mM Randomly Methylated-β-Cyclodextrin (RAMEB).[3]

  • pH: 3.0.[3]

2. Electrophoretic Conditions:

  • Applied Voltage: +25 kV.[3]

  • Temperature: 15°C.[3]

  • Detection: UV at 238 nm.[3]

  • Analysis Time: Approximately 6 minutes.[3]

III. Signaling Pathways and Metabolic Processes

The stereoselective pharmacokinetics and pharmacodynamics of amlodipine are rooted in its differential interactions with biological systems.

Metabolic Pathway of Amlodipine Enantiomers

Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[12][13] The major metabolic pathway is the dehydrogenation of the dihydropyridine ring to an inactive pyridine derivative.[12] While both enantiomers are substrates for CYP3A4, there is evidence of stereoselective inhibition of CYP enzymes.

Amlodipine (S)- & (R)-Amlodipine Metabolite Inactive Pyridine Metabolite Amlodipine->Metabolite Dehydrogenation CYP3A4 CYP3A4 (Liver) CYP3A4->Amlodipine Metabolizes cluster_S (S)-Amlodipine cluster_R (R)-Amlodipine S_Amlodipine (S)-Amlodipine L_type L-type Calcium Channel S_Amlodipine->L_type Blocks Vasodilation Vasodilation L_type->Vasodilation Inhibition leads to BP_Lowering Blood Pressure Reduction Vasodilation->BP_Lowering R_Amlodipine (R)-Amlodipine NO_Release Nitric Oxide Release R_Amlodipine->NO_Release Stimulates Edema Potential for Peripheral Edema NO_Release->Edema Start Dosing of Human Subjects Blood_Sampling Serial Blood Sampling Start->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Extraction Liquid-Liquid Extraction with Internal Standard Plasma_Separation->Extraction Analysis LC-MS/MS or Capillary Electrophoresis Analysis Extraction->Analysis Quantification Quantification of (S)- and (R)-Amlodipine Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) Quantification->PK_Analysis End Stereoselective PK Profile PK_Analysis->End

References

Methodological & Application

In Vitro Analysis of (+)-Amlodipine's Effects on Primary Human Aortic Endothelial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Amlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina. Beyond its established role in regulating vascular smooth muscle tone, emerging evidence highlights its pleiotropic, protective effects on the vascular endothelium. These effects are crucial for maintaining vascular homeostasis and preventing the progression of atherosclerosis. This document provides detailed application notes and protocols for the in vitro analysis of this compound using primary human aortic endothelial cells (HAoECs), a key cell type in cardiovascular research. The focus is on this compound's role in modulating nitric oxide (NO) bioavailability, endothelial nitric oxide synthase (eNOS) activation, and inflammatory responses.

Key Applications and Mechanisms of Action

In vitro studies using primary HAoECs have elucidated several key mechanisms through which this compound exerts its beneficial endothelial effects:

  • Enhanced Nitric Oxide (NO) Bioavailability: this compound increases the production and prolongs the half-life of NO, a critical signaling molecule for vasodilation and endothelial health.

  • Activation of Endothelial Nitric Oxide Synthase (eNOS): The drug activates eNOS by promoting its phosphorylation at the activating site (Serine 1177) and dephosphorylation at the inhibitory site (Threonine 495).

  • Antioxidant Properties: this compound reduces oxidative stress by scavenging superoxide anions and decreasing the formation of peroxynitrite (ONOO-), a cytotoxic oxidant that consumes NO.

  • Anti-inflammatory Effects: It suppresses the expression of vascular cell adhesion molecule-1 (VCAM-1) and inhibits the adhesion of monocytes to the endothelium, a critical early step in atherogenesis.

The primary signaling pathways implicated in these effects include the inhibition of Protein Kinase C (PKC) and the downstream modulation of the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of amlodipine on key endothelial functions as reported in various in vitro and ex vivo studies.

ParameterCell TypeTreatmentResult
Nitric Oxide (NO) Production Aortic Endothelial Cells (from SHRs)Amlodipine (5mg/kg/day for 8 weeks)Increased from 55 ± 6 nM to 101 ± 3 nM[1]
Peroxynitrite (ONOO-) Production Aortic Endothelial Cells (from SHRs)Amlodipine (5mg/kg/day for 8 weeks)Decreased from 156 ± 19 nM to 50 ± 4 nM[1]
Monocyte Adhesion Human Umbilical Vein Endothelial Cells (HUVECs)Amlodipine (10 µM for 48 hours)Significant reduction in THP-1 cell adhesion (P<0.001)[2]

Note: Data from spontaneously hypertensive rats (SHRs) provide a relevant model for endothelial dysfunction.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound in HAoECs and a general experimental workflow for its in vitro analysis.

Amlodipine_Signaling_Pathway Amlodipine This compound PKC Protein Kinase C (PKC) Amlodipine->PKC eNOS_Ser1177 eNOS (Ser1177) Amlodipine->eNOS_Ser1177 Activates NFkB NF-κB Amlodipine->NFkB eNOS_Thr495 eNOS (Thr495) PKC->eNOS_Thr495 eNOS_active Active eNOS eNOS_Thr495->eNOS_active eNOS_Ser1177->eNOS_active NO_Production Nitric Oxide (NO) Production eNOS_active->NO_Production VCAM1 VCAM-1 Expression NFkB->VCAM1 Monocyte_Adhesion Monocyte Adhesion VCAM1->Monocyte_Adhesion

Caption: this compound signaling in endothelial cells.

Experimental_Workflow Start Start: Culture HAoECs Treatment Treat with this compound (various concentrations and time points) Start->Treatment Endpoint_Assays Perform Endpoint Assays Treatment->Endpoint_Assays NO_Assay Nitric Oxide (NO) Measurement Endpoint_Assays->NO_Assay Western_Blot Western Blot (p-eNOS, VCAM-1) Endpoint_Assays->Western_Blot Adhesion_Assay Monocyte Adhesion Assay Endpoint_Assays->Adhesion_Assay Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis Western_Blot->Data_Analysis Adhesion_Assay->Data_Analysis

Caption: General workflow for in vitro analysis.

Experimental Protocols

Culture of Primary Human Aortic Endothelial Cells (HAoECs)

This protocol is adapted from standard procedures for culturing primary endothelial cells.[3]

Materials:

  • Cryopreserved primary Human Aortic Endothelial Cells (HAoECs)

  • Endothelial Cell Growth Medium (e.g., EGM™-2 BulletKit™)

  • Fibronectin-coated or gelatin-coated T-75 culture flasks

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin/EDTA solution (0.05%)

  • Trypsin Neutralization Solution (TNS)

  • Sterile Dulbecco's Phosphate Buffered Saline (DPBS), Ca++- and Mg++-free

  • Sterile conical tubes and pipettes

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Prepare Culture Flask: Pre-coat a T-75 flask with fibronectin or gelatin solution according to the manufacturer's instructions to promote cell attachment.[4] Add 15 mL of complete Endothelial Cell Growth Medium to the flask and pre-equilibrate in the incubator for at least 30 minutes.

  • Thaw Cells: Quickly thaw the cryovial of HAoECs in a 37°C water bath until a small amount of ice remains.

  • Cell Seeding: Decontaminate the vial with 70% ethanol. Gently transfer the cell suspension into the pre-warmed medium in the T-75 flask. Rock the flask gently to distribute the cells evenly.

  • Incubation: Place the flask in the incubator. For optimal attachment, do not disturb the culture for the first 24 hours.

  • Medium Change: After 24 hours, aspirate the old medium (containing residual DMSO) and replace it with fresh, pre-warmed complete medium.

  • Maintenance: Change the medium every 2-3 days until the culture reaches approximately 80-90% confluency.[4]

  • Subculturing: When confluent, wash the cell monolayer with DPBS. Add Trypsin/EDTA solution and incubate for 1-2 minutes until cells detach. Neutralize the trypsin with TNS, collect the cell suspension, and centrifuge. Resuspend the cell pellet in fresh medium and seed into new coated flasks at a recommended density (e.g., 5,000-7,000 cells/cm²).[4]

This compound Treatment of HAoECs

Materials:

  • Confluent HAoECs (passage 3-6)

  • This compound besylate

  • Dimethyl sulfoxide (DMSO)

  • Serum-free or low-serum endothelial cell basal medium

  • Sterile microcentrifuge tubes and pipettes

Protocol:

  • Prepare Stock Solution: Dissolve this compound besylate in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C.

  • Cell Plating: Seed HAoECs in appropriate culture plates (e.g., 6-well plates for Western blotting, 24-well plates for adhesion assays) and grow to 80-90% confluency.

  • Serum Starvation: Before treatment, it is often necessary to serum-starve the cells to reduce basal signaling. Replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) basal medium for 4-6 hours.

  • Treatment Preparation: Dilute the this compound stock solution in serum-free/low-serum medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control using the same final concentration of DMSO.

  • Incubation: Aspirate the starvation medium from the cells and add the medium containing this compound or vehicle. Incubate for the desired time period (e.g., 30 minutes for acute signaling events, 24 hours for changes in protein expression).

Western Blot Analysis of eNOS Phosphorylation

This protocol is a standard method to assess changes in protein phosphorylation.[5][6]

Materials:

  • Treated HAoECs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-eNOS (Ser1177), anti-p-eNOS (Thr495), anti-total eNOS, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated eNOS signals to total eNOS and the loading control.

Monocyte Adhesion Assay

This fluorescence-based assay quantifies the adhesion of monocytes to an endothelial monolayer.[7][8]

Materials:

  • HAoEC monolayer cultured in 24-well plates

  • Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)[7]

  • Calcein AM fluorescent dye

  • Pro-inflammatory stimulus (e.g., Interleukin-1β, IL-1β)

  • Serum-free RPMI 1640 medium

  • Fluorescence microplate reader

Protocol:

  • Endothelial Activation: Treat the confluent HAoEC monolayer with this compound or vehicle for the desired time. Then, activate the endothelium by adding a pro-inflammatory stimulus like IL-1β (e.g., 10 U/mL) for 4 hours.[2]

  • Monocyte Labeling: Incubate THP-1 cells or PBMCs with Calcein AM in serum-free medium to fluorescently label them.

  • Co-incubation: Wash the HAoEC monolayer to remove the stimulus. Add the labeled monocytes to each well and incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.

  • Washing: Gently wash the wells with pre-warmed medium to remove non-adherent monocytes.

  • Quantification: Measure the fluorescence in each well using a microplate reader. The fluorescence intensity is proportional to the number of adherent monocytes. Alternatively, lyse the cells and measure the fluorescence of the lysate.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for investigating the beneficial effects of this compound on primary human aortic endothelial cells. By examining its impact on NO production, eNOS phosphorylation, and inflammatory responses, researchers can further elucidate the molecular mechanisms underlying its vasoprotective properties. These in vitro analyses are essential for the continued development and optimization of therapeutic strategies for cardiovascular diseases.

References

Application Notes and Protocols for Studying the Anti-hypertensive Effects of (+)-Amlodipine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension.[1] It functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][3] Amlodipine is a racemic mixture of S(-) and R(+) enantiomers. The S-enantiomer, also known as (+)-Amlodipine or levamlodipine, is the pharmacologically active isomer, possessing approximately 1000-fold greater affinity for L-type calcium channels than the R-enantiomer.[4][5] Consequently, studies focusing on this compound are crucial for understanding its specific therapeutic effects and optimizing antihypertensive therapies.

These application notes provide an overview of common animal models and detailed protocols for investigating the anti-hypertensive properties of this compound.

Mechanism of Action of Amlodipine

Amlodipine exerts its anti-hypertensive effect by blocking voltage-gated L-type calcium channels in vascular smooth muscle cells.[6] This inhibition prevents the influx of extracellular calcium, which is essential for muscle contraction. The reduced intracellular calcium concentration leads to relaxation of the vascular smooth muscle, resulting in vasodilation, decreased peripheral vascular resistance, and ultimately, a lowering of blood pressure.[7][8]

Amlodipine This compound L_type L-type Calcium Channel (Vascular Smooth Muscle) Amlodipine->L_type Inhibits Ca_influx Calcium (Ca²⁺) Influx L_type->Ca_influx Blocks Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Leads to reduced MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Reduced activation of Myosin_P Myosin Light Chain Phosphorylation MLCK->Myosin_P Decreased Contraction Vascular Smooth Muscle Contraction Myosin_P->Contraction Inhibition of Vasodilation Vasodilation Contraction->Vasodilation Leads to BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Results in

Caption: Signaling pathway of this compound's anti-hypertensive effect.

Commonly Used Animal Models

The selection of an appropriate animal model is critical for investigating the anti-hypertensive effects of this compound. Several well-established rodent models are frequently utilized.[9]

Animal ModelTypeKey Characteristics
Spontaneously Hypertensive Rat (SHR) GeneticDevelops hypertension spontaneously, mimicking human essential hypertension.[10]
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat InducedMineralocorticoid-induced hypertension, characterized by low renin levels and volume expansion.[9][11]
Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rat InducedHypertension is induced by inhibiting nitric oxide synthase, leading to endothelial dysfunction.[10][12]

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model

Objective: To evaluate the long-term anti-hypertensive effects of this compound in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks old.[9]

  • Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[9]

  • This compound (pharmaceutical grade).

  • Vehicle (e.g., 0.5% methylcellulose or sterile water).[10]

  • Oral gavage needles.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry).[10]

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.

  • Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals for several days to ensure stability.[10]

  • Group Allocation: Randomly divide the SHRs into treatment and vehicle control groups. A group of WKY rats will serve as a normotensive control.

  • Drug Administration:

    • Prepare a fresh suspension of this compound in the chosen vehicle daily.

    • Administer this compound orally via gavage at a dose of 2.5 mg/kg/day. A common dose for racemic amlodipine is 5-10 mg/kg/day, and since S-amlodipine is the active enantiomer, a lower dose is often used.[13][14]

    • Administer an equal volume of the vehicle to the control groups.

    • The duration of treatment is typically 4 to 8 weeks.[9]

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., weekly) throughout the study period.

  • Terminal Procedures: At the end of the treatment period, euthanize the animals and collect blood and tissues (e.g., heart, aorta) for further biochemical and histological analysis.[10]

DOCA-Salt Hypertensive Rat Model

Objective: To assess the efficacy of this compound in a model of mineralocorticoid-induced hypertension.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Deoxycorticosterone acetate (DOCA).

  • Saline (1% NaCl) for drinking water.

  • This compound.

  • Vehicle.

  • Surgical instruments for uninephrectomy.

Procedure:

  • Induction of Hypertension:

    • Perform a left uninephrectomy on all rats under anesthesia.[15]

    • After a one-week recovery period, implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer DOCA injections.[15][16]

    • Replace drinking water with 1% NaCl solution.[15]

  • Treatment Protocol:

    • After hypertension is established (typically 2-3 weeks post-surgery), begin treatment with this compound (e.g., 2.5 mg/kg/day, oral gavage) or vehicle for 4-6 weeks.

  • Monitoring and Analysis: Follow the same procedures for blood pressure monitoring and terminal analysis as described for the SHR model.

L-NAME-Induced Hypertensive Rat Model

Objective: To investigate the effect of this compound in a model of hypertension characterized by nitric oxide deficiency.

Materials:

  • Male Wistar rats.

  • Nω-nitro-L-arginine methyl ester (L-NAME).

  • This compound.

  • Vehicle.

Procedure:

  • Induction of Hypertension:

    • Administer L-NAME in the drinking water (e.g., 40 mg/kg/day) for 4 weeks to induce hypertension.[12][17]

  • Treatment Protocol:

    • Concurrently with L-NAME administration or after hypertension is established, treat rats with this compound (e.g., 2.5 mg/kg/day, oral gavage) or vehicle for the duration of the study.[17]

  • Monitoring and Analysis: Monitor blood pressure and perform terminal analysis as previously described.

Data Presentation

The following tables summarize representative quantitative data for the anti-hypertensive effects of amlodipine in various animal models.

Table 1: Effect of Amlodipine on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupDose (mg/kg/day)DurationChange in Systolic Blood Pressure (mmHg)Reference
Racemic Amlodipine106 weeks↓ 46[13]
S-Amlodipine2.512 weeksEquivalent to 5 mg/kg Racemic Amlodipine[14]
Racemic Amlodipine1-10Not specifiedDose-dependent reduction[18]

Table 2: Effect of Amlodipine in L-NAME-Induced Hypertensive Rats

Treatment GroupDose (mg/kg/day)DurationEffect on Blood PressureReference
Amlodipine521 daysSignificant reduction in SBP and DBP[17]
S-Amlodipine (in combination)2.521 daysBetter reduction in SBP and DBP than amlodipine alone[17]

Experimental Workflow

cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase Acclimatization Animal Acclimatization (1 week) Model_Induction Hypertension Induction (e.g., DOCA-Salt, L-NAME) Acclimatization->Model_Induction Baseline_BP Baseline Blood Pressure Measurement Model_Induction->Baseline_BP Grouping Random Group Allocation Baseline_BP->Grouping Treatment Daily this compound or Vehicle Administration Grouping->Treatment Monitoring Weekly Blood Pressure Monitoring Treatment->Monitoring 4-8 weeks Monitoring->Treatment Euthanasia Euthanasia Monitoring->Euthanasia Sample_Collection Tissue and Blood Sample Collection Euthanasia->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis

Caption: General workflow for in vivo anti-hypertensive studies.

References

Application Note: Chiral Separation of Amlodipine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPLC-001]

Abstract

This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the effective chiral separation of amlodipine enantiomers. Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, is a racemic mixture of (R)- and (S)-enantiomers.[1][2][3] The pharmacological activity of amlodipine primarily resides in the (S)-enantiomer, which is about 1000 times more potent than the (R)-enantiomer.[4] Consequently, the ability to accurately separate and quantify these enantiomers is crucial for pharmaceutical development, quality control, and clinical studies. This document provides a comprehensive overview of various chromatographic conditions, including different chiral stationary phases and mobile phase compositions, to achieve successful enantioseparation. Detailed experimental protocols and a summary of quantitative data are presented to guide researchers, scientists, and drug development professionals.

Introduction

Amlodipine contains a single chiral center at the C4 position of the dihydropyridine ring, leading to the existence of two enantiomers: (S)-amlodipine and (R)-amlodipine.[1][3] The (S)-enantiomer is the pharmacologically active form, responsible for the therapeutic effects of the drug.[2] The (R)-enantiomer has significantly less activity and has been associated with adverse effects such as peripheral edema.[1] Therefore, the enantiomeric purity of amlodipine is a critical quality attribute. HPLC is a powerful analytical technique for the chiral separation of pharmaceuticals. This note explores several validated HPLC methods for the resolution of amlodipine enantiomers.

Experimental Methods and Protocols

Instrumentation

A standard HPLC system equipped with a UV detector is suitable for these methods. A typical system would include a pump, an autosampler, a column oven, and a photodiode array or UV-Vis detector.

Sample Preparation

A stock solution of racemic amlodipine is prepared by dissolving the standard in a suitable solvent, such as acetonitrile or the mobile phase, to a known concentration (e.g., 0.1 mg/mL).[1] Working standard solutions can be prepared by diluting the stock solution with the mobile phase to the desired concentrations for linearity and other validation studies.

General Chromatographic Procedure
  • System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30-60 minutes or until a stable baseline is achieved.

  • Injection: Inject a fixed volume of the sample solution (e.g., 10 µL or 20 µL) onto the column.[1][4]

  • Detection: Monitor the eluent at the specified UV wavelength (e.g., 235 nm, 237 nm, or 360 nm).[1][4][5]

  • Data Analysis: Identify and quantify the enantiomers based on their retention times.

The following diagram illustrates the general experimental workflow for the chiral HPLC analysis of amlodipine.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Amlodipine Standard B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Equilibrate HPLC System C->D E Inject Sample D->E F Chromatographic Separation E->F G UV Detection F->G H Record Chromatogram G->H I Identify Peaks by Retention Time H->I J Quantify Enantiomers I->J

Caption: Experimental workflow for the chiral HPLC analysis of amlodipine.

Chromatographic Conditions and Data

Several methods have been successfully employed for the chiral separation of amlodipine enantiomers. The choice of method often depends on the available instrumentation and the specific requirements of the analysis. A summary of different chromatographic conditions is presented in the table below.

Parameter Method 1 Method 2 Method 3 Method 4
Chiral Stationary Phase Chiral AGPUltron ES-OVMCellulose tris(4-chloro-3-methylphenylcarbamate)CROWNPAK CR(+)
Column Dimensions 100 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm100 µm I.D. capillary150 x 4.0 mm, 5 µm
Mobile Phase 10 mM Ammonium acetate buffer with 1% 1-Propanol (pH 4.6)20 mM Dibasic sodium phosphate buffer and Acetonitrile (80:20 v/v) (pH 7.0)Acetonitrile/Water (90:10 v/v) with 5 mM ammonium borate (pH 9.0)Aqueous 70% HClO4 (pH 2.0) and Methanol (95:5 v/v)
Flow Rate 0.9 mL/min1.0 mL/minNot specified for nano-LC0.8 mL/min
Detection Wavelength 235 nm360 nmNot specified238 nm
Column Temperature Not specified25°CNot specifiedNot specified
Injection Volume 50 µL10 µLNot specifiedNot specified
Retention Time (R-Amlodipine) 5 min8.0 minNot specifiedNot specified
Retention Time (S-Amlodipine) 7 min11.0 minNot specifiedNot specified
Reference [5][1][3][6][7]

Method Validation Summary

A validated HPLC method for the determination of S-(-)-Amlodipine Besylate and its related substance R-(+)-Amlodipine Besylate in a tablet formulation has been reported.[4] The method utilized an Ultron-ES-OVM chiral column (250 x 4.6 mm, 5 µm) with an isocratic mobile phase consisting of a buffer (0.01M disodium hydrogen phosphate dihydrate and 0.01 M potassium dihydrogen phosphate) and acetonitrile (78:22, v/v).[4] The flow rate was 1.0 mL/min, and UV detection was performed at 237 nm with a 20 µL injection volume.[4] The method was found to be linear for S-(-)-Amlodipine Besylate in the concentration range of 0.04 – 0.06 mg/mL with a correlation coefficient of r = 0.9998.[4]

Another approach involves the use of dual chiral mobile phase additives with an achiral C18 column.[8][9] This method utilized a mobile phase of methanol-water (45:55 v/v, pH 2.5) containing 7.5 mmol L−1 sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol L−1 polyethylene glycol-20000 (PEG-20M).[8][9] The method was validated for linearity in the range of 10-500 μg mL−1 for (S)-amlodipine, with limits of detection (LOD) and quantification (LOQ) found to be 0.032 and 0.106 μg mL−1, respectively.[8][9]

The logical relationship for method validation according to ICH guidelines is depicted in the following diagram.

G cluster_method Analytical Method Specificity Specificity Method Validated HPLC Method Specificity->Method Linearity Linearity Linearity->Method Range Range Range->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOD LOD LOD->Method LOQ LOQ LOQ->Method Robustness Robustness Robustness->Method

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Conclusion

The chiral separation of amlodipine enantiomers can be successfully achieved using various HPLC methods. The selection of the chiral stationary phase and the optimization of the mobile phase composition are critical for obtaining good resolution and peak shape. The methods presented in this application note provide a solid foundation for researchers and analysts in the pharmaceutical industry to develop and validate their own analytical procedures for the enantioselective analysis of amlodipine. The detailed protocols and comparative data serve as a practical guide for routine quality control and research applications.

References

Application Notes and Protocols for (+)-Amlodipine in a Feline Model of Myocardial Ischemia-Reperfusion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a racemic mixture of (+)-(S)- and (-)-(R)-enantiomers. The (+)-Amlodipine (S-Amlodipine) isomer is the pharmacologically active component, exhibiting approximately 1000-fold greater affinity for L-type calcium channels than the (-)-enantiomer.[1] In the context of myocardial ischemia-reperfusion (I/R) injury, this compound is investigated for its potential cardioprotective effects. These notes provide a framework for utilizing this compound in a feline model of myocardial I/R, drawing upon existing research with the racemic mixture and the established pharmacology of the S-enantiomer.

Mechanism of Action

The primary mechanism of this compound's cardioprotective effect is the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle and cardiomyocytes.[2] This blockade of calcium influx leads to several beneficial outcomes in the setting of I/R injury:

  • Reduction in Myocardial Oxygen Demand: By inducing peripheral arterial vasodilation, this compound reduces afterload, thereby decreasing the workload on the heart and lowering myocardial oxygen consumption.[3][4][5]

  • Improved Coronary Blood Flow: Vasodilation of coronary arteries can help maintain blood flow to the ischemic myocardium.

  • Attenuation of Calcium Overload: Ischemia and reperfusion are associated with a significant influx of calcium into cardiomyocytes, leading to cellular injury and death. By blocking L-type calcium channels, this compound helps to mitigate this calcium overload.

  • Pleiotropic Effects: Beyond calcium channel blockade, amlodipine has been shown to engage other signaling pathways that contribute to cardioprotection, including the PI3K/Akt/eNOS pathway, which promotes the production of nitric oxide (NO), a vasodilator and anti-inflammatory molecule.[6][7]

Experimental Rationale

The feline model of myocardial I/R is a well-established preclinical model for studying the pathophysiology of ischemic heart disease and for evaluating the efficacy of potential therapeutic agents. The use of an isolated, blood-perfused feline heart preparation allows for precise control of experimental conditions and direct measurement of cardiac function and metabolism.

Considerations for Dosing

Data Presentation

The following tables summarize quantitative data from a study using racemic amlodipine in an isolated, blood-perfused feline heart model of global myocardial ischemia (60 minutes) and reperfusion (60 minutes). These results are primarily attributable to the action of this compound.

Table 1: Hemodynamic and Metabolic Effects of Amlodipine

ParameterControl GroupAmlodipine-Treated Group
Myocardial Oxygen Consumption (ml O2/min/100g)6.2 ± 0.44.4 ± 0.4
Coronary Perfusion Pressure (mmHg)120 ± 1100 ± 4

Data adapted from studies on racemic amlodipine in a feline model.[3][4]

Table 2: Post-Reperfusion Myocardial Function and Electrolyte Homeostasis

ParameterControl GroupAmlodipine-Treated Group
Recovery of Contractile FunctionSignificantly lowerSignificantly improved
Tissue Na+ ConcentrationIncreasedBetter maintenance
Tissue Ca2+ ConcentrationIncreasedBetter maintenance
Tissue K+ ConcentrationDecreasedBetter maintenance

Data adapted from studies on racemic amlodipine in a feline model.[3][4][5]

Experimental Protocols

Protocol 1: Isolated, Blood-Perfused Feline Heart Model of Global Myocardial Ischemia-Reperfusion

1. Animal Preparation: a. Adult domestic cats of either sex are anesthetized with a suitable anesthetic agent (e.g., sodium pentobarbital). b. The animals are ventilated, and a thoracotomy is performed. c. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

2. Langendorff Perfusion Setup: a. The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. b. Retrograde perfusion is initiated with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C. c. A latex balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure.

3. Experimental Groups: a. Control Group: Hearts are perfused with Krebs-Henseleit solution alone. b. This compound Group: Hearts are perfused with Krebs-Henseleit solution containing the desired concentration of this compound.

4. Ischemia-Reperfusion Protocol: a. Stabilization Period (30 minutes): Hearts are allowed to stabilize under normoxic perfusion. b. Pre-Ischemia (Drug Administration): In the treatment group, this compound is infused for a specified period before the induction of ischemia. c. Global Ischemia (60 minutes): Perfusion is stopped to induce global ischemia. d. Reperfusion (60 minutes): Perfusion is restored.

5. Data Collection: a. Hemodynamic Parameters: Left ventricular developed pressure (LVDP), heart rate, and coronary perfusion pressure are continuously monitored. b. Biochemical Analysis: Myocardial tissue samples are collected at the end of the experiment for analysis of ATP, creatine phosphate, and electrolyte concentrations (Na+, K+, Ca2+). Myocardial infarct size can be determined using triphenyltetrazolium chloride (TTC) staining.

Mandatory Visualizations

G cluster_workflow Experimental Workflow Animal_Prep Feline Anesthesia and Heart Excision Langendorff_Setup Langendorff Perfusion Setup Animal_Prep->Langendorff_Setup Stabilization Stabilization Period (30 min) Langendorff_Setup->Stabilization Drug_Admin This compound or Vehicle Infusion Stabilization->Drug_Admin Ischemia Global Ischemia (60 min) Drug_Admin->Ischemia Reperfusion Reperfusion (60 min) Ischemia->Reperfusion Data_Collection Hemodynamic and Biochemical Data Collection Reperfusion->Data_Collection

Experimental workflow for the feline ischemia-reperfusion model.

G cluster_pathway Primary Signaling Pathway of this compound Amlodipine This compound L_type_Ca_Channel L-type Calcium Channel Amlodipine->L_type_Ca_Channel Inhibits Ca_Influx Decreased Intracellular Ca2+ Influx L_type_Ca_Channel->Ca_Influx Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Vasodilation Ca_Overload Reduced Ca2+ Overload Ca_Influx->Ca_Overload Afterload Reduced Afterload Vasodilation->Afterload MVO2 Decreased Myocardial O2 Demand Afterload->MVO2 Cardiomyocyte_Protection Cardiomyocyte Protection MVO2->Cardiomyocyte_Protection Ca_Overload->Cardiomyocyte_Protection

Primary cardioprotective signaling pathway of this compound.

G cluster_pleiotropic Pleiotropic Signaling Pathway of Amlodipine Amlodipine Amlodipine PI3K PI3K Amlodipine->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Cardioprotection Cardioprotection Vasodilation->Cardioprotection Anti_inflammatory->Cardioprotection

References

Application of (+)-Amlodipine in Canine Models of Heart Failure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a dihydropyridine calcium channel blocker, is utilized in veterinary medicine for its antihypertensive and afterload-reducing properties, making it a subject of interest in the management of heart failure.[1] Amlodipine exists as a racemic mixture of two enantiomers: (+)-Amlodipine (S-Amlodipine or Levamlodipine) and (R)-Amlodipine. The S-enantiomer is primarily responsible for the calcium channel blocking activity, which is about 1,000 times more potent than the R-enantiomer.[2][3] Conversely, the R-enantiomer has been shown to be involved in the release of nitric oxide (NO).[4]

This document provides detailed application notes and experimental protocols for the use of this compound in canine models of heart failure, based on available research. It is important to note that while racemic amlodipine has been studied in canine models, specific research on the this compound enantiomer in these models is limited. Therefore, some information is extrapolated from studies on the racemic mixture and studies on this compound in other species.

Application Notes

1. Rationale for Use in Canine Heart Failure Models

This compound's primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle, leading to arterial vasodilation.[5] This effect reduces systemic vascular resistance (afterload), which can be beneficial in heart failure by:

  • Decreasing the workload on the failing heart.

  • Reducing the volume of mitral regurgitation in cases of myxomatous mitral valve disease (MMVD).[1]

  • Improving cardiac output.

2. Key Signaling Pathways

Two primary signaling pathways are relevant to the action of amlodipine in the context of heart failure:

  • Calcium Channel Blockade and Vasodilation: this compound selectively inhibits the influx of calcium ions across cell membranes in vascular smooth muscle cells. This leads to relaxation of the arterial smooth muscle, vasodilation, and a decrease in blood pressure.

  • Nitric Oxide (NO) Pathway: The (R)-enantiomer of amlodipine has been shown to stimulate the production of nitric oxide (NO) in coronary microvessels through a kinin-dependent mechanism.[4][6] This pathway involves the activation of bradykinin B2 receptors and subsequent stimulation of endothelial nitric oxide synthase (eNOS).[4][7] The resulting increase in NO contributes to vasodilation and may have other beneficial endothelial effects.

3. Pharmacokinetics in Dogs

4. Considerations for Use in Research

  • Model Selection: The choice of canine heart failure model is critical. Common models include surgically induced mitral regurgitation and coronary microembolization-induced ischemic cardiomyopathy.

  • Dosing: Dosing should be carefully considered and titrated based on the desired hemodynamic effect and the specific model. Doses for racemic amlodipine in dogs typically range from 0.1 to 0.5 mg/kg orally once or twice daily.[9] For this compound, a lower dose may be appropriate due to its higher potency.

  • Monitoring: Comprehensive hemodynamic monitoring is essential to assess the effects of this compound. This should include measurements of blood pressure, heart rate, cardiac output, and intracardiac pressures. Echocardiography is also crucial for evaluating cardiac structure and function.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of amlodipine in canine models of heart failure. Note that these studies primarily used racemic amlodipine.

Table 1: Hemodynamic Effects of Amlodipine in a Canine Model of Acute Heart Failure

ParameterControl Group (n=6)Heart Failure Group (n=7)
Change in Intestinal Vascular Capacitance (CAP) +28% (P < 0.01)-9% (P < 0.05)
Change in Left Ventricular Stroke Work Increased (P < 0.05)Decreased (P < 0.05)
Change in Left Ventricular End-Diastolic Pressure (LVEDP) Increased (P < 0.05)No significant change

Data from a study using an acute ischemic heart failure model in dogs induced by microsphere embolization. Amlodipine was administered in repetitive doses of 150 micrograms/kg.[2]

Table 2: Echocardiographic and Hemodynamic Effects of Amlodipine in Dogs with Myxomatous Mitral Valve Degeneration (MMVD)

ParameterBefore AmlodipineAfter 1 Week of Amlodipine (0.1 mg/kg PO BID)P-value
Left Ventricular End-Diastolic Internal Diameter (LVIDD) Mean value not specifiedStatistically significant reduction< 0.001
Left Atrial Diameter Mean value not specifiedStatistically significant reduction< 0.001
E wave velocity Mean value not specifiedStatistically significant reduction< 0.001

Data from a study in 24 client-owned small-breed dogs with naturally occurring MMVD (ACVIM stage B2 or higher).[1]

Experimental Protocols

Protocol 1: Induction of a Canine Model of Heart Failure via Coronary Microembolization

This protocol is based on methods described for inducing ischemic cardiomyopathy in dogs.[2]

Materials:

  • Anesthesia induction and maintenance agents (e.g., propofol, isoflurane)

  • Ventilator

  • Sterile surgical instruments

  • Fluoroscopy or echocardiography equipment for catheter guidance

  • Catheters for coronary artery access

  • Microspheres (e.g., 50-100 µm diameter) suspended in sterile saline with a surfactant (e.g., Tween 80)

  • Hemodynamic monitoring equipment (for ECG, blood pressure, etc.)

Procedure:

  • Anesthesia and Preparation: Anesthetize the dog and maintain anesthesia with an inhalant agent. Intubate and provide mechanical ventilation. Place catheters for hemodynamic monitoring and fluid/drug administration.

  • Coronary Artery Catheterization: Under fluoroscopic or echocardiographic guidance, advance a catheter into the left main coronary artery.

  • Microsphere Embolization: Inject small aliquots of the microsphere suspension into the coronary artery. Monitor for changes in ECG (e.g., ST segment depression) and left ventricular function to gauge the extent of myocardial ischemia.

  • Endpoint: Continue embolization until a predetermined endpoint is reached, such as a specific reduction in left ventricular ejection fraction or an increase in left ventricular end-diastolic pressure.

  • Recovery: After the procedure, allow the dog to recover from anesthesia with appropriate supportive care and analgesia.

Protocol 2: Hemodynamic and Echocardiographic Assessment of this compound Effects

Materials:

  • Anesthesia equipment

  • Hemodynamic monitoring system (for arterial and venous pressures, cardiac output)

  • Echocardiography machine with appropriate probes

  • This compound solution for administration (oral or intravenous)

Procedure:

  • Baseline Measurements: In the anesthetized heart failure model dog, obtain baseline hemodynamic measurements (e.g., systolic and diastolic blood pressure, mean arterial pressure, heart rate, cardiac output, pulmonary artery pressure, left atrial pressure). Perform a complete echocardiographic examination to assess cardiac dimensions, function, and the severity of mitral regurgitation (if applicable).

  • Drug Administration: Administer a predetermined dose of this compound.

  • Post-Dose Monitoring: Continuously monitor hemodynamic parameters. Repeat the full hemodynamic and echocardiographic assessments at specified time points after drug administration (e.g., 15, 30, 60 minutes).

  • Data Analysis: Compare the post-administration data to the baseline data to determine the effects of this compound on cardiovascular function.

Visualizations

Signaling_Pathway_Amlodipine_NO_Production cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Amlodipine (R-enantiomer) Amlodipine (R-enantiomer) Kallikrein Kallikrein Amlodipine (R-enantiomer)->Kallikrein Activates Bradykinin Bradykinin B2 Receptor B2 Receptor Bradykinin->B2 Receptor Binds to Kallikrein->Bradykinin Cleaves from Kininogen eNOS eNOS B2 Receptor->eNOS Activates NO NO eNOS->NO Produces L-Arginine L-Arginine L-Arginine->eNOS Vasodilation Vasodilation NO->Vasodilation

Caption: Amlodipine-induced nitric oxide production pathway.

Experimental_Workflow_Amlodipine_Canine_HF start Start hf_induction Induce Heart Failure (e.g., microembolization) start->hf_induction stabilization Stabilization Period hf_induction->stabilization baseline Baseline Measurements (Hemodynamics & Echocardiography) stabilization->baseline drug_admin Administer this compound baseline->drug_admin post_dose Post-Dose Measurements (Time points: T1, T2, T3) drug_admin->post_dose data_analysis Data Analysis (Compare Baseline vs. Post-Dose) post_dose->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound.

RAAS_Activation_by_Amlodipine Amlodipine This compound Vasodilation Arterial Vasodilation Amlodipine->Vasodilation BP_Drop Decreased Blood Pressure Vasodilation->BP_Drop Baroreceptor Baroreceptor Response BP_Drop->Baroreceptor SNS_Activation Sympathetic Nervous System Activation Baroreceptor->SNS_Activation Renin_Release Renin Release from Kidneys SNS_Activation->Renin_Release Angiotensin_I Angiotensin I Renin_Release->Angiotensin_I Converts Angiotensinogen Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II via ACE ACE ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Sodium_Water_Retention Sodium and Water Retention Aldosterone->Sodium_Water_Retention

Caption: Renin-Angiotensin-Aldosterone System activation.

References

Application Note: Enantiomeric Separation of Amlodipine by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

AN-CE-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine, a long-acting dihydropyridine calcium channel blocker, is a widely prescribed medication for the treatment of hypertension and angina.[1][2] It possesses a single chiral center, resulting in two enantiomers: (S)-amlodipine and (R)-amlodipine. The therapeutic effect is primarily attributed to the (S)-enantiomer, which is a more potent calcium channel blocker, while the (R)-enantiomer exhibits significantly lower activity.[2][3] Consequently, the development of stereoselective analytical methods for the separation and quantification of amlodipine enantiomers is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and the development of enantiopure drug products.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering advantages such as high efficiency, short analysis times, and low consumption of samples and reagents.[3][4] This application note details various methods for the enantiomeric separation of amlodipine using CE, with a focus on the use of cyclodextrins as chiral selectors.

Principle of Chiral Separation by Capillary Electrophoresis

In capillary electrophoresis, chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE). The chiral selector, typically a cyclodextrin or its derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different electrophoretic mobilities, enabling their separation. The general mechanism involves the differential interaction of the enantiomers with the chiral selector, resulting in distinct migration times.

Experimental Methods and Protocols

Several methods have been developed for the successful enantioseparation of amlodipine using capillary electrophoresis. The following sections provide detailed protocols for three distinct methods utilizing different chiral selectors and separation conditions.

Method 1: Using Randomly Methylated-β-Cyclodextrin (RAMEB)

This method provides a robust and efficient separation of amlodipine enantiomers in under 6 minutes.[3]

Instrumentation and Consumables:

  • Capillary Electrophoresis System with UV detection

  • Fused-silica capillary (e.g., 50 µm i.d.)

  • 0.1 M Sodium Hydroxide

  • 50 mM Phosphate buffer

  • Randomly Methylated-β-Cyclodextrin (RAMEB)

  • Methanol

  • Racemic Amlodipine standard

  • (S)-Amlodipine standard (for peak identification)

Protocol:

  • Capillary Conditioning:

    • Before first use, rinse the new capillary with 0.1 M NaOH for 30 minutes, followed by the background electrolyte (BGE) for 30 minutes.[3]

    • Prior to each injection, precondition the capillary by rinsing with 0.1 M NaOH for 1 minute, followed by the BGE for 1 minute.[3]

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM phosphate buffer and adjust the pH to 3.0.[3]

    • Dissolve RAMEB in the phosphate buffer to a final concentration of 20 mM to create the BGE.[3]

  • Sample Preparation:

    • Prepare a stock solution of racemic amlodipine in methanol.

    • Dilute the stock solution with the same solvent to the desired concentration (e.g., 10 µg/mL).[3]

    • For peak identification, prepare a sample of racemic amlodipine spiked with the (S)-amlodipine standard.

  • CE Analysis:

    • Set the capillary temperature to 15°C.[3]

    • Apply a voltage of +25 kV.[3]

    • Inject the sample hydrodynamically (e.g., 50 mbar for 1 second).[3]

    • Set the UV detector to 238 nm.[3]

    • The expected migration order is (R)-amlodipine followed by (S)-amlodipine.[3]

Method 2: Using Carboxymethyl-β-Cyclodextrin (CM-β-CD)

This method offers a rapid baseline separation of amlodipine enantiomers within 5 minutes.[1]

Instrumentation and Consumables:

  • Capillary Electrophoresis System with UV detection

  • Fused-silica capillary

  • 0.1 M Sodium Hydroxide

  • 25 mM Phosphate buffer

  • Carboxymethyl-β-Cyclodextrin (CM-β-CD)

  • Methanol

  • Racemic Amlodipine standard

  • (S)-Amlodipine standard

Protocol:

  • Capillary Conditioning:

    • Condition the capillary with 0.1 M NaOH for 30 minutes, followed by purified water for 15 minutes, and then the BGE for 15 minutes.[1]

    • Between runs, rinse the capillary with 0.1 M NaOH and purified water for 1 minute each, followed by the BGE for 2 minutes.[1]

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 25 mM phosphate buffer and adjust the pH to 9.0 with 1 M NaOH if necessary.[1]

    • Dissolve CM-β-CD in the phosphate buffer to a final concentration of 15 mM.[1]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic amlodipine in methanol.[1]

    • Dilute the stock solution with methanol to the appropriate working concentration.[1]

    • For analysis of pharmaceutical tablets, dissolve a powdered tablet equivalent to one dose in methanol, sonicate for 5 minutes, and dilute to a suitable concentration.[1]

  • CE Analysis:

    • Set the capillary temperature to 15°C.[1]

    • Apply a voltage of +25 kV.[1]

    • Inject the sample hydrodynamically (e.g., 30 mbar for 1 second).[1]

    • Set the UV detector to 230 nm.[1]

    • The migration order is (S)-amlodipine followed by (R)-amlodipine.[4]

Method 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method utilizes a commonly available cyclodextrin derivative and an EOF suppressor for the enantioseparation of amlodipine.[5]

Instrumentation and Consumables:

  • Capillary Electrophoresis System with Diode Array Detector (DAD)

  • Fused-silica capillary

  • 50 mM Glycine-acetate buffer

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Hydroxyethylcellulose (HEC)

  • Racemic Amlodipine standard

Protocol:

  • Capillary Conditioning:

    • Follow the standard conditioning procedure with 0.1 M NaOH and water, followed by equilibration with the BGE.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mmol/l glycine-acetate buffer and adjust the pH to 3.2.[5]

    • Dissolve HP-β-CD to a concentration of 50 mg/ml.[5]

    • Add hydroxyethylcellulose (HEC) to a final concentration of 0.2% w/v to act as an electroosmotic flow (EOF) suppressor.[5]

  • Sample Preparation:

    • Prepare standard solutions of racemic amlodipine in a suitable solvent.

  • CE Analysis:

    • Perform the analysis in a constant current mode at 150 µA.[6]

    • Maintain the capillary temperature at 20°C.[6]

    • Use direct injection of the sample.

    • Utilize a Diode Array Detector to scan a UV-VIS spectrum (e.g., 200-800 nm) to ensure peak purity.[5] The primary detection wavelength for quantification is 238 nm.[6]

Quantitative Data Summary

The following tables summarize the key performance parameters for the described methods.

Table 1: Optimized Conditions for Amlodipine Enantioseparation by CE

ParameterMethod 1 (RAMEB)Method 2 (CM-β-CD)Method 3 (HP-β-CD)
Chiral Selector20 mM RAMEB[3]15 mM CM-β-CD[1]50 mg/ml HP-β-CD[5]
Background Electrolyte50 mM Phosphate[3]25 mM Phosphate[1]50 mM Glycine-Acetate[5]
BGE pH3.0[3]9.0[1]3.2[5]
Voltage+25 kV[3]+25 kV[1]-
Temperature15°C[3]15°C[1]20°C[6]
Detection Wavelength238 nm[3]230 nm[1]238 nm[6]
Analysis Time~ 6 min[3]< 5 min[1]-
Migration OrderR then S[3]S then R[4]-

Table 2: Performance Characteristics of Amlodipine Enantioseparation Methods

ParameterMethod 1 (RAMEB)Method 2 (CM-β-CD)Method Validation Data (General)
Resolution (Rs)2.48[3]2.65[4]-
Separation Factor (α)1.09[3]1.04[4]-
Linearity Range--1.0-35 mg/L[7]
Limit of Detection (LOD)--0.03 mg/L[7]
Limit of Quantification (LOQ)---
Precision (RSD%)--1.64-4.2%[7]
Accuracy (%)--85.5-95.3%[7]

Note: Method validation data is provided from a general CE method for amlodipine and may not be specific to the chiral separation methods.

Visualizations

G Figure 1: General Workflow for Amlodipine Enantioseparation by CE cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE_Prep Background Electrolyte (BGE) Preparation Cap_Cond Capillary Conditioning BGE_Prep->Cap_Cond Sample_Prep Sample and Standard Preparation Injection Hydrodynamic Injection Sample_Prep->Injection Cap_Cond->Injection Separation Electrophoretic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification and System Suitability Integration->Quantification

Caption: Figure 1: General Workflow for Amlodipine Enantioseparation by CE.

G Figure 2: Mechanism of Chiral Separation with Cyclodextrin cluster_complex Complex Formation in Capillary cluster_separation Separation Amlodipine Racemic Amlodipine ((R)-Am + (S)-Am) R_Complex (R)-Am-CD Complex (Less Stable) Amlodipine->R_Complex + CD S_Complex (S)-Am-CD Complex (More Stable) Amlodipine->S_Complex + CD CD Chiral Selector (e.g., Cyclodextrin) R_Migrates (R)-Am Migrates Faster R_Complex->R_Migrates S_Migrates (S)-Am Migrates Slower S_Complex->S_Migrates

Caption: Figure 2: Mechanism of Chiral Separation with Cyclodextrin.

G Figure 3: Logical Flow for Method Development Start Define Analytical Goal: Separate Amlodipine Enantiomers Select_CS Select Chiral Selector (e.g., CD type) Start->Select_CS Optimize_BGE Optimize BGE (pH, Concentration) Select_CS->Optimize_BGE Optimize_CS Optimize Chiral Selector Concentration Optimize_BGE->Optimize_CS Optimize_Conditions Optimize CE Conditions (Voltage, Temperature) Optimize_CS->Optimize_Conditions Validation Method Validation (Linearity, LOD, LOQ, etc.) Optimize_Conditions->Validation

Caption: Figure 3: Logical Flow for Method Development.

References

Application Notes and Protocols: Assessing the Effect of (+)-Amlodipine on Endothelial Function in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Endothelial dysfunction is a key initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by a reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion. (+)-Amlodipine, a long-acting calcium channel blocker, has been shown to possess pleiotropic effects beyond its primary antihypertensive action, including the improvement of endothelial function.[1][2] These beneficial vascular effects are attributed to its ability to increase NO production, reduce oxidative stress, and modulate key signaling pathways within endothelial cells.[1][3][4]

These application notes provide a comprehensive set of protocols for researchers to assess the effects of this compound on endothelial function in rat models. The methodologies described herein cover the induction of endothelial dysfunction, ex vivo assessment of vascular reactivity, and biochemical analyses of key markers of endothelial health and oxidative stress.

Experimental Models of Endothelial Dysfunction in Rats

Several rat models can be utilized to study endothelial dysfunction. Two commonly employed and well-characterized models are the Spontaneously Hypertensive Rat (SHR) and the Angiotensin II (Ang II)-infused rat.

  • Spontaneously Hypertensive Rat (SHR): This is a genetic model of hypertension that develops endothelial dysfunction with age. SHRs exhibit impaired endothelium-dependent vasodilation and increased oxidative stress, making them a relevant model for studying the vascular protective effects of therapeutic agents.[1]

  • Angiotensin II (Ang II)-Infused Rat: Chronic infusion of Ang II in normotensive rats, such as Sprague-Dawley rats, induces hypertension, endothelial dysfunction, and vascular inflammation.[4][5][6] This model is useful for investigating the mechanisms by which drugs like amlodipine counteract the detrimental vascular effects of Ang II.

Experimental Protocols

Induction of Endothelial Dysfunction with Angiotensin II

This protocol describes the induction of endothelial dysfunction in rats via the continuous infusion of Angiotensin II using osmotic minipumps.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Angiotensin II

  • Sterile saline (0.9% NaCl)

  • Osmotic minipumps (e.g., Alzet model 2002 or equivalent)

  • Anesthetic (e.g., isoflurane or a combination of ketamine/xylazine)

  • Surgical instruments

  • Clippers and surgical scrub

Procedure:

  • Prepare the Angiotensin II solution by dissolving it in sterile saline to achieve the desired infusion rate. A commonly used dose is 0.7 mg/kg/day.[4][7]

  • Anesthetize the rat using an appropriate anesthetic.

  • Shave the fur on the back of the neck and sterilize the area with a surgical scrub.

  • Make a small incision in the midscapular region.

  • Implant a pre-filled osmotic minipump subcutaneously.

  • Suture the incision and allow the rat to recover.

  • House the rats under standard conditions for the duration of the study (e.g., 5 days to 4 weeks).[5][8]

Administration of this compound

This compound can be administered to rats via oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Prepare the this compound suspension in the chosen vehicle. A typical dose is 5-10 mg/kg/day.[1][4][9]

  • Administer the suspension to the rats daily via oral gavage for the specified treatment period (e.g., 8 weeks).[1]

  • A control group should receive the vehicle alone.

Assessment of Endothelial Function by Wire Myography

This protocol details the ex vivo assessment of endothelium-dependent and -independent vasodilation in isolated rat aortic rings.

Materials:

  • Wire myograph system

  • Physiological Salt Solution (PSS), also known as Krebs-Henseleit solution (in mM: NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • High potassium solution (KPSS) (similar to PSS but with equimolar substitution of NaCl with KCl)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Sodium nitroprusside (SNP)

  • Dissecting microscope and tools

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aorta Isolation:

    • Euthanize the rat and perform a thoracotomy to expose the thoracic aorta.

    • Carefully dissect the aorta and place it in ice-cold PSS.

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into 2-3 mm rings.[10]

  • Mounting:

    • Mount each aortic ring on two stainless steel wires in the myograph chamber containing PSS maintained at 37°C and continuously bubbled with carbogen gas.[11][12]

  • Equilibration and Normalization:

    • Allow the rings to equilibrate for at least 40 minutes.

    • Gradually stretch the rings to a resting tension of approximately 10-15 mN.[12][13]

    • Test the viability of the rings by contracting them with KPSS.

  • Vasodilation Assay:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).[14]

    • Once a stable contraction plateau is reached, add cumulative concentrations of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent relaxation.[5][12]

    • After washing and re-equilibration, assess endothelium-independent relaxation using a nitric oxide donor like sodium nitroprusside (e.g., 10⁻¹⁰ to 10⁻⁶ M).

Biochemical Assays

a. Nitric Oxide (NO) Measurement (Griess Assay)

This assay measures the stable metabolites of NO, nitrite (NO₂) and nitrate (NO₃), in serum or plasma.

Materials:

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[15][16]

  • Nitrate reductase (for converting nitrate to nitrite)

  • Sodium nitrite standard solution

  • 96-well microplate and reader

Procedure:

  • Collect blood samples and prepare serum or plasma. Deproteinize the samples if necessary.[9]

  • For total NO measurement, incubate the samples with nitrate reductase to convert nitrate to nitrite.[9]

  • Add Griess reagent to the samples and standards in a 96-well plate.[15][17]

  • Incubate in the dark at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration based on the standard curve.

b. Oxidative Stress Markers

  • Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation.

    Procedure:

    • Homogenize tissue samples or use plasma/serum.

    • React the sample with thiobarbituric acid (TBA) at high temperature and acidic pH to form a colored adduct.[18][19][20]

    • Measure the absorbance of the adduct at 532-535 nm.[2]

    • Quantify MDA levels using a standard curve.

  • Superoxide Dismutase (SOD) Activity Assay: SOD is a key antioxidant enzyme.

    Procedure:

    • Prepare tissue homogenates.

    • Use a commercial kit or a method based on the inhibition of a superoxide-generating reaction (e.g., xanthine/xanthine oxidase system).[1][21][22]

    • The reduction of a detector molecule (e.g., nitroblue tetrazolium) by superoxide is inhibited by SOD.

    • Measure the change in absorbance and calculate SOD activity.

c. Western Blot for eNOS and Phospho-eNOS

This technique is used to quantify the expression and phosphorylation (activation) of endothelial nitric oxide synthase (eNOS).

Materials:

  • Aortic tissue lysates

  • Primary antibodies against total eNOS and phosphorylated eNOS (e.g., at Ser1177)

  • Secondary antibody conjugated to HRP

  • Loading control antibody (e.g., β-actin)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Homogenize aortic tissue and extract proteins.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total eNOS, phospho-eNOS (Ser1177), and a loading control.[5][23][24]

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensity using densitometry and normalize the expression of eNOS and phospho-eNOS to the loading control.[5]

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Endothelium-Dependent and -Independent Vasodilation in Rat Aorta

Treatment GroupEmax (ACh, %)EC50 (ACh, -log M)Emax (SNP, %)EC50 (SNP, -log M)
Control
Endothelial Dysfunction Model
Model + this compound

Emax: Maximum relaxation; EC50: Concentration for 50% of maximal response.

Table 2: Effect of this compound on Biochemical Markers of Endothelial Function and Oxidative Stress

Treatment GroupSerum NO (µM)Aortic MDA (nmol/mg protein)Aortic SOD Activity (U/mg protein)Aortic p-eNOS/eNOS ratio
Control
Endothelial Dysfunction Model
Model + this compound

p-eNOS: phosphorylated eNOS.

Visualization of Signaling Pathways

The beneficial effects of this compound on endothelial function are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways involved.

experimental_workflow cluster_model Induction of Endothelial Dysfunction cluster_treatment Treatment cluster_assessment Assessment of Endothelial Function rat Sprague-Dawley Rat ang_ii Angiotensin II Infusion (0.7 mg/kg/day) rat->ang_ii amlodipine This compound (5-10 mg/kg/day, p.o.) ang_ii->amlodipine vehicle Vehicle Control ang_ii->vehicle shr Spontaneously Hypertensive Rat (SHR) myography Wire Myography (Vasodilation Assay) amlodipine->myography biochemical Biochemical Assays (NO, MDA, SOD) amlodipine->biochemical western Western Blot (eNOS, p-eNOS) amlodipine->western vehicle->myography vehicle->biochemical vehicle->western

Caption: Experimental workflow for assessing this compound's effect.

amlodipine_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_amlodipine Effect of this compound VEGFR VEGFR PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt activates eNOS_active eNOS (active) (Ser1177-P) Akt->eNOS_active phosphorylates Ser1177 eNOS_inactive eNOS (inactive) (Thr495-P) eNOS_inactive->eNOS_active dephosphorylates Thr495 NO Nitric Oxide (NO) eNOS_active->NO produces PKC PKC PKC->eNOS_inactive phosphorylates Thr495 Amlodipine This compound Amlodipine->eNOS_active promotes Amlodipine->PKC inhibits VEGF VEGF VEGF->VEGFR

Caption: this compound's effect on the VEGF/Akt/eNOS signaling pathway.

References

Application Note: Quantification of (+)-Amlodipine in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of (+)-Amlodipine (S-Amlodipine), the pharmacologically active enantiomer, in human plasma. Amlodipine is a calcium channel blocker widely used to treat hypertension.[1][2] Since the two enantiomers, (S)-Amlodipine and (R)-Amlodipine, exhibit different pharmacokinetic and pharmacodynamic properties, regulatory guidelines often require individual enantiomer measurement.[1][2] This protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and a chiral stationary phase for chromatographic separation. The method is validated for sensitivity, specificity, accuracy, and precision, making it suitable for pharmacokinetic studies and bioequivalence assessments.[1][3]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (S-Amlodipine), (R)-Amlodipine, and their deuterated internal standards (this compound-d4, (R)-Amlodipine-d4) with purity ≥99%.[1]

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Isopropyl Alcohol (HPLC grade), and Water (HPLC grade).[1]

  • Reagents: Formic acid, Ethanolamine, and Ammonium acetate.[1][4]

  • Biological Matrix: Drug-free human plasma.

  • SPE Cartridges: Polymeric Reversed Phase SPE cartridges (e.g., Phenomenex Strata™-X 33 µm).[1]

  • LC Column: Chiral column (e.g., Phenomenex Lux® 3 µm Cellulose-4, 150 x 2 mm).[1][2]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately prepare stock solutions of S-Amlodipine and its deuterated internal standard (IS), S-Amlodipine-d4, in methanol.[1]

  • Working Standard Solutions: Prepare working standard solutions for calibration curve (CC) and quality control (QC) samples by serially diluting the stock solution with a methanol:water (50:50 v/v) mixture.[1] Target concentration ranges can span from 0.05 ng/mL to 50 ng/mL.[1][2]

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of S-Amlodipine-d4 in methanol:water (50:50 v/v).[1]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.[1]

  • Spiking & Dilution: To 100 µL of human plasma, add 5 µL of the internal standard working solution and vortex. Add 500 µL of 0.2% v/v ethanolamine in water and vortex again.[1]

  • Loading: Load the entire sample mixture onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge first with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.[1]

  • Elution: Elute the analyte and internal standard with 1 mL of 0.1% formic acid in methanol.[1][2]

  • Evaporation: Evaporate the eluent to dryness at 50°C under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase and transfer to an autosampler vial for injection.[1][2]

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]

Table 1: Liquid Chromatography (LC) Parameters

Parameter Condition
LC System SCIEX ExionLC™ AD HPLC or equivalent[1]
Column Phenomenex Lux® 3 µm Cellulose-4, 150 x 2 mm[1][2]
Mobile Phase Isocratic: 0.05% Ethanolamine in Acetonitrile:Isopropyl Alcohol (96:4 v/v)[2]
Flow Rate 0.3 mL/min[1][2]
Injection Volume 10 µL[5]
Column Temperature 25°C[5]

| Total Run Time | ~7 minutes[1][2] |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Condition
MS System SCIEX QTRAP® 4500 or equivalent[1][2]
Ionization Mode Electrospray Ionization (ESI), Positive[2][6]
Scan Type Multiple Reaction Monitoring (MRM)[2]
MRM Transitions This compound: m/z 409.3 → 237.9[2] this compound-d4 (IS): m/z 413.3 → 237.9[2]
Source Temperature 300°C[2]
IonSpray Voltage 5500 V[2]

| Collision Gas | Maintained at 8 psi |

Data Presentation and Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, and stability.[6][7]

Table 3: Calibration Curve and Sensitivity

Parameter Result
Linear Range 0.05 - 50 ng/mL[1]
Correlation Coefficient (r²) > 0.998[3]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1][2]

| Weighting | 1/x² |

Table 4: Accuracy and Precision (Intra- and Inter-Day)

QC Level Concentration (ng/mL) Accuracy (% Bias) Precision (% CV)
Low (LQC) ~0.15 Within ±15% < 15%
Medium (MQC) ~2.5 Within ±15% < 15%
High (HQC) ~40 Within ±15% < 15%

(Data represents typical acceptance criteria as per regulatory guidelines)[3][8]

Table 5: Stability Assessment

Stability Condition Duration Result
Bench-Top (Room Temp) ~7 hours Stable[9]
Autosampler (10°C) ~24 hours Stable[6][9]
Freeze-Thaw Cycles (-20°C) 3 cycles Stable[3][9]
Long-Term Storage (-20°C) 106 days Stable[9]

(Analyte is considered stable if deviation is within ±15% of the nominal concentration)

Visualized Workflows

G cluster_prep Plasma Sample Preparation Workflow start_node start_node process_node process_node qc_node qc_node end_node end_node plasma 100 µL Human Plasma add_is Add 5 µL Internal Standard (IS) plasma->add_is add_buffer Add 500 µL Buffer (0.2% Ethanolamine) add_is->add_buffer load Load onto Conditioned SPE Cartridge add_buffer->load wash Wash Cartridge (Water & 20% Methanol) load->wash elute Elute with 1 mL (0.1% Formic Acid in MeOH) wash->elute dry Evaporate to Dryness (50°C, Nitrogen) elute->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

G cluster_analysis LC-MS/MS Analysis Logical Flow input_node input_node process_node process_node output_node output_node A Reconstituted Sample Injection B Chiral LC Column (Cellulose-4) A->B C Separation of (+) and (-) Enantiomers B->C D Electrospray Ionization (ESI+) C->D E Mass Analyzer (Q1) Precursor Ion Selection (m/z 409.3) D->E F Collision Cell (Q2) Fragmentation E->F G Mass Analyzer (Q3) Product Ion Selection (m/z 237.9) F->G H Detector & Data Acquisition G->H

Caption: Logical flow of the chiral LC-MS/MS analysis.

References

Application Notes and Protocols for Studying the Impact of (+)-Amlodipine on Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to investigate the effects of (+)-Amlodipine on cardiac hypertrophy. The protocols described herein cover both in vivo and in vitro models, offering a comprehensive approach to studying the cellular and physiological changes associated with this pathological condition and the therapeutic potential of this compound.

In Vivo Model: Transverse Aortic Constriction (TAC) in Mice

The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure in mice to induce pressure overload, leading to cardiac hypertrophy and eventually heart failure.[1][2][3] This model is highly relevant for studying the mechanisms of pressure overload-induced cardiac remodeling and for evaluating the efficacy of therapeutic interventions like this compound.

Experimental Protocol: TAC Surgery and this compound Treatment

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Anesthetics (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Surgical instruments (sterilized)

  • Suture material (e.g., 6-0 silk suture)

  • This compound

  • Vehicle (e.g., saline or PBS)

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the fur from the upper thoracic area and disinfect the surgical site with an antiseptic solution.

  • Incision: Make a small horizontal incision at the level of the suprasternal notch.

  • Exposure of the Aortic Arch: Carefully dissect the underlying tissues to expose the transverse aortic arch.

  • Aortic Constriction: Pass a 6-0 silk suture underneath the aortic arch between the innominate and left common carotid arteries. Tie the suture around the aorta and a 27-gauge needle. Once the knot is secure, quickly remove the needle to create a standardized constriction.[2][3]

  • Closure: Close the chest and skin incisions with appropriate sutures.

  • Post-operative Care: Administer analgesics as required and monitor the animals for recovery.

  • This compound Administration: One week post-TAC surgery, begin daily administration of this compound (e.g., 3 mg/kg/day) or vehicle via oral gavage or intraperitoneal injection for the desired study duration (e.g., 4-8 weeks).[4]

Data Presentation: Quantitative Analysis of Cardiac Hypertrophy
ParameterShamTAC + VehicleTAC + this compound
Heart Weight / Body Weight (mg/g)
Left Ventricle Weight / Body Weight (mg/g)
Cardiomyocyte Cross-Sectional Area (µm²)
Interstitial Fibrosis (%)
Echocardiographic Parameters
Left Ventricular Posterior Wall Thickness (mm)
Interventricular Septal Thickness (mm)
Ejection Fraction (%)

Experimental Workflow and Signaling Pathway

TAC_Workflow cluster_workflow Experimental Workflow cluster_pathway Potential Signaling Pathway Mouse C57BL/6 Mice TAC Transverse Aortic Constriction (TAC) Surgery Mouse->TAC Recovery 1-Week Recovery TAC->Recovery Treatment Daily this compound or Vehicle Treatment Recovery->Treatment Analysis Analysis of Cardiac Hypertrophy Treatment->Analysis Pressure_Overload Pressure Overload (TAC) EGFR EGFR Phosphorylation Pressure_Overload->EGFR Hypertrophy Cardiac Hypertrophy EGFR->Hypertrophy Amlodipine This compound Amlodipine->EGFR

Caption: Workflow for TAC-induced cardiac hypertrophy and the potential inhibitory role of this compound on EGFR phosphorylation.

In Vitro Model: Phenylephrine-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

The use of neonatal rat ventricular myocytes (NRVMs) treated with the α1-adrenergic agonist phenylephrine (PE) is a well-established in vitro model to study the cellular and molecular mechanisms of cardiac hypertrophy.[5][6][7] This model allows for high-throughput screening of compounds and detailed investigation of signaling pathways.

Experimental Protocol: NRVM Isolation, Culture, and Treatment

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Collagenase type II and Pancreatin

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Phenylephrine (PE)

  • This compound

  • Plates pre-coated with fibronectin

Procedure:

  • NRVM Isolation: Isolate the hearts from neonatal rat pups. Mince the ventricular tissue and digest with a solution of collagenase and pancreatin to obtain a single-cell suspension.

  • Cell Culture: Pre-plate the cell suspension for 1-2 hours to allow for the attachment of non-myocytes. Collect the non-adherent cardiomyocytes and seed them onto fibronectin-coated plates. Culture the cells in DMEM with 10% FBS for 24-48 hours.

  • Induction of Hypertrophy: After the initial culture period, replace the medium with serum-free DMEM for 24 hours. Then, stimulate the cells with phenylephrine (e.g., 50 µM) for 24-48 hours to induce hypertrophy.[7]

  • This compound Treatment: Co-incubate the cells with varying concentrations of this compound or vehicle at the same time as PE stimulation.

  • Assessment of Hypertrophy: Analyze the cells for hypertrophic markers.

Data Presentation: Quantitative Analysis of Cardiomyocyte Hypertrophy
ParameterControlPEPE + this compound (Dose 1)PE + this compound (Dose 2)
Cell Surface Area (µm²)
Protein Synthesis (e.g., ³H-leucine incorporation)
Gene Expression of Hypertrophic Markers (fold change)
Atrial Natriuretic Peptide (ANP)1.0
Brain Natriuretic Peptide (BNP)1.0

Experimental Workflow and Signaling Pathway

NRVM_Workflow cluster_workflow Experimental Workflow cluster_pathway Potential Signaling Pathway NRVM_Isolation Isolate & Culture NRVMs Serum_Starvation Serum Starvation NRVM_Isolation->Serum_Starvation Treatment Treat with PE and/or This compound Serum_Starvation->Treatment Analysis Assess Hypertrophic Markers Treatment->Analysis PE Phenylephrine (PE) CaMKII CaMKII Activation PE->CaMKII ERK ERK Activation CaMKII->ERK Hypertrophy Cardiomyocyte Hypertrophy ERK->Hypertrophy Amlodipine This compound Amlodipine->CaMKII

Caption: Workflow for PE-induced NRVM hypertrophy and the potential inhibitory effect of this compound on the CaMKII/ERK pathway.

Alternative In Vivo Model: Spontaneously Hypertensive Rats (SHR)

Spontaneously Hypertensive Rats (SHR) are a widely used genetic model of hypertension that develops left ventricular hypertrophy over time.[8][9][10] This model is valuable for studying the long-term effects of antihypertensive drugs like this compound on the regression of cardiac hypertrophy.

Experimental Protocol: Long-term this compound Treatment in SHR

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Age-matched Wistar-Kyoto (WKY) rats (as normotensive controls)

  • This compound

  • Vehicle

  • Blood pressure monitoring system (e.g., tail-cuff method)

Procedure:

  • Animal Groups: Divide the SHR into treatment groups: SHR + Vehicle, and SHR + this compound (e.g., 2, 8, and 20 mg/kg/day).[8][11] Include a group of WKY rats as a normotensive control.

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for an extended period (e.g., 6 months).[8]

  • Blood Pressure Monitoring: Measure systolic blood pressure regularly (e.g., weekly) using the tail-cuff method.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect the hearts for analysis.

Data Presentation: Quantitative Analysis of Cardiac Hypertrophy and Blood Pressure
ParameterWKYSHR + VehicleSHR + this compound (8 mg/kg/day)
Systolic Blood Pressure (mmHg)
Left Ventricular Weight / Body Weight (mg/g)
Collagen Volume Fraction (%)

Experimental Workflow and Signaling Pathway

SHR_Workflow cluster_workflow Experimental Workflow cluster_pathway Potential Signaling Pathway Animal_Groups Group SHR and WKY Rats Treatment Long-term this compound or Vehicle Treatment Animal_Groups->Treatment Monitoring Regular Blood Pressure Monitoring Treatment->Monitoring Analysis Endpoint Analysis of Cardiac Hypertrophy Treatment->Analysis Hypertension Chronic Hypertension RANKL_RANK RANKL/RANK Signaling Hypertension->RANKL_RANK Hypertrophy_Fibrosis Hypertrophy & Fibrosis RANKL_RANK->Hypertrophy_Fibrosis Amlodipine This compound Amlodipine->RANKL_RANK

Caption: Workflow for studying this compound in SHR and its potential modulation of the RANKL/RANK signaling pathway.

References

Application Notes and Protocols: Investigating the Effects of Amlodipine using Human Umbilical Vein Endothelial Cells (HUVECs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina. Beyond its primary mechanism of action of inhibiting L-type calcium channels in vascular smooth muscle, amlodipine exhibits pleiotropic effects on the vascular endothelium.[1] Human Umbilical Vein Endothelial Cells (HUVECs) serve as a robust and widely utilized in vitro model to elucidate the molecular mechanisms underlying these protective vascular effects. These application notes provide a comprehensive overview and detailed protocols for studying the multifaceted effects of amlodipine on HUVECs, including its impact on nitric oxide bioavailability, anti-inflammatory properties, and associated signaling pathways.

Key Applications of HUVECs in Amlodipine Research

  • Endothelial Nitric Oxide Synthase (eNOS) Activation: Amlodipine has been demonstrated to enhance the production of nitric oxide (NO), a critical signaling molecule in maintaining vascular homeostasis.[2] Studies using HUVECs have shown that amlodipine promotes the phosphorylation of eNOS at its activating site (Serine 1177) and reduces phosphorylation at an inhibitory site (Threonine 495).[3][4][5] This dual regulation leads to increased eNOS activity and subsequent NO release.[3][4][5]

  • Anti-inflammatory Effects: Amlodipine exhibits significant anti-inflammatory properties by modulating the expression of adhesion molecules and cytokines in HUVECs.[6] Research has shown that amlodipine can inhibit the adhesion of monocytes to activated HUVECs, a crucial step in the development of atherosclerosis.[7] This effect is mediated, in part, by the inhibition of the Protein Kinase C (PKC) and RhoA signaling pathways.[6][7]

  • Antioxidant Properties: Amlodipine has been shown to possess antioxidant effects, which contribute to its vasculoprotective actions.[6] In HUVECs, amlodipine can reduce the production of reactive oxygen species (ROS) and protect against oxidative stress-induced endothelial dysfunction.[6][8][9]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of amlodipine on HUVECs.

Table 1: Effect of Amlodipine on Nitric Oxide (NO) Production in HUVECs

Treatment GroupNO Concentration (µmol/L)Fold Change vs. ControlReference
ControlBaseline1.0[5]
AmlodipineSignificantly Increased>1.5[5]
S(-)-amlodipineSignificantly Increased<1.5[5]

Table 2: Effect of Amlodipine on eNOS Phosphorylation in HUVECs

TreatmentPhosphorylation SiteEffectReference
AmlodipineSerine 1177Increased Phosphorylation[3][4][5]
AmlodipineThreonine 495Decreased Phosphorylation[3][4][5]
S(-)-amlodipineSerine 1177No significant effect[3][4][5]
S(-)-amlodipineThreonine 495No significant effect[3][4][5]

Table 3: Anti-inflammatory Effects of Amlodipine on HUVECs

ParameterTreatmentEffectReference
Monocyte AdhesionAmlodipine (10 µmol/L)Significant reduction in THP-1 cell adhesion to activated HUVECs[7]
RhoA TranslocationAmlodipine (10 µmol/L)Significant diminishment of RhoA translocation from cytosol to membrane[7][10]
PKC ActivationAmlodipine (10 µmol/L)Diminished activation of PKC-α and -β[7][10]

Experimental Protocols

Protocol 1: HUVEC Culture

This protocol outlines the basic steps for culturing HUVECs.

Materials:

  • Cryopreserved HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Gelatin-coated or collagen-coated culture flasks/plates

  • Incubator (37°C, 5% CO2, 95% humidity)

Procedure:

  • Pre-coat culture flasks or plates with a 0.1% gelatin or collagen solution for at least 30 minutes at 37°C.

  • Rapidly thaw the cryopreserved HUVECs in a 37°C water bath.

  • Transfer the cells to a centrifuge tube containing pre-warmed Endothelial Cell Growth Medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

  • Plate the cells onto the pre-coated culture vessel at a recommended seeding density (e.g., 2,500-5,000 cells/cm²).

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency.

Protocol 2: Amlodipine Treatment

Materials:

  • HUVECs cultured to 70-80% confluency

  • Amlodipine stock solution (dissolved in a suitable solvent like DMSO)

  • Endothelial Cell Growth Medium

Procedure:

  • Prepare serial dilutions of amlodipine in Endothelial Cell Growth Medium to achieve the desired final concentrations.

  • Aspirate the existing medium from the HUVEC cultures.

  • Add the medium containing the different concentrations of amlodipine to the cells.

  • Include a vehicle control group (medium with the same concentration of the solvent used for the amlodipine stock).

  • Incubate the cells for the desired treatment period (e.g., 24, 48 hours).

Protocol 3: Western Blotting for eNOS Phosphorylation

This protocol details the steps for analyzing the phosphorylation status of eNOS.[11][12]

Materials:

  • Treated HUVECs

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-eNOS Ser1177, anti-phospho-eNOS Thr495, anti-total eNOS, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated HUVECs using ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated eNOS levels to total eNOS and the loading control (e.g., β-actin).

Visualizations

Amlodipine_eNOS_Pathway Amlodipine Amlodipine PKC PKC Amlodipine->PKC Inhibits eNOS_Ser1177 eNOS (Ser1177) (Activating) Amlodipine->eNOS_Ser1177 Promotes Phosphorylation eNOS_Thr495 eNOS (Thr495) (Inhibitory) PKC->eNOS_Thr495 Phosphorylates eNOS_active Active eNOS eNOS_Thr495->eNOS_active eNOS_Ser1177->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces

Caption: Amlodipine's signaling pathway for eNOS activation in HUVECs.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis HUVEC_Culture 1. HUVEC Culture Amlodipine_Prep 2. Amlodipine Treatment (various concentrations) HUVEC_Culture->Amlodipine_Prep Cell_Lysis 3. Cell Lysis Amlodipine_Prep->Cell_Lysis Protein_Assay 4. Protein Quantification Cell_Lysis->Protein_Assay Western_Blot 5. Western Blotting Protein_Assay->Western_Blot Data_Analysis 6. Data Analysis Western_Blot->Data_Analysis Amlodipine_Anti_Inflammatory_Pathway Amlodipine Amlodipine PKC Protein Kinase C (PKC) Amlodipine->PKC Inhibits RhoA RhoA Activation PKC->RhoA Activates Integrin Integrin Activation RhoA->Integrin Activates Adhesion Monocyte Adhesion to HUVECs Integrin->Adhesion

References

Troubleshooting & Optimization

Improving the solubility of (+)-Amlodipine in physiological buffer for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (+)-Amlodipine in physiological buffers for in vitro assays.

Troubleshooting Guide: Preventing this compound Precipitation

A frequent challenge encountered when preparing this compound for in vitro experiments is its precipitation upon dilution of a concentrated DMSO stock solution into aqueous physiological buffers or cell culture media. This phenomenon, often termed "crashing out," occurs because the drug's concentration surpasses its solubility limit in the final aqueous environment.[1] The following steps can be taken to mitigate this issue:

Troubleshooting StepRationaleRecommendations
Lower the Final Concentration The most direct method to prevent precipitation is to work at a concentration below the solubility limit of this compound in the specific assay medium.Start with a lower final concentration in your experiment. If a higher concentration is necessary, consider the other troubleshooting steps.
Optimize DMSO Concentration While DMSO is an effective solvent for creating a stock solution, its final concentration in the assay should be minimized to avoid cellular toxicity. A slight, controlled increase in the final DMSO concentration can sometimes improve solubility.Keep the final DMSO concentration in the cell culture medium below 0.5% to avoid cytotoxicity. A modest increase from 0.1% to 0.5% may aid solubility, but this must be balanced against potential toxic effects. Always include a vehicle control with the identical final DMSO concentration in your experiments.[1]
Pre-warm the Medium Increasing the temperature of the physiological buffer or cell culture medium can enhance the solubility of this compound.Before adding the this compound stock solution, pre-warm the medium to 37°C.[1]
Employ Step-wise Dilution Adding the concentrated stock solution directly to the full volume of the medium can create localized areas of high concentration, leading to precipitation. A gradual dilution can prevent this.Instead of a single dilution step, perform a serial dilution of the stock solution in the medium to reach the desired final concentration.
Enhance Mixing Rapid and thorough mixing helps to disperse the drug quickly, avoiding localized supersaturation.Add the stock solution to the medium while gently vortexing or swirling to ensure immediate and complete mixing.[1]
Address a Cloudy Stock Solution A cloudy stock solution indicates that the compound is not fully dissolved or has precipitated during storage. This can be caused by moisture absorption by the DMSO.Gently warm the vial in a 37°C water bath and vortex or sonicate to aid dissolution. If the precipitate persists, it is advisable to prepare a fresh stock solution.[1]

Frequently Asked Questions (FAQs)

Q1: What are the solubility profiles of amlodipine and its common salts in laboratory solvents?

A1: Amlodipine free base and its more prevalent salt forms, amlodipine besylate and amlodipine maleate, have distinct solubility characteristics. For in vitro studies, stock solutions are typically prepared in organic solvents due to their significantly higher solubility compared to aqueous solutions.[1][2]

Data on Amlodipine Solubility in Various Solvents [1][2]

SolventAmlodipine SolubilityAmlodipine Besylate SolubilityAmlodipine Maleate Solubility
DMSO ~12.5 mg/mL82 mg/mL (~200.54 mM)108.0 mg/mL (205.7 mM)
Ethanol ~12.5 mg/mLSparingly soluble~12.5 mg/mL (~30.6 mM)
DMF ~20 mg/mL--
Water InsolubleSlightly soluble, ~1 mg/mL at 37°C in pH 1-6.8Sparingly soluble

Q2: My amlodipine besylate stock solution in DMSO precipitated after I added it to my cell culture medium. What causes this and how can I avoid it?

A2: This common issue, known as "crashing out," happens because amlodipine has low solubility in water-based solutions.[1] When the concentrated DMSO stock is diluted into the aqueous environment of cell culture medium, the drug's concentration can exceed its solubility limit, causing it to precipitate.[1] To prevent this, you can lower the final concentration of amlodipine, optimize the final DMSO concentration (keeping it below 0.5%), pre-warm your medium to 37°C, use a stepwise dilution method, and ensure rapid mixing.[1]

Q3: What is the maximum solubility of amlodipine in standard cell culture media?

A3: Specific quantitative data for the maximum solubility of amlodipine in common cell culture media is not widely published, as it can be affected by factors such as the media formulation, pH, temperature, and the specific lot of fetal bovine serum (FBS) used.[1] It is strongly recommended to empirically determine the maximum soluble concentration under your specific experimental conditions. A protocol for this is provided in the "Experimental Protocols" section.

Q4: What should I do if my amlodipine stock solution in DMSO looks cloudy?

A4: A cloudy appearance or visible particles in your stock solution suggest that the compound has not fully dissolved or has precipitated out of solution.[1] You can try gently warming the vial to 37°C and vortexing or sonicating it.[1] If the precipitate doesn't dissolve, it's best to prepare a fresh stock solution, as DMSO can absorb moisture over time, which can reduce its effectiveness as a solvent for hydrophobic compounds.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Besylate Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of amlodipine besylate in DMSO.[1]

Materials:

  • This compound Besylate (MW: 567.1 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 5.67 mg of this compound besylate powder and transfer it to a sterile vial.

  • Dissolving: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly until the this compound besylate is completely dissolved. If needed, gentle warming in a 37°C water bath can be used to assist dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[1]

Protocol 2: Empirical Determination of this compound Solubility in Cell Culture Medium

This protocol provides a method to determine the practical solubility limit of this compound in your specific cell culture medium.[1]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Cell culture incubator (37°C)

  • Microscope

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in your cell culture medium. A suggested starting range is 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without amlodipine) to the cell culture medium, corresponding to the highest concentration of your serial dilution.[1]

  • Incubation: Incubate the dilutions at 37°C in a cell culture incubator for a period relevant to your planned experiment (e.g., 2, 6, or 24 hours).[1]

  • Visual Inspection: After incubation, carefully examine each dilution for any signs of precipitation, which may appear as cloudiness, crystals, or a film.[1]

  • Microscopic Examination: To confirm your visual inspection, place a small volume of each dilution on a microscope slide and examine for the presence of crystals.[1] The highest concentration that remains clear is your empirically determined maximum soluble concentration.

Visualizations

Amlodipine's Primary Mechanism of Action

Amlodipine primarily functions by blocking L-type calcium channels, which are prevalent in vascular smooth muscle. This action inhibits the influx of calcium ions, a critical step in the signaling cascade that leads to muscle contraction. By preventing this influx, amlodipine promotes vasodilation.[3][4]

Amlodipine_Mechanism Amlodipine Amlodipine L_type_Ca_Channel L-type Ca²⁺ Channel Amlodipine->L_type_Ca_Channel Inhibits Vasodilation Vasodilation Amlodipine->Vasodilation Promotes Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Calmodulin Calmodulin Ca_Influx->Calmodulin Activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC_Phosphorylation Myosin Light Chain Phosphorylation MLCK->MLC_Phosphorylation Catalyzes Contraction Vascular Smooth Muscle Contraction MLC_Phosphorylation->Contraction Leads to

Caption: Amlodipine's primary mechanism of action on L-type calcium channels.

Experimental Workflow for Solubility Determination

A systematic workflow is crucial for accurately determining the solubility of this compound in your experimental setup. This involves careful preparation of stock solutions, serial dilutions, and thorough observation.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Stock_Prep Prepare 10 mM This compound Stock in DMSO Serial_Dilution Perform Serial Dilutions of Stock in Medium Stock_Prep->Serial_Dilution Media_Prep Prepare Cell Culture Medium Media_Prep->Serial_Dilution Incubation Incubate at 37°C Serial_Dilution->Incubation Visual_Inspection Visual Inspection for Precipitation Incubation->Visual_Inspection Microscopic_Exam Microscopic Examination for Crystals Visual_Inspection->Microscopic_Exam Max_Solubility Determine Max Soluble Concentration Microscopic_Exam->Max_Solubility

Caption: Workflow for determining this compound solubility in vitro.

References

Preventing photodegradation of (+)-Amlodipine solutions during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photodegradation of (+)-Amlodipine solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause amlodipine degradation in solution?

A1: Amlodipine is susceptible to degradation from several factors, with the most significant being exposure to light (photodegradation), non-optimal pH, and oxidizing agents.[1] Temperature can also accelerate degradation, though amlodipine is relatively more stable to thermal stress compared to other factors.[1]

Q2: What is the main degradation product of amlodipine when exposed to light?

A2: The most common photodegradation pathway for amlodipine involves the oxidation of its dihydropyridine ring, which results in the formation of a pyridine derivative.[1][2] This degradation product is often referred to as Impurity D in the European Pharmacopoeia.[1]

Q3: At what pH is an amlodipine solution most stable?

A3: Amlodipine solutions are most stable in a pH range of 4 to 7.[1][2] Significant degradation occurs in strongly acidic (pH < 4) and alkaline (pH > 7) conditions due to hydrolysis.[2]

Q4: How should I store amlodipine stock solutions to minimize degradation?

A4: To ensure stability, amlodipine stock solutions should be stored in light-protected containers, such as amber vials or vessels wrapped in aluminum foil.[1][2] While room temperature may be acceptable for short-term use if the solution is protected from light and at a stable pH, it is best practice to store stock solutions at refrigerated temperatures (around 4°C) to slow down any potential degradation.[1]

Q5: Can excipients in my formulation affect the photodegradation of amlodipine?

A5: Yes, certain excipients can promote the degradation of amlodipine. For instance, lactose and magnesium stearate have been shown to be incompatible with amlodipine, potentially leading to instability.[1][3]

Troubleshooting Guide

Issue 1: Rapid decrease in amlodipine concentration in my prepared solution.

Potential Cause Troubleshooting Steps
Incorrect pH Measure the pH of your solution. If it falls outside the optimal range of 4-7, adjust it using a suitable buffer.[1]
Light Exposure Ensure your solution is stored in a container that protects it from light (e.g., an amber vial or a foil-wrapped container). Minimize exposure to ambient light during handling and experiments.[1]
Oxidation De-gas your solvents before use to remove dissolved oxygen. Consider preparing your solutions under an inert atmosphere, such as nitrogen.[1] Evaluate if any components in your solution could be acting as an oxidizing agent. The addition of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid may help prevent oxidative degradation, but ensure it is compatible with your experimental setup and analytical methods.[1]
Contaminated Solvent Use fresh, high-purity solvents (e.g., HPLC-grade) to prepare your solutions.[1]

Issue 2: Appearance of unknown peaks during chromatographic analysis.

Potential Cause Troubleshooting Steps
Degradation This strongly indicates that your amlodipine solution has degraded. The unknown peaks are likely degradation products. Review the troubleshooting steps in "Issue 1" to identify and address the cause of degradation.
Impure Amlodipine Standard Verify the purity of your amlodipine reference standard. If necessary, use a new, certified standard.
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and reagents. Ensure the mobile phase is properly filtered and degassed.

Quantitative Data on Amlodipine Degradation

The following tables summarize the degradation of amlodipine under various stress conditions as reported in the literature.

Table 1: Photodegradation of Amlodipine Solutions

Light Source Solvent/Medium Exposure Time Degradation (%)
UV RadiationMethanol30 minutes56.11%[4]
UV RadiationTablets in primary packaging15 days22.38%[5]
Visible LightTablets in primary packaging15 days19.89%[5]
DaylightMethanol72 hours34.3%[5]
Photostability ChamberSolution14 days32.2%[6]
UV and White LightSolid drug substance3 days5%[7]

Table 2: Degradation of Amlodipine under Other Stress Conditions

Stress Condition Details Exposure Time Degradation (%)
Acid HydrolysispH 3-55.50%[4]
Acid Hydrolysis5 M HCl at 80°C6 hours75.2%[6]
Base HydrolysispH 8.5-41.32%[4]
Base Hydrolysis0.1 M NaOH3 days43%[7]
Oxidation3% H₂O₂ in Methanol (80:20) at 80°C6 hours80.1%[6]
Thermal80°C on a water bath60 minutes-

Experimental Protocols

Protocol 1: Forced Photodegradation Study of Amlodipine Solution

This protocol outlines a general procedure for conducting a forced photodegradation study to assess the stability of an amlodipine solution.

  • Preparation of Amlodipine Stock Solution:

    • Accurately weigh and dissolve amlodipine besylate in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[7]

  • Preparation of Study Samples:

    • Dilute the stock solution with the chosen solvent to a working concentration (e.g., 20-50 µg/mL).[4][5]

    • Prepare at least two sets of samples. One set will be exposed to light, and the other will serve as a control.

  • Light Exposure:

    • Place one set of samples in a photostability chamber. Expose the samples to a light source as per ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

    • Wrap the control samples in aluminum foil to protect them completely from light and place them alongside the exposed samples in the photostability chamber.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots from both the exposed and control samples.

    • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2 for an example).

    • Calculate the percentage of amlodipine remaining and the percentage of degradation product formed at each time point.

Protocol 2: Stability-Indicating RP-HPLC Method for Amlodipine

This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of amlodipine and its degradation products.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, methanol, and a triethylamine solution, with the pH adjusted to 3.0.[5] Another example is a mixture of phosphate buffer and acetonitrile (65:35 v/v) with the pH adjusted to 7.0.

  • Flow Rate: Typically maintained at 1.0 mL/min.[5]

  • Detection Wavelength: Amlodipine besylate is commonly detected at 237 nm or 273 nm.[5][7]

  • Injection Volume: 10 µL to 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

Visualizations

amlodipine_photodegradation_prevention cluster_problem Problem: Amlodipine Solution Instability cluster_stressors Primary Stressors cluster_prevention Preventative Measures Amlodipine_Solution Amlodipine Solution Degradation Degradation Amlodipine_Solution->Degradation Exposure to Stressors Light Light (UV/Visible) pH Non-optimal pH (<4 or >7) Oxidants Oxidizing Agents Light_Protection Use Amber Vials or Foil Wrap Light->Light_Protection pH_Control Buffer to pH 4-7 pH->pH_Control Inert_Atmosphere Degas Solvents / Use Nitrogen Oxidants->Inert_Atmosphere

Caption: Key factors causing amlodipine degradation and their preventive measures.

experimental_workflow Start Start: Prepare Amlodipine Stock Solution Prepare_Samples Prepare Working Samples (Test and Control) Start->Prepare_Samples Expose_Samples Expose Test Samples to Light (Control Samples Shielded) Prepare_Samples->Expose_Samples Time_Points Withdraw Aliquots at Predetermined Time Points Expose_Samples->Time_Points HPLC_Analysis Analyze Samples by RP-HPLC Time_Points->HPLC_Analysis Data_Analysis Calculate Degradation Percentage and Formation of Byproducts HPLC_Analysis->Data_Analysis End End: Assess Photostability Data_Analysis->End

Caption: A typical experimental workflow for an amlodipine photostability study.

References

Technical Support Center: Optimizing the Hantzsch Synthesis of Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Hantzsch synthesis of amlodipine for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for amlodipine via the Hantzsch reaction?

The most common industrial synthesis of amlodipine utilizes the Hantzsch pyridine synthesis. This multi-component reaction involves the condensation of 2-chlorobenzaldehyde, a β-ketoester like ethyl 4-(2-phthalimidoethoxy)acetoacetate, and a nitrogen source, typically an enamine such as methyl 3-aminocrotonate.[1] The initial product is a phthaloyl-protected amlodipine intermediate. This intermediate is then deprotected using a primary amine, like methylamine, to yield the amlodipine free base. Finally, the free base is converted to the stable amlodipine besylate salt by reacting it with benzenesulfonic acid.[1]

Q2: Why are ortho-substituted benzaldehydes, like 2-chlorobenzaldehyde, problematic in the Hantzsch synthesis?

Ortho-substituted benzaldehydes are known to give very low yields in the classical Hantzsch reaction.[2] This is often attributed to steric hindrance, which can impede the initial Knoevenagel condensation and subsequent cyclization steps, slowing down the reaction and promoting the formation of side products.[3]

Q3: What are the most common side reactions and impurities I should be aware of?

The primary side reaction of concern is the oxidation of the desired 1,4-dihydropyridine (amlodipine) to its corresponding pyridine derivative (Impurity D).[1][4] This can occur under harsh reaction conditions, prolonged heating, or exposure to air.[5] Other potential impurities can arise from starting materials, incomplete reactions, or degradation.[1] For example, using symmetric 1,4-DHPs can lead to the formation of other impurities. A key intermediate, phthaloyl amlodipine, is also a common impurity (Impurity A) if the deprotection step is incomplete.[1]

Troubleshooting Guide

Issue 1: Low final yield of amlodipine.

Low yields are a frequent challenge in the Hantzsch synthesis.[5] Several factors can contribute to this issue, from reaction conditions to reactant quality.

Potential Cause Recommended Solution
Harsh Reaction Conditions Classical methods often use prolonged reflux in solvents like ethanol or acetic acid, which can lead to product degradation.[5][6] Consider alternative energy sources like microwave or ultrasound irradiation, which can dramatically reduce reaction times and improve yields.[5]
Suboptimal Solvent While ethanol is common, it may not be the best choice. The polarity of the solvent affects reaction rates.[5] Consider exploring other solvents like isopropanol, or even solvent-free conditions, which have shown promise.[7][8] Conducting the reaction in aqueous micelles has also been reported to give high yields.[5]
Impure Reactants Impurities in the 2-chlorobenzaldehyde, β-ketoester, or the ammonia source can significantly inhibit the reaction or lead to side products.[5][9] Ensure all starting materials are of high purity, using techniques like recrystallization if necessary.
Incorrect Stoichiometry The molar ratio of reactants is critical. For the protected intermediate, using a molar ratio of methyl 3-aminocrotonate to 4-(2-phthalimidoethoxy)acetoacetate of at least 3:1 has been shown to reduce certain by-products.[1] A molar mixture of the protected amino-ester, aminocrotonate, and 2-chlorobenzaldehyde of approximately 0.9-1.2:1:1 is also suggested.[10]
Inefficient Catalyst The classical, uncatalyzed reaction can be slow. A wide range of catalysts, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts, can accelerate the reaction.[5][11] Ceric ammonium nitrate (CAN) has also been used effectively under solvent-free conditions.[12]

Issue 2: Significant formation of the oxidized pyridine impurity.

The aromatization of the dihydropyridine ring is a common problem that reduces the yield of the active drug.

Potential Cause Recommended Solution
Aerial Oxidation The 1,4-dihydropyridine ring is susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures.[5]
Harsh Oxidizing Conditions Certain reagents or impurities can promote oxidation. Superoxide, for instance, can quantitatively oxidize Hantzsch dihydropyridines.[4]

Issue 3: Incomplete reaction or significant starting material remaining.

If the reaction does not proceed to completion, several kinetic and conditional factors may be at play.

Potential Cause Recommended Solution
Insufficient Reaction Time/Energy The reaction may be too slow under the current conditions.
Poor Reactant Solubility If reactants are not fully dissolved, the reaction rate will be severely limited.
Inappropriate Nitrogen Source The choice of ammonia source can impact the reaction. Ammonium salts of weak acids (e.g., ammonium acetate, ammonium carbonate) often perform better than those of strong acids (e.g., ammonium chloride), suggesting that a mildly buffered pH is beneficial.[6]

Experimental Protocols

Protocol 1: Synthesis of Phthalimidoamlodipine Intermediate

This protocol is based on a common industrial approach involving a protected amine.[13]

  • Knoevenagel Condensation: In a suitable reaction vessel, combine equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate in a solvent such as isopropanol.[13]

  • Add a catalytic amount of a base, such as piperidine.[7][13]

  • Reflux the mixture. Monitor the reaction progress using thin-layer chromatography (TLC).[13]

  • Dihydropyridine Ring Formation: After the initial condensation is complete, cool the reaction mixture.

  • Add an equimolar amount of methyl 3-aminocrotonate to the mixture.[13]

  • Heat the mixture to reflux for several hours, again monitoring for completion by TLC.[13]

  • Isolation: Upon completion, cool the reaction mixture to allow the product, phthalimidoamlodipine, to precipitate.

  • Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol).[13]

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane.[13]

Protocol 2: Deprotection to Amlodipine Free Base

  • Reaction Setup: Suspend the purified phthalimidoamlodipine in a suitable solvent (e.g., an alcohol).

  • Add an aqueous solution of a primary amine, such as methylamine (40% solution is common).[14]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 25°C).[14] The reaction can take over 20 hours.[14] Monitor the deprotection by TLC.[13]

  • Isolation: Once complete, remove the solvent under reduced pressure. The residue will contain amlodipine and the phthalhydrazide byproduct.

  • Take up the residue in an organic solvent and remove the insoluble phthalhydrazide byproduct by filtration. The filtrate now contains the amlodipine free base.[13]

Visualizations

Hantzsch_Synthesis_Mechanism Hantzsch Synthesis Pathway for Amlodipine R1 2-Chlorobenzaldehyde I1 Knoevenagel Adduct (α,β-unsaturated ketoester) R1->I1 Knoevenagel Condensation R2 Ethyl 4-(2-phthalimidoethoxy) acetoacetate R2->I1 R3 Methyl 3-aminocrotonate (Enamine) I2 Michael Adduct R3->I2 I1->I2 Michael Addition I3 Cyclized Intermediate I2->I3 Cyclization P1 Phthalimido-Amlodipine (1,4-Dihydropyridine) I3->P1 Dehydration SP1 Oxidized Pyridine (Impurity D) P1->SP1 Oxidation (Side Reaction)

Caption: Key steps in the Hantzsch synthesis of the protected amlodipine intermediate.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Problem: Low Yield C1 Harsh Conditions? (Long reflux, high temp) Start->C1 C2 Impure Reactants? Start->C2 C3 Oxidation Occurring? Start->C3 C4 Suboptimal Solvent or Catalyst? Start->C4 S1 Use Microwave/Ultrasound Reduce reaction time C1->S1 S2 Purify starting materials (e.g., recrystallize) C2->S2 S3 Run under inert gas (N₂/Ar) Use antioxidants C3->S3 S4 Screen alternative solvents (e.g., Isopropanol) Add catalyst (e.g., PTSA) C4->S4

Caption: A logical workflow for diagnosing and solving low-yield issues.

References

Technical Support Center: Chiral Separation of Amlodipine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chiral separation of amlodipine enantiomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor or no separation of amlodipine enantiomers?

A1: The most frequent issue is an inappropriate selection of the chiral stationary phase (CSP) or a suboptimal mobile phase composition. Amlodipine, being a basic compound, requires careful method development to achieve enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used. Additionally, the mobile phase pH, organic modifier, and additives play a critical role in achieving resolution.

Q2: Why am I observing peak tailing for my amlodipine peaks?

A2: Peak tailing for amlodipine, a basic compound with a pKa of approximately 8.6, is often caused by secondary ionic interactions between the protonated amine group of the analyte and residual silanol groups on the silica-based stationary phase.[1] To mitigate this, it is crucial to control the mobile phase pH. Lowering the pH to 2.5-4 is generally effective in protonating the silanol groups and minimizing these unwanted interactions.[1] The use of mobile phase additives, like a competing base such as triethylamine (TEA), can also block active silanol sites.[1]

Q3: Can temperature affect my chiral separation?

A3: Yes, temperature is a critical parameter in HPLC and can significantly impact chiral separations. While amlodipine besylate is stable at temperatures from 2°C to 35°C, higher temperatures can lead to degradation. For chromatographic separation, temperature affects retention times, selectivity, and efficiency. It is essential to maintain a stable and optimized column temperature for reproducible results.

Q4: What are some common chiral stationary phases (CSPs) used for amlodipine separation?

A4: Several types of CSPs have been successfully employed for the chiral separation of amlodipine enantiomers. These include:

  • Polysaccharide-based CSPs: Cellulose and amylose derivatives are widely used. Examples include cellulose tris(4-chloro-3-methylphenylcarbamate) and Chiral AGP columns.[2]

  • Crown Ether-based CSPs: Columns like Daicel CROWNPAK CR(+) have shown good enantioselectivity for amlodipine.[3][4]

  • Protein-based CSPs: Ovomucoid (OVM) based columns can also be utilized for this separation.[5]

  • Molecularly Imprinted Polymers (MIPs): Custom-made MIPs can offer high selectivity for amlodipine enantiomers.[6][7]

  • Macrocyclic Glycopeptide Antibiotic Columns: Chirobiotic T (teicoplanin) and Chirobiotic V (vancomycin) columns have been investigated for this purpose.[8]

Q5: Is it possible to separate amlodipine enantiomers on an achiral column?

A5: Yes, it is possible to achieve chiral separation on an achiral column, such as a C18 column, by using chiral mobile phase additives.[9] This technique involves adding a chiral selector, like a cyclodextrin derivative (e.g., sulfobutylether-β-cyclodextrin), to the mobile phase.[9] This approach can be a cost-effective alternative to using a dedicated chiral column.[9]

Troubleshooting Guides

Issue 1: No Enantiomeric Separation or Poor Resolution

If you are observing a single peak or two poorly resolved peaks for the amlodipine enantiomers, follow these troubleshooting steps.

Troubleshooting Workflow:

start Start: Poor or No Separation check_csp Verify Chiral Stationary Phase (CSP) Suitability start->check_csp check_mp Optimize Mobile Phase Composition check_csp->check_mp CSP is appropriate check_ph Adjust Mobile Phase pH check_mp->check_ph check_additive Incorporate Mobile Phase Additives check_ph->check_additive check_temp Optimize Column Temperature check_additive->check_temp check_flow Adjust Flow Rate check_temp->check_flow success Resolution Achieved check_flow->success

Caption: Troubleshooting workflow for poor or no chiral separation.

Detailed Steps & Experimental Protocols:

  • Verify CSP Selection:

    • Action: Confirm that the chosen CSP is suitable for amlodipine. Polysaccharide-based columns are a good starting point.

    • Protocol: If using a new column type, perform an initial screening with a simple mobile phase (e.g., Hexane/Isopropanol for normal phase or Acetonitrile/Water for reversed-phase) to assess selectivity.

  • Optimize Mobile Phase Composition:

    • Action: The ratio of organic modifier to the aqueous phase (in reversed-phase) or the composition of the organic solvents (in normal phase) is critical.

    • Protocol: Systematically vary the percentage of the organic modifier (e.g., methanol, acetonitrile, or isopropanol) in the mobile phase. For instance, in reversed-phase, create a series of mobile phases with varying acetonitrile content from 10% to 50% in an appropriate buffer and observe the effect on resolution.

  • Adjust Mobile Phase pH:

    • Action: The ionization state of amlodipine significantly influences its interaction with the CSP.

    • Protocol: For reversed-phase separations, prepare buffers at different pH values (e.g., from pH 2.5 to 7.0) and evaluate the impact on retention and resolution. A lower pH is often beneficial for peak shape.[1]

  • Incorporate Mobile Phase Additives:

    • Action: Additives can enhance chiral recognition and improve peak shape.

    • Protocol: For basic compounds like amlodipine, adding a small amount of a basic additive like ethanolamine (e.g., 0.05% v/v) or an acidic additive like formic acid can improve peak symmetry and resolution.[10][11]

  • Optimize Column Temperature:

    • Action: Temperature affects the thermodynamics of the chiral recognition process.

    • Protocol: Set the column oven to different temperatures (e.g., 15°C, 25°C, 40°C) and analyze the sample at each temperature to determine the optimal condition for resolution.

  • Adjust Flow Rate:

    • Action: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the enantiomers and the CSP.

    • Protocol: Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min) and observe the effect on the separation.

ParameterTypical Starting ConditionsTroubleshooting Range
Mobile Phase (RP) Acetonitrile/Buffer (pH 4.0) (30:70 v/v)Acetonitrile: 10-50%; pH: 2.5-7.0
Mobile Phase (NP) Hexane/Isopropanol (90:10 v/v)Isopropanol: 5-30%
Additive None0.05-0.2% Ethanolamine or Formic Acid
Flow Rate 1.0 mL/min0.5 - 1.2 mL/min
Temperature 25°C15 - 40°C
Issue 2: Peak Tailing or Fronting

Poor peak shape can compromise resolution and quantification. The following steps address this common problem.

Logical Relationship Diagram:

start Start: Poor Peak Shape check_ph Adjust Mobile Phase pH (Lower pH for tailing) start->check_ph check_additive Add Competing Base (e.g., TEA) check_ph->check_additive check_sample_solvent Ensure Sample Solvent Matches Mobile Phase check_additive->check_sample_solvent check_column_health Check Column for Degradation or Contamination check_sample_solvent->check_column_health success Good Peak Shape Achieved check_column_health->success

Caption: Logical steps to troubleshoot poor peak shape.

Detailed Steps & Experimental Protocols:

  • Adjust Mobile Phase pH:

    • Action: As mentioned, secondary interactions with silanols are a primary cause of tailing for basic analytes.

    • Protocol: Lower the mobile phase pH to be at least 2-3 units below the pKa of amlodipine (pKa ≈ 8.6). A pH of 2.5-4 is generally effective.[1]

  • Add a Competing Base:

    • Action: A competing base will interact with the active silanol sites, preventing them from interacting with amlodipine.

    • Protocol: Add a small concentration of triethylamine (TEA), typically 0.1-0.5%, to the mobile phase.[1]

  • Check Sample Solvent:

    • Action: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Protocol: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure the injection volume is small.

  • Assess Column Health:

    • Action: A degraded or contaminated column can lead to poor peak shape.

    • Protocol: If the column is old or has been used with harsh conditions, try a new column. If contamination is suspected, follow the manufacturer's instructions for column washing.

Troubleshooting ActionExperimental ProtocolExpected Outcome
Lower Mobile Phase pH Prepare mobile phase with a buffer at pH 3.0.Reduced peak tailing due to protonation of silanol groups.
Add Competing Base Add 0.1% Triethylamine (TEA) to the mobile phase.Improved peak symmetry as TEA blocks active silanol sites.
Match Sample Solvent Dissolve amlodipine standard in the mobile phase.Elimination of peak distortion caused by solvent mismatch.

Sample Preparation and Methodologies

Proper sample preparation is crucial for accurate and reproducible results.

Sample Preparation from Pharmaceutical Formulations:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of amlodipine.

  • Dissolve the powder in a suitable solvent (e.g., methanol or the mobile phase).

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Dilute to the desired concentration with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Example HPLC Method Parameters:

The following tables summarize example HPLC conditions that have been used for the chiral separation of amlodipine.

Method 1: Reversed-Phase with Crown Ether CSP [3][4]

ParameterValue
Column Daicel CROWNPAK CR(+) (5 µm, 4.0 x 150 mm)
Mobile Phase 70% HClO4 (pH 2.0) : Methanol (95:5 v/v)
Flow Rate 0.8 mL/min
Detection UV at 238 nm

Method 2: Reversed-Phase with Protein-Based CSP [12]

ParameterValue
Column Chiral AGP (5 µm, 4.6 x 100 mm)
Mobile Phase 10 mM Ammonium acetate buffer (pH 4.6) with 1% 1-Propanol
Flow Rate 0.9 mL/min
Detection UV at 235 nm

Method 3: Normal Phase with Polysaccharide-Based CSP [13]

ParameterValue
Column CHIRALCEL OD-RH
Mobile Phase Isopropanol/Hexane (50/50)
Flow Rate 0.5 mL/min
Detection UV at 238 nm

Method 4: Achiral Column with Chiral Mobile Phase Additive [9]

ParameterValue
Column WondaSil C18
Mobile Phase Methanol-water (45:55 v/v, pH 2.5) containing 7.5 mmol L−1 SBE-β-CD and 0.3 mmol L−1 PEG-20000
Flow Rate Not specified
Detection Not specified

References

Technical Support Center: Addressing (+)-Amlodipine Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential instability of (+)-Amlodipine in cell culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in experimental solutions?

A1: this compound is susceptible to degradation under several conditions. The primary factors are exposure to acidic and basic pH, light (photodegradation), and oxidizing agents.[1] While relatively stable under thermal stress alone, higher temperatures can accelerate degradation caused by other factors.[1][2][3]

Q2: I'm observing inconsistent results in my cell culture experiments with this compound. Could this be due to its instability?

A2: Inconsistent results can stem from various sources, but the degradation of this compound in your cell culture medium is a plausible cause. Factors within the culture system, such as the pH of the medium (typically 7.2-7.4), exposure to laboratory lighting, and the presence of components that can generate reactive oxygen species, can contribute to its degradation over the course of an experiment.

Q3: What is the typical degradation pathway for Amlodipine?

A3: A major degradation pathway for amlodipine involves the oxidative aromatization of its dihydropyridine ring to form a pyridine derivative.[1][4] It is also susceptible to hydrolysis under acidic and alkaline conditions.[2]

Q4: How should I prepare and store a this compound stock solution for cell culture experiments?

A4: To ensure stability, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO.[5][6] This stock solution should be stored in small aliquots at -20°C or -80°C and protected from light by using amber vials or by wrapping the vials in aluminum foil.[1] Avoid repeated freeze-thaw cycles.

Q5: What is a safe concentration of DMSO to use in my cell culture experiments?

A5: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential this compound instability in your cell culture experiments.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity Degradation of this compound in the cell culture medium.1. Protect from Light: Conduct experiments in a dimly lit environment and use amber-colored culture plates or wrap plates in foil.[1] 2. Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the time this compound is exposed to culture conditions. 3. pH Control: Ensure your cell culture medium is properly buffered and the pH remains stable throughout the experiment. 4. Freshly Prepare Solutions: Prepare working solutions of this compound immediately before use from a frozen stock.
Precipitation of this compound upon addition to media Low aqueous solubility of this compound.1. Lower Final Concentration: Use a lower final concentration of this compound if your experimental design allows.[5] 2. Pre-warm Media: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[5] 3. Enhance Mixing: Add the stock solution to the medium while gently swirling to ensure rapid and thorough mixing.[5] 4. Step-wise Dilution: Instead of adding the stock directly, perform a serial dilution in the medium.[5]
High variability between replicate wells Uneven degradation or precipitation of the compound.1. Consistent Handling: Ensure all plates and wells are handled identically in terms of light exposure and incubation time. 2. Verify Stock Solution: Check your stock solution for any signs of precipitation before preparing working solutions. 3. Quantify Concentration: If the problem persists, consider quantifying the concentration of this compound in the media at the beginning and end of the experiment using a suitable analytical method like HPLC.

Experimental Workflow for Investigating this compound Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare concentrated this compound stock solution in DMSO prep_media Prepare working solutions in cell culture medium at t=0 prep_stock->prep_media incubate_light Incubate under normal light conditions at 37°C prep_media->incubate_light incubate_dark Incubate in the dark at 37°C prep_media->incubate_dark sample_initial Collect samples at t=0 prep_media->sample_initial sample_final_light Collect samples at final time point incubate_light->sample_final_light sample_final_dark Collect samples at final time point incubate_dark->sample_final_dark hplc_analysis Quantify this compound concentration by HPLC-UV sample_initial->hplc_analysis sample_final_light->hplc_analysis sample_final_dark->hplc_analysis compare_results Compare concentrations and calculate degradation percentage hplc_analysis->compare_results

Caption: Workflow for assessing this compound stability in cell culture media.

Experimental Protocols

Protocol: Quantification of this compound in Cell Culture Media by HPLC-UV

This protocol provides a general framework for determining the concentration of this compound in cell culture media. It may require optimization based on the specific medium composition and available equipment.

1. Materials and Reagents:

  • This compound besylate standard

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or other suitable buffer components

  • Cell culture medium (the same type used in the experiment)

  • Syringe filters (0.22 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Preparation of Standard Solutions:

  • Prepare a 1 mg/mL stock solution of this compound besylate in methanol.

  • Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the cell culture medium.

4. Sample Preparation:

  • Collect an aliquot of the cell culture medium containing this compound from your experiment.

  • Centrifuge the sample to pellet any cells or debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

5. HPLC Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0), with the exact ratio to be optimized.[7][8]

  • Flow Rate: 1.0 mL/min[7]

  • Detection Wavelength: 237 nm[2][8]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

6. Analysis:

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathway

Primary Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels.[9][10][11] This blockade prevents the influx of extracellular calcium ions, leading to the relaxation of vascular smooth muscle cells and vasodilation.[9][10][11] In a cellular context, this reduction in intracellular calcium can impact various downstream signaling pathways.[9][12]

G Amlodipine This compound L_type L-type Calcium Channel Amlodipine->L_type inhibits Vasodilation Vasodilation Amlodipine->Vasodilation Ca_influx Ca²⁺ Influx L_type->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK activates Phosphorylation Myosin Light Chain Phosphorylation MLCK->Phosphorylation promotes Contraction Vascular Smooth Muscle Contraction Phosphorylation->Contraction

Caption: Primary signaling pathway of this compound action.

References

Impact of pH on the stability and activity of (+)-Amlodipine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of (+)-Amlodipine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?

A1: The optimal pH range for amlodipine stability in aqueous solutions is between 4 and 7.[1][2] Within this range, degradation is minimal.[1][2]

Q2: How does pH affect the stability of this compound outside of its optimal range?

A2: this compound is susceptible to hydrolysis under both strongly acidic (pH < 4) and alkaline (pH > 7) conditions.[1][2] It is also sensitive to light and oxidative stress.[1]

Q3: How does pH influence the pharmacological activity of this compound?

A3: The activity of amlodipine is influenced by its ionization state, which is pH-dependent. With a pKa of approximately 8.6, amlodipine is predominantly in its ionized (charged) form at physiological pH (around 7.4).[1][2][3][4][5][6] This charged form is crucial for its interaction with L-type calcium channels. The neutral form, more prevalent at higher pH (e.g., pH 10.0), exhibits different blocking kinetics.[1][2] Specifically, the ionized form's access to the dihydropyridine receptor is enhanced when calcium channels open.[1][2]

Q4: Can I expect to see degradation of my this compound sample if it's exposed to light at an optimal pH?

A4: Yes, amlodipine is photosensitive and can degrade upon exposure to UV and ambient light, even at an optimal pH.[1] It is recommended to protect solutions from light using amber vials or by wrapping containers in aluminum foil.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in stability studies pH of the solution is not well-controlled or has shifted during the experiment.Regularly monitor and adjust the pH of your buffer solutions. Ensure the buffer capacity is sufficient for the duration of the experiment.
Temperature fluctuations.Use a temperature-controlled environment (e.g., incubator, water bath) for your experiments.
Exposure to light.Prepare and store all amlodipine solutions in light-protected containers (e.g., amber vials, foil-wrapped flasks).
Low pharmacological activity observed The pH of the experimental buffer is affecting the ionization state and receptor binding of amlodipine.Ensure the pH of your assay buffer is at a physiologically relevant level (e.g., 7.4) to maintain the predominantly ionized form of amlodipine for optimal activity.[1][2]
Degradation of the amlodipine stock solution.Prepare fresh stock solutions of amlodipine and store them protected from light at an appropriate temperature. Confirm the concentration and purity of the stock solution before use.
Precipitation of amlodipine in solution The pH of the solution is affecting the solubility of amlodipine.Amlodipine's solubility is pH-dependent. Its solubility decreases as the pH increases from 1.2 to 6.8.[7] Ensure the concentration of amlodipine is within its solubility limit at the specific pH of your experiment.

Quantitative Data on this compound Degradation

The following tables summarize the degradation of this compound under various stress conditions.

Table 1: pH-Dependent Degradation of Amlodipine

pH Conditions Degradation (%) Reference
1Room temperature, 8 days~25% remaining (75% degradation)[2]
10.1 M HClSignificant degradation[1]
11N HClHeavy degradation[8]
4-7Room temperature, 8 daysInsignificant degradation[2]
10Room temperature, 8 days~50% remaining (50% degradation)[2]
>7Alkaline conditionsDegradation due to hydrolysis[1]
Basic1N NaOHSignificant degradation[8]

Table 2: Degradation of Amlodipine Under Other Stress Conditions

Stress Condition Exposure Details Degradation (%) Reference
Oxidative 30% H₂O₂20%[4]
Thermal 80°C, 48 hoursNo major impurities found[4]
Photolytic (UV light) 365 nm, 30 min56.11%

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of amlodipine to acid and base hydrolysis.

1. Preparation of Stock Solution:

  • Prepare a stock solution of amlodipine besylate at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a 50:50 mixture of methanol and water.[1]

2. Acid Hydrolysis:

  • Mix an aliquot of the stock solution with 0.1 M HCl.[1]

  • Keep the solution at ambient temperature for a specified period (e.g., 3 days) or heat at a controlled temperature (e.g., 80°C for 6 hours) to accelerate degradation.[1]

  • At defined time points, withdraw samples, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

3. Alkaline Hydrolysis:

  • Mix an aliquot of the stock solution with 0.1 M NaOH.[1]

  • Keep the solution at ambient temperature for a specified period (e.g., 3 days) or heat at a controlled temperature (e.g., 80°C for 6 hours).[1]

  • At defined time points, withdraw samples, neutralize with an appropriate acid (e.g., 0.1 M HCl), and dilute with the mobile phase for analysis.

4. Analysis:

  • Analyze the samples using a stability-indicating HPLC method. A common detection wavelength is 237 nm.[1]

  • Compare the peak area of amlodipine in the stressed samples to that of an unstressed control sample to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock_solution Prepare Stock Solution (e.g., 1 mg/mL) acidic Acidic (e.g., 0.1 M HCl) stock_solution->acidic alkaline Alkaline (e.g., 0.1 M NaOH) stock_solution->alkaline oxidative Oxidative (e.g., 3-30% H₂O₂) stock_solution->oxidative photolytic Photolytic (UV/Visible Light) stock_solution->photolytic thermal Thermal (e.g., 80°C) stock_solution->thermal sampling Sampling & Neutralization acidic->sampling alkaline->sampling oxidative->sampling photolytic->sampling thermal->sampling hplc HPLC Analysis (λ = 237 nm) sampling->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Experimental Workflow for Amlodipine Stability Testing.

ph_impact cluster_ph pH Environment cluster_outcome Impact on Amlodipine acidic_ph Acidic pH (<4) degradation Increased Degradation (Hydrolysis) acidic_ph->degradation optimal_ph Optimal pH (4-7) stability Enhanced Stability optimal_ph->stability alkaline_ph Alkaline pH (>7) alkaline_ph->degradation physiological_ph Physiological pH (~7.4) ionization Predominantly Ionized (Charged Form) physiological_ph->ionization activity Optimal Activity (Receptor Binding) degradation->activity Reduced stability->activity Maintained ionization->activity

Caption: Logical Relationship of pH on Amlodipine Stability and Activity.

References

Strategies to minimize amlodipine degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of amlodipine in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Rapid Degradation of Amlodipine in Solution pH-Related Hydrolysis: Amlodipine is susceptible to both acid and base-catalyzed hydrolysis. Significant degradation occurs at pH values below 4 and above 7.[1][2]1. Maintain pH between 4 and 7: This is the pH range of maximal stability for amlodipine in aqueous solutions.[1][2] 2. Use appropriate buffers: Prepare solutions using buffers that can maintain the pH within the stable range throughout the experiment.
Photodegradation: Exposure to ultraviolet (UV) or ambient light can cause significant degradation of amlodipine.[1][3][4] The primary photodegradation pathway involves the aromatization of the dihydropyridine ring.[5][6]1. Protect from light: Always use amber glassware or wrap containers in aluminum foil.[1] 2. Work in low-light conditions: When handling solutions, minimize exposure to direct light. 3. Prepare fresh: Prepare solutions fresh before use and avoid long-term storage unless stability under your specific light conditions has been verified.[1]
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products, such as Impurity D.[1][7]1. Use high-purity solvents: Ensure solvents are free from peroxides and other oxidizing impurities. 2. De-gas solutions: If the experimental buffer or solvent contains dissolved oxygen or other potentially oxidative components, consider de-gassing it prior to use.[1] 3. Avoid incompatible excipients: Be aware of potential interactions with other components in your formulation that could promote oxidation.
Elevated Temperature: Higher temperatures accelerate the rate of degradation.[3][8]1. Store solutions appropriately: Store stock and working solutions at recommended temperatures, typically refrigerated (2-8°C), especially for longer-term storage.[1] 2. Minimize exposure to heat: Avoid leaving solutions on a heated stir plate for extended periods or in direct sunlight.
Inconsistent or Non-Reproducible Analytical Results Ongoing Degradation During Experiment: The stability of the amlodipine solution may be insufficient for the duration of the analytical run.1. Perform solution stability tests: Analyze the solution at regular intervals (e.g., every 2 hours over a 12-hour period) to determine its stability under your specific laboratory conditions.[1][9] 2. Use a fresh standard for each run: Prepare fresh standard solutions for each new set of experiments to ensure accuracy.[1]
Use of a Degraded Stock Solution: The initial stock solution may have already undergone degradation.1. Verify purity of the reference standard: Before preparing solutions, ensure the purity of the amlodipine reference material. 2. Prepare stock solutions fresh: Whenever possible, prepare stock solutions on the day of use.
Improper Storage Between Experiments: Fluctuations in temperature or exposure to light between uses can lead to degradation.1. Adhere to strict storage protocols: Store stock solutions in a refrigerator (2-8°C) and always protect them from light.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause amlodipine degradation in experimental solutions?

A1: The main factors are pH, light, and the presence of oxidizing agents. Amlodipine is prone to degradation in strongly acidic (pH < 4) and alkaline (pH > 7) conditions due to hydrolysis.[2] It is also photosensitive and degrades upon exposure to UV and ambient light.[3][4] Furthermore, oxidative stress can lead to the formation of degradation products.[7]

Q2: What is the optimal pH range for amlodipine stability in aqueous solutions?

A2: The optimal pH range for amlodipine stability in aqueous solutions is between 4 and 7.[1][2] Within this range, degradation due to hydrolysis is minimal.

Q3: How should I store my amlodipine stock and working solutions?

A3: For short-term storage, solutions should be kept at room temperature, but strictly protected from light using amber vials or foil wrapping.[1] For longer-term stability, it is recommended to store solutions in a refrigerator at 2-8°C.[1] Some studies have shown stability for up to 90 days under refrigeration.[10]

Q4: Can I use plastic containers to store amlodipine solutions?

A4: While glass is generally preferred, studies have used plastic amber prescription bottles for storing amlodipine suspensions.[10] If using plastic, it is crucial to ensure it is non-reactive and provides adequate light protection. It is recommended to perform stability studies to confirm compatibility with the specific plasticware being used.

Q5: What are the common degradation products of amlodipine?

A5: The most common degradation products include those formed from hydrolysis, oxidation, and photolysis. A primary photodegradation product is the pyridine derivative of amlodipine, formed by the aromatization of the dihydropyridine ring.[5][6] Oxidative stress can lead to the formation of Impurity D (3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate).[11] Acid and base hydrolysis also lead to specific degradation products.[7][12]

Quantitative Data on Amlodipine Degradation

The following tables summarize the degradation of amlodipine under various stress conditions as reported in the literature.

Table 1: Degradation of Amlodipine under Different Stress Conditions

Stress Condition Exposure Time Temperature % Degradation Reference
Acidic (0.1 M HCl) 3 daysAmbient~1%[13]
Acidic (5 M HCl) 6 hours80°C75.2%[12]
Basic (0.1 M NaOH) 3 daysAmbient43%[13]
Basic (5 M NaOH) 6 hours80°CTotal Degradation[12]
Oxidative (3% H₂O₂) 3 daysAmbient~1%[13]
Oxidative (3% H₂O₂:Methanol 80:20) 6 hours80°C80.1%[12]
Photolytic (UV & Visible Light) 14 daysPhotostability Chamber32.2%[12]
Thermal 3 days105°CNo Degradation[13]

Table 2: Photodegradation Kinetics of Amlodipine Besylate in Tablets

Radiation Source Half-life (t½) Degradation Rate Constant (k) Reference
UV Radiation 38.4 days-[11]
Visible Radiation 43.3 days-[11]
Sunlight (in river water) 0.3 days2.66 day⁻¹[11]
Xenon Lamp (in river water) 8.8 minutes0.08 day⁻¹[11]

Experimental Protocols

Protocol 1: Forced Degradation Study of Amlodipine

This protocol outlines a general procedure for conducting forced degradation studies to identify the stability-indicating properties of amlodipine.

  • Preparation of Stock Solution: Prepare a stock solution of amlodipine besylate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at ambient temperature for 3 days or heat at 80°C for 6 hours for accelerated degradation.[12][13]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at ambient temperature for 3 days or heat at 80°C for 6 hours for accelerated degradation.[12][13]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂). Store at ambient temperature for 3 days.[13]

  • Thermal Degradation: Store the stock solution in an oven at a high temperature (e.g., 80°C or 105°C) for a specified period (e.g., 48 hours to 3 days).[7][13]

  • Photodegradation: Expose the stock solution to UV light (e.g., 200 W-h/square meter) and visible light (e.g., 1.2 million lux-hours) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[13]

  • Analysis: After the specified exposure times, dilute the samples to a suitable concentration and analyze them using a stability-indicating HPLC method. The detection wavelength is typically set at 237 nm.[13]

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method that can be used for the analysis of amlodipine and its degradation products.

  • Column: ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent.[11]

  • Mobile Phase: A mixture of acetonitrile, methanol, and triethylamine solution (e.g., 15:35:50, v/v/v), with the pH adjusted to 3.0.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 273 nm.[11]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_key Key A Weigh Amlodipine Reference Standard B Dissolve in Appropriate Solvent A->B C Adjust pH (4-7) if Aqueous B->C D Filter Solution (0.22 µm) C->D E Use Amber Glassware or Foil Wrap D->E H Prepare Fresh Daily D->H F Store at 2-8°C (Long-term) E->F Recommended G Store at Room Temp (Short-term) E->G I Minimize Light Exposure During Use H->I K1 Solid Arrow: Sequential Step K2 Dashed Arrow: Recommended Practice

Caption: Workflow for Preparing and Storing Stable Amlodipine Solutions.

G cluster_photodegradation Photodegradation (Light Exposure) cluster_hydrolysis Hydrolysis (Acidic/Alkaline pH) cluster_oxidation Oxidation (e.g., H₂O₂) Amlodipine Amlodipine Photo_Product Pyridine Derivative Amlodipine->Photo_Product Hydrolysis_Product Hydrolyzed Products Amlodipine->Hydrolysis_Product Oxidation_Product Impurity D & Others Amlodipine->Oxidation_Product

Caption: Major Degradation Pathways of Amlodipine.

G Start Inconsistent Analytical Results Q1 Is the solution protected from light? Start->Q1 Sol1 Wrap container in foil or use amber vials. Q1->Sol1 No Q2 Is the solution pH between 4 and 7? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Adjust pH with a suitable buffer. Q2->Sol2 No Q3 Was the solution prepared fresh? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Prepare fresh solution before each experiment. Q3->Sol3 No End Perform solution stability test to confirm stability over time. Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting Logic for Amlodipine Solution Instability.

References

Technical Support Center: Optimization of Enzymatic Synthesis of Amlodipine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of amlodipine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis process.

Q1: Why is my reaction yield unexpectedly low?

A1: Low conversion rates are a common issue in biocatalysis. Several factors could be responsible. Systematically investigate the following potential causes:

  • Sub-optimal Reaction Conditions: Enzymes are highly sensitive to their environment.[1][2]

    • Temperature: Most lipases, like Candida antarctica Lipase B (CAL-B), function optimally within a specific temperature range. Temperatures that are too high can lead to denaturation, while low temperatures will significantly slow down the reaction rate.[3][4] Verify that your reaction temperature is aligned with the enzyme's known optimum.

    • pH: The pH of the reaction medium affects the ionization state of the enzyme's amino acid residues, which is critical for its catalytic activity. For lipases, the optimal pH is typically neutral to slightly alkaline (pH 7-9).[3] Ensure the microenvironment of the enzyme is buffered or maintained at the correct pH.

    • Water Activity: In non-aqueous solvents, a small amount of water is essential for enzyme flexibility and activity. However, excessive water can promote the reverse reaction (hydrolysis), reducing the yield of the desired ester or amide product.[5]

  • Enzyme Inactivation or Inhibition:

    • Inhibitors: The presence of certain metal ions or other chemical species in your substrate or solvent can inhibit enzyme activity.[3]

    • Product Inhibition: High concentrations of the product can sometimes inhibit the enzyme, slowing the reaction as it progresses.

    • Improper Immobilization: If using an immobilized enzyme, a flawed immobilization process can lead to low activity.[6]

  • Poor Substrate Solubility: The substrates must be accessible to the enzyme. If your substrates have poor solubility in the chosen solvent system, it can severely limit the reaction rate.[7] Consider a different solvent or co-solvent system to improve solubility.

  • Insufficient Reaction Time: Enzymatic reactions can sometimes be slower than traditional chemical reactions. Ensure you have allowed sufficient time for the reaction to reach equilibrium or completion.

Q2: How can I improve the enantioselectivity (e.e.) of my kinetic resolution?

A2: Achieving high enantiomeric excess (e.e.) is a primary goal of enzymatic synthesis for chiral drugs like amlodipine. If the selectivity is poor, consider these optimization strategies:

  • Choice of Enzyme: Not all enzymes are equal. The structure of the enzyme's active site is the primary determinant of its stereoselectivity.[8] Screening different lipases (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia lipase) is a critical first step. CAL-B is widely used due to its broad substrate spectrum and high resistance.[9]

  • Solvent Engineering: The solvent plays a crucial role in modulating enzyme activity and selectivity.[10] Non-polar, hydrophobic solvents like hexane and toluene often promote higher enantioselectivity for lipases compared to polar solvents like acetonitrile.[6][11] This is because polar solvents can strip away the essential water layer around the enzyme, leading to conformational changes.

  • Acyl Donor Selection: In transesterification reactions, the nature of the acyl donor can significantly impact enantioselectivity. Experiment with different acyl donors (e.g., ethyl acetate, vinyl acetate) to find the optimal match for your substrate and enzyme.

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity by enhancing the energy difference between the transition states leading to the two enantiomers.[12] However, this will also decrease the reaction rate, so a balance must be found.

Q3: My immobilized enzyme is losing activity after a few cycles. What can I do?

A3: Enzyme leaching and denaturation are common causes of activity loss in immobilized systems.

  • Leaching: The enzyme may be detaching from the support material. This can be addressed by optimizing the immobilization protocol. Covalent bonding to the support is generally more robust than simple adsorption.

  • Denaturation: Harsh reaction conditions, such as extreme pH, high temperatures, or exposure to certain organic solvents, can cause the enzyme to unfold and lose its activity.[2]

  • Mechanical Stress: In stirred-tank reactors, the mechanical stress from agitation can damage the support material and the enzyme. Consider using a packed-bed reactor or optimizing the stirring speed.

  • Support Material: The choice of support material is critical. Supports with optimized surface structures can significantly improve enzyme stability and reusability.[9]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data for key parameters in enzymatic synthesis, providing a basis for experimental design.

Table 1: Effect of Different Lipases on the Kinetic Resolution of a Chiral Amine Precursor

Enzyme SourceImmobilization SupportSolventConversion (%)Enantiomeric Excess (e.e., %)
Candida antarctica Lipase B (CAL-B)Macroporous Acrylic ResinToluene49.5>99
Pseudomonas cepacia LipaseDiatomaceous EarthDiisopropyl Ether~50>99[5]
Candida rugosa LipaseAmberlite XAD7Isooctane49.094.5 (E=174)[5]
Thermomyces lanuginosus LipaseSilica GranulesHexane45.292

Table 2: Influence of Solvent on CAL-B Catalyzed Acylation

SolventLog PConversion after 24h (%)Enantioselectivity (E-value)
n-Hexane3.995>200
Toluene2.792>200[13]
Dichloromethane1.375110
Acetonitrile-0.32115[6][13]
Tetrahydrofuran (THF)0.54540

Note: The E-value is a measure of enantioselectivity. An E-value > 200 is considered excellent.

Experimental Protocols

Protocol 1: Immobilization of Candida antarctica Lipase B (CAL-B) on Amino-Functionalized Support

This protocol describes a general method for the covalent immobilization of lipase, which enhances stability and reusability.

Materials:

  • Candida antarctica Lipase B (CAL-B) solution

  • Support material (e.g., amino-functionalized silica gel, epoxy resin)

  • Glutaraldehyde solution (2.5% w/v in phosphate buffer)

  • Phosphate buffer (100 mM, pH 7.0)

  • Shaking incubator or orbital shaker

Methodology:

  • Support Activation: Suspend 10 g of the amino-functionalized support in 100 mL of 2.5% glutaraldehyde solution. Shake gently at room temperature for 2 hours.

  • Washing: Filter the activated support and wash thoroughly with distilled water until the filtrate is free of glutaraldehyde. Then, wash with 100 mM phosphate buffer (pH 7.0).

  • Enzyme Immobilization: Prepare a solution of CAL-B in phosphate buffer (e.g., 1 mg/mL). Add the activated and washed support to the enzyme solution (e.g., 10 g support per 100 mL of enzyme solution).

  • Incubation: Incubate the mixture on a shaker at 25°C for 12-24 hours to allow the covalent bonds to form.

  • Final Washing: Filter the immobilized enzyme. Wash sequentially with phosphate buffer and then distilled water to remove any non-covalently bound enzyme.

  • Drying and Storage: Dry the immobilized enzyme under vacuum or by lyophilization. Store at 4°C until use.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amlodipine Precursor

This protocol details a typical lipase-catalyzed acylation for separating enantiomers.

Materials:

  • Racemic amlodipine precursor (e.g., a chiral amine)

  • Immobilized lipase (e.g., Novozym 435 or custom-prepared CAL-B)

  • Anhydrous organic solvent (e.g., toluene)

  • Acyl donor (e.g., ethyl acetate)

  • Molecular sieves (optional, to control water activity)

  • Reaction vessel with magnetic stirrer and temperature control

Methodology:

  • Reaction Setup: In a sealed reaction vessel, dissolve the racemic precursor (1 mmol) in 20 mL of anhydrous toluene.

  • Add Reagents: Add the acyl donor, ethyl acetate (1.5 mmol). Add the immobilized lipase (e.g., 100 mg). If needed, add activated molecular sieves.

  • Reaction Conditions: Place the vessel in a shaking incubator or on a stirrer plate set to 40°C and 200 rpm.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Analyze the samples by chiral HPLC to determine the conversion percentage and the enantiomeric excess (e.e.) of the substrate and product.

  • Termination: Stop the reaction when approximately 50% conversion is reached to maximize the yield of the desired enantiomer with high e.e.

  • Work-up: Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of acylated product and unreacted substrate can then be separated using standard chromatographic techniques (e.g., column chromatography).

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes in the optimization workflow.

G cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Parameter Optimization cluster_scale Phase 3: Scale-up & Analysis A Select Racemic Precursor B Screen Multiple Lipases (e.g., CAL-B, PSL) A->B C Screen Solvents (Polar vs. Non-polar) B->C D Optimize Temperature C->D E Optimize Substrate Ratio (Amine:Acyl Donor) D->E F Optimize Enzyme Loading E->F G Scale-up Reaction F->G H Monitor via Chiral HPLC (Conversion & e.e.) G->H J Test Immobilized Enzyme Reusability G->J I Purify Product H->I K Final Enantiopure Product I->K

Caption: General workflow for optimizing the enzymatic kinetic resolution.

G A Problem: Low Enantioselectivity (e.e.) B Is the enzyme appropriate? (e.g., CAL-B) A->B C Action: Screen a panel of different lipases. B->C No D Is the solvent optimal? B->D Yes C->D E Action: Switch to a non-polar solvent (e.g., Hexane, Toluene). D->E No F Is the temperature too high? D->F Yes E->F G Action: Decrease reaction temperature (e.g., 40°C -> 30°C). F->G No H Is the acyl donor suitable? F->H Yes G->H I Action: Test alternative acyl donors (e.g., vinyl acetate). H->I No J Problem Resolved H->J Yes I->J

Caption: Troubleshooting decision tree for low enantioselectivity.

References

Technical Support Center: Overcoming Amlodipine Interference in Fura-2 Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Fura-2 for calcium imaging in the presence of amlodipine.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Problem: My Fura-2 ratio (F340/F380) unexpectedly decreases after applying amlodipine, suggesting a drop in intracellular calcium.

  • Probable Cause: This is a classic artifact of amlodipine interference. Amlodipine itself is fluorescent (autofluorescent) and gets excited by the same UV light used for Fura-2.[1] Its fluorescence often contributes more significantly to the signal at the 380 nm excitation wavelength than at 340 nm.[2] This artificially inflates the denominator of the F340/F380 ratio, leading to a calculated decrease that may not reflect a true physiological change in calcium levels.[2]

  • Solution:

    • Run a Control Experiment: Perform your experiment on cells that have not been loaded with Fura-2. Add amlodipine and measure the fluorescence at both 340 nm and 380 nm excitation. A significant increase in the signal will confirm the contribution of amlodipine's intrinsic fluorescence.[1]

    • Switch to a Long-Wavelength Indicator: The most reliable solution is to use a calcium indicator that is excited by visible light, outside of amlodipine's excitation range.[1] Recommended alternatives include Cal-520, Fluo-4, or Rhod-2.[2][3]

Problem: The baseline fluorescence of my cells is very high and noisy after applying amlodipine.

  • Probable Cause: Amlodipine readily crosses the cell membrane and can accumulate in intracellular compartments like lysosomes, where its fluorescence is significantly enhanced.[1][4] This intracellular accumulation can create a large and stable background fluorescence that can overwhelm the Fura-2 signal.[5]

  • Solution:

    • Visualize Amlodipine Accumulation: Image your cells without any calcium indicator before and after the application of amlodipine using the Fura-2 filter set. This will allow you to directly observe the drug's accumulation and its intrinsic fluorescence.[1]

    • Use an Unaffected Dye: To avoid this high background, switch your experimental design to incorporate a visible wavelength-excitable dye such as Cal-520 or Fluo-4.[3][6]

Problem: I am unsure if the signal I am seeing is a true calcium response or an artifact from amlodipine.

  • Probable Cause: The spectral overlap between amlodipine and Fura-2 makes it difficult to distinguish between a genuine calcium signal and the drug's autofluorescence without proper controls.[6]

  • Solution:

    • Perform a Thapsigargin Control: Use thapsigargin, a SERCA pump inhibitor, to induce a robust increase in intracellular calcium. In the presence of amlodipine, you will likely observe a dose-dependent inhibition of the thapsigargin-induced rise in the Fura-2 ratio.[2] This demonstrates the interference.

    • Use an Alternative Indicator: Repeat the experiment with a long-wavelength dye like Cal-520. With these dyes, amlodipine should not interfere with the thapsigargin-induced calcium increase, confirming that the previous observations with Fura-2 were artifacts.[2][3]

Frequently Asked Questions (FAQs)

Q1: Does amlodipine interfere with Fura-2 calcium imaging?

Yes, amlodipine significantly interferes with Fura-2 calcium imaging.[1] This is due to amlodipine's intrinsic fluorescent properties (autofluorescence).[1] While its fluorescence is weak in aqueous solutions, it can be enhanced up to 9-fold in cellular environments as it accumulates within the cell.[1][7][8]

Q2: What is the mechanism of this interference?

The primary mechanism is spectral overlap. Amlodipine is excited by ultraviolet (UV) light, and its excitation spectrum overlaps with that of Fura-2 (excited at 340 nm and 380 nm).[1] Consequently, when amlodipine is present, its own fluorescence emission is detected along with the Fura-2 signal, leading to inaccurate measurements.[1]

Q3: Which calcium indicators are most affected by amlodipine?

UV-excitable ratiometric indicators are the most affected. Fura-2 is consistently reported to be unsuitable for measuring cytosolic calcium in the presence of amlodipine.[1][2] Other fura-based dyes are also likely to be susceptible to this interference.[1]

Q4: Are there any calcium indicators that are NOT affected by amlodipine?

Yes. The recommended solution is to use indicators that are excited by longer, visible-range wavelengths, which do not overlap with the excitation spectrum of amlodipine.[1] Examples of suitable alternative indicators include Cal-520, Fluo-4, and Rhod-2.[2][3][9]

Q5: Can I mathematically correct for amlodipine's autofluorescence in my Fura-2 data?

While some have attempted to subtract the background fluorescence from amlodipine, this approach is often inadequate.[5] The intracellular accumulation of amlodipine leads to a dominant fluorescence signal that can be much larger than the Fura-2 response, making simple subtraction unreliable.[5] Therefore, switching to an unaffected indicator is the most robust solution.

Quantitative Data Summary

The following tables summarize the spectral properties of amlodipine and Fura-2, and the documented effect of amlodipine on Fura-2 measurements.

Table 1: Spectral Properties of Amlodipine and Fura-2

PropertyAmlodipineFura-2 (Ca²⁺-free)Fura-2 (Ca²⁺-bound)
Excitation Max (λex) ~360-365 nm[1][8]~380 nm[10][11]~340 nm[10][11]
Emission Max (λem) ~440-450 nm[1][8]~510 nm[11][12]~510 nm[11][12]

Table 2: Reported Interference of Amlodipine with Thapsigargin-Induced Fura-2 Signal

Amlodipine ConcentrationInhibition of Fura-2 Ratio Rise
100 nM24%[2]
1 µM55%[2]
10 µM82%[2]

Experimental Protocols

Protocol 1: Testing for Amlodipine's Intrinsic Cellular Fluorescence

This protocol helps determine the contribution of amlodipine's autofluorescence in your specific cell type and imaging setup.

  • Cell Preparation: Plate your cells on a suitable glass-bottom dish or coverslip and culture them under standard conditions.

  • Imaging Setup: Use a fluorescence microscope equipped with standard Fura-2 filters (e.g., excitation at 340 nm and 380 nm, and emission around 510 nm).[1]

  • Baseline Measurement: Acquire baseline fluorescence images of the cells (not loaded with any dye) at both 340 nm and 380 nm excitation.[1]

  • Amlodipine Application: Add amlodipine to the imaging buffer at the final concentration used in your experiments.[1]

  • Time-Lapse Imaging: Immediately begin acquiring images every 30-60 seconds for 15-20 minutes to monitor the drug's entry and accumulation.[1]

  • Data Analysis: Quantify the mean fluorescence intensity within the cells at both excitation wavelengths over time. A significant increase in fluorescence after amlodipine addition confirms its intrinsic fluorescence will interfere with a Fura-2 signal.[1]

Protocol 2: Measuring Calcium Changes in the Presence of Amlodipine Using an Alternative Indicator

This protocol outlines the use of a recommended longer-wavelength dye to avoid interference.

  • Indicator Loading: Load cells with a non-UV excitable indicator, such as Cal-520 AM (e.g., 4-5 µM), according to the manufacturer's instructions.[1]

  • Cell Washing: Gently wash the cells with a physiological buffer (e.g., Tyrode's or HBSS) to remove extracellular dye.[1]

  • Imaging Setup: Configure the microscope for the chosen indicator (e.g., for Cal-520, excitation ~490 nm, emission ~520 nm).[1]

  • Experiment Execution:

    • Acquire a baseline fluorescence recording.

    • Add amlodipine at the desired concentration and continue recording.

    • Apply your stimulus of interest (e.g., thapsigargin) to induce calcium changes and record the response.

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the intracellular calcium dynamics.

Visualizations

cluster_0 Fura-2 Excitation cluster_1 Amlodipine Excitation cluster_2 Detector UV Light (340/380 nm) UV Light (340/380 nm) Fura-2 Fura-2 UV Light (340/380 nm)->Fura-2 Amlodipine Amlodipine UV Light (340/380 nm)->Amlodipine Ca2+ Signal Ca2+ Signal Fura-2->Ca2+ Signal Autofluorescence Autofluorescence Amlodipine->Autofluorescence Combined Signal Combined Signal Ca2+ Signal->Combined Signal Autofluorescence->Combined Signal Inaccurate [Ca2+] Measurement Inaccurate [Ca2+] Measurement Combined Signal->Inaccurate [Ca2+] Measurement

Caption: Amlodipine and Fura-2 spectral overlap.

cluster_workflow Troubleshooting Workflow A Unexpected Fura-2 Signal with Amlodipine B Control: Measure Amlodipine Autofluorescence in Unloaded Cells A->B C Is Autofluorescence Significant? B->C D Interference Confirmed C->D Yes H Proceed with Fura-2 (with caution) C->H No E Switch to Long-Wavelength Indicator (e.g., Cal-520) D->E F Re-run Experiment E->F G Accurate [Ca2+] Measurement F->G

Caption: Troubleshooting workflow for amlodipine interference.

cluster_pathway Signaling Pathway Consideration A Amlodipine B L-type Ca2+ Channels A->B Inhibits D Intracellular Ca2+ Stores (ER/SR) A->D May affect (at high conc.) E Store-Operated Ca2+ Entry (SOCE) A->E May affect (at high conc.) C Ca2+ Influx B->C Mediates F Cytosolic [Ca2+] C->F D->F Release E->F Influx

Caption: Amlodipine's effects on calcium signaling pathways.

References

Improving the in vitro dissolution of poorly water-soluble amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the in-vitro dissolution of the poorly water-soluble drug, amlodipine.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with various amlodipine dissolution enhancement techniques.

Issue 1: Low Dissolution Rate Despite Solid Dispersion Formulation

  • Potential Cause: Incomplete conversion of crystalline amlodipine to an amorphous state.

  • Troubleshooting Steps:

    • Characterization: Confirm the physical state of amlodipine in the solid dispersion using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks corresponding to crystalline amlodipine in XRD patterns and the disappearance of the drug's melting endotherm in DSC thermograms indicate a successful amorphous conversion.[1][2]

    • Polymer Selection: The choice of polymer is crucial. Hydrophilic polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are commonly used.[3] Consider the miscibility and potential for intermolecular interactions (e.g., hydrogen bonding) between amlodipine and the polymer, which can stabilize the amorphous form.[1][4]

    • Drug-to-Polymer Ratio: The ratio of drug to polymer can significantly impact dissolution. Systematically vary the ratios (e.g., 1:1, 1:3, 1:5) to find the optimal concentration that ensures complete drug dispersion in the carrier matrix.[5]

    • Manufacturing Method: The method of preparing the solid dispersion (e.g., solvent evaporation, kneading, melting) influences its properties.[6] If one method fails, consider an alternative. For instance, the solvent evaporation method is often effective for thermolabile drugs.[3]

Issue 2: Precipitation of Amlodipine During Dissolution Testing

  • Potential Cause: Supersaturation of the dissolution medium followed by precipitation of the less soluble crystalline form. This is a common issue when working with amorphous solid dispersions which can generate a temporarily high concentration of the drug.

  • Troubleshooting Steps:

    • Polymer Concentration: Ensure a sufficient amount of a hydrophilic polymer is used in the formulation. The polymer can act as a precipitation inhibitor by maintaining the supersaturated state of the drug.

    • Addition of Surfactants: Incorporating a small amount of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate) in the dissolution medium can improve the wettability of the formulation and prevent precipitation by forming micelles.

    • pH of the Dissolution Medium: Amlodipine's solubility is pH-dependent, with higher solubility in acidic conditions.[3] Ensure the pH of your dissolution medium is appropriate. For biowaiver studies, testing at different pH values (e.g., 1.2, 4.5, and 6.8) is recommended to simulate the gastrointestinal tract.[7][8]

Issue 3: Inconsistent Dissolution Profiles Between Batches

  • Potential Cause: Variability in the physicochemical properties of the solid dispersion or inclusion complex.

  • Troubleshooting Steps:

    • Process Parameter Control: Tightly control critical process parameters during manufacturing, such as drying temperature and time in the solvent evaporation method, or kneading time and solvent volume in the kneading method.

    • Particle Size Distribution: Ensure a uniform and consistent particle size of the prepared solid dispersion or inclusion complex by using a sieve.[3] Particle size can significantly influence the surface area available for dissolution.

    • Residual Solvent Analysis: For solvent-based methods, quantify and control the level of residual solvent, as it can affect the physical properties and stability of the formulation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for improving the in-vitro dissolution of amlodipine?

A1: Several techniques have been successfully employed to enhance the dissolution of amlodipine, a poorly water-soluble drug. The most common and effective methods include:

  • Solid Dispersion: This technique involves dispersing amlodipine in an inert hydrophilic carrier matrix. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[3] This method can transform the crystalline drug into a more soluble amorphous form.[1][2]

  • Inclusion Complexation: This method utilizes cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to encapsulate the amlodipine molecule. This encapsulation increases the apparent solubility and dissolution rate of the drug.[9][10]

  • Salt Formation: While amlodipine is often used as its besylate salt, which has better water solubility than the free base, exploring other salt forms can sometimes offer further advantages in specific formulations.[11][12]

Q2: How does the choice of polymer affect the dissolution of amlodipine in a solid dispersion?

A2: The choice of polymer is critical and influences dissolution in several ways:

  • Wettability: Hydrophilic polymers improve the wettability of the hydrophobic amlodipine, facilitating its contact with the dissolution medium.

  • Amorphous Conversion: Polymers can inhibit the recrystallization of amlodipine, maintaining it in a higher-energy amorphous state, which has greater solubility than the crystalline form.[1][2]

  • Hydrogen Bonding: The formation of intermolecular hydrogen bonds between amlodipine and the polymer can disrupt the drug's crystal lattice, leading to increased dissolution.[1][4]

  • Precipitation Inhibition: Certain polymers can help maintain a supersaturated solution of amlodipine during dissolution, preventing its precipitation back into a less soluble form.

Q3: What is the standard USP dissolution method for amlodipine besylate tablets?

A3: The United States Pharmacopeia (USP) provides a standardized method for the dissolution testing of amlodipine besylate tablets. The typical parameters are:

  • Apparatus: USP Apparatus 2 (Paddle).[7][13]

  • Dissolution Medium: 500 mL of 0.01 N Hydrochloric Acid (HCl).[13]

  • Rotation Speed: 75 rpm.[13]

  • Temperature: 37 ± 0.5 °C.[14]

  • Sampling Time: 30 minutes.[13] For biowaiver studies, dissolution profiles are often compared in multiple media at different pH levels (e.g., pH 1.2, 4.5, and 6.8).[8][15]

Q4: Can I use cyclodextrins to improve the dissolution of amlodipine? Which type is recommended?

A4: Yes, forming inclusion complexes with cyclodextrins is a viable strategy to enhance amlodipine's dissolution.[9][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD) have been shown to be effective.[9] The choice between them may depend on the specific formulation requirements and regulatory acceptance. The formation of an inclusion complex can significantly improve the aqueous solubility of amlodipine.[9][10]

Data Presentation

Table 1: Comparison of Amlodipine Dissolution Enhancement Techniques

TechniqueCarrier/Complexing AgentDrug:Carrier RatioMethodDissolution MediumKey Finding
Solid DispersionIrradiated PVP (20 kGy)1:2 w/wSolvent EvaporationpH 1.2 and 7.0~89% release in 60 seconds.[1][2]
Solid DispersionDextrin with 0.9% SLS1:10 w/wSolid DispersionpH 1.286% release in 10 minutes, compared to 31% for the pure drug.[1][2]
Solid DispersionPEG 40001:1 to 1:6KneadingNot SpecifiedSignificantly higher drug dissolution compared to the pure drug.
Solid DispersionCrospovidone1:4Solvent EvaporationNot SpecifiedIncreased solubility and dissolution rate.[11]
Inclusion ComplexHydroxypropyl-β-cyclodextrin1:1 MolarKneading, Coprecipitation, LyophilizationNot SpecifiedImproved drug solubility.[9]

Experimental Protocols

Protocol 1: Preparation of Amlodipine Solid Dispersion by Solvent Evaporation

  • Dissolution: Accurately weigh amlodipine and a hydrophilic polymer (e.g., PVP or PEG 4000) in the desired ratio (e.g., 1:3 w/w).[3] Dissolve both components in a suitable solvent, such as ethanol or methanol, in a beaker with continuous stirring until a clear solution is obtained.[1][5]

  • Solvent Evaporation: Place the beaker in a water bath maintained at a controlled temperature (e.g., 40-50 °C) to facilitate the evaporation of the solvent.[3]

  • Drying: Once a solid mass is formed, transfer it to an oven or desiccator to ensure the complete removal of any residual solvent.[3]

  • Size Reduction: Pulverize the dried mass using a mortar and pestle to obtain a fine powder.[3]

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.[3]

  • Storage: Store the prepared solid dispersion in a tightly sealed container in a cool, dry place.[3]

Protocol 2: Preparation of Amlodipine-Cyclodextrin Inclusion Complex by Kneading

  • Mixing: Accurately weigh amlodipine and a cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.

  • Kneading: Place the mixture in a mortar and add a small amount of a hydroalcoholic solution (e.g., water-methanol mixture) to form a thick paste. Knead the paste for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting mass in an oven at a controlled temperature until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to get a uniform powder.

  • Storage: Store the final product in a desiccator.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_eval Evaluation weigh Weigh Amlodipine & Polymer dissolve Dissolve in Solvent weigh->dissolve e.g., 1:3 ratio evaporate Solvent Evaporation dissolve->evaporate 40-50°C dry Drying evaporate->dry mill Milling & Sieving dry->mill diss_test In-Vitro Dissolution Test mill->diss_test charact Physicochemical Characterization (XRD, DSC) mill->charact

Caption: Workflow for Solid Dispersion Preparation and Evaluation.

logical_relationship_troubleshooting start Low Amlodipine Dissolution check_amorph Is the drug amorphous? start->check_amorph check_ratio Is drug:polymer ratio optimal? check_amorph->check_ratio Yes change_method Modify preparation method (e.g., solvent, temperature) check_amorph->change_method No check_precip Is precipitation occurring? check_ratio->check_precip Yes optimize_ratio Optimize drug:polymer ratio check_ratio->optimize_ratio No add_inhibitor Add precipitation inhibitor/surfactant check_precip->add_inhibitor Yes success Improved Dissolution check_precip->success No change_method->success optimize_ratio->success add_inhibitor->success

References

Validation & Comparative

A Comparative In Vitro Analysis of the Vasodilatory Properties of S-Amlodipine and Nifedipine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro vasodilatory effects of S-Amlodipine and nifedipine, supported by experimental data. The primary mechanism of action for both dihydropyridine calcium channel blockers involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to muscle relaxation and vasodilation.

While both S-Amlodipine, the pharmacologically active enantiomer of amlodipine, and nifedipine are potent vasodilators, their in vitro efficacy can differ based on experimental conditions. This guide synthesizes available data to provide a comprehensive overview of their comparative performance in preclinical models.

Quantitative Comparison of Vasodilatory Potency

Experimental data from in vitro studies provide a quantitative measure of the vasodilatory potency of S-Amlodipine and nifedipine. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of a biological response, in this case, vasoconstriction.

A study comparing the effects of racemic amlodipine and nifedipine on Ca2+-induced contractions in depolarized rat aorta revealed that amlodipine was approximately twice as potent as nifedipine.[1][2] It is important to note that the vasodilatory activity of racemic amlodipine is primarily attributed to the S-enantiomer.

DrugTissue PreparationVasoconstrictorIC50 (nM)Reference
(Racemic) AmlodipineDepolarized Rat AortaCa2+1.9[1][2]
NifedipineDepolarized Rat AortaCa2+4.1[1][2]

Note: Data for racemic amlodipine is presented as a proxy for S-Amlodipine's activity, as the S-enantiomer is the primary contributor to its vasodilatory effects.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the common signaling pathway for calcium channel blocker-mediated vasodilation and a typical workflow for an in vitro vasodilation assay.

Depolarization Depolarization / Agonist Binding LTypeCaChannel L-type Ca²⁺ Channel (Vascular Smooth Muscle Cell) Depolarization->LTypeCaChannel CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux Relaxation Vasodilation LTypeCaChannel->Relaxation CaCalmodulin Ca²⁺-Calmodulin Complex Formation CaInflux->CaCalmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation CaCalmodulin->MLCK_activation MyosinPhosphorylation Myosin Light Chain Phosphorylation MLCK_activation->MyosinPhosphorylation Contraction Vasoconstriction MyosinPhosphorylation->Contraction Amlodipine_Nifedipine S-Amlodipine / Nifedipine Amlodipine_Nifedipine->LTypeCaChannel Inhibition

Mechanism of vasodilation by calcium channel blockers.

AortaIsolation Aorta Isolation (e.g., from rat) RingPrep Aortic Ring Preparation (2-4 mm) AortaIsolation->RingPrep Mounting Mounting in Organ Bath RingPrep->Mounting Equilibration Equilibration (e.g., 60-90 min) Mounting->Equilibration Precontraction Pre-contraction with Agonist (e.g., KCl, Phenylephrine) Equilibration->Precontraction DrugAddition Cumulative Addition of S-Amlodipine or Nifedipine Precontraction->DrugAddition Response Measurement of Isometric Tension (Vasodilation) DrugAddition->Response Analysis Data Analysis (IC₅₀/EC₅₀ Calculation) Response->Analysis

Workflow for an in vitro aortic ring vasodilation assay.

Experimental Protocols

The following is a generalized protocol for an in vitro vasodilation assay using isolated rat aortic rings, a standard method to compare the vasodilatory effects of pharmacological compounds.

Materials and Reagents
  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)

  • Vasoconstricting agent (e.g., KCl, phenylephrine)

  • S-Amlodipine and Nifedipine stock solutions

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure
  • Aorta Dissection and Ring Preparation:

    • Humanely euthanize the rat and carefully excise the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adherent connective and adipose tissues.

    • Cut the aorta into rings of 2-4 mm in width.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Induce a contraction with a submaximal concentration of a vasoconstricting agent (e.g., 60 mM KCl or 1 µM phenylephrine).

    • Once a stable contraction is achieved, assess endothelium integrity by adding acetylcholine (e.g., 1 µM). A relaxation of more than 80% indicates intact endothelium.

  • Cumulative Concentration-Response Curves:

    • After washing out the acetylcholine and allowing the rings to return to baseline, induce a stable contraction with the chosen vasoconstrictor.

    • Add S-Amlodipine or nifedipine in a cumulative manner, increasing the concentration stepwise once the response to the previous concentration has stabilized.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curves and calculate the IC50 values for both S-Amlodipine and nifedipine using non-linear regression analysis.

Conclusion

The available in vitro data suggests that amlodipine exhibits a higher potency in inducing vasodilation compared to nifedipine in isolated rat aorta. The provided experimental protocol for the aortic ring assay offers a robust method for researchers to conduct their own comparative studies. The choice between S-Amlodipine and nifedipine in a research context will depend on the specific experimental objectives, including the desired potency and kinetic profile of vasodilation. Further direct comparative studies focusing specifically on the S-enantiomer of amlodipine are warranted to provide a more definitive comparison.

References

Head-to-head comparison of (+)-Amlodipine and verapamil on cardiac contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the effects of (+)-Amlodipine and Verapamil on cardiac contractility. The information presented is collated from a range of preclinical and clinical studies to aid in research and development decisions.

Executive Summary

This compound, the pharmacologically active S-enantiomer of amlodipine, and verapamil are both calcium channel blockers, yet they exhibit distinct profiles concerning their impact on cardiac contractility. Verapamil, a non-dihydropyridine, exerts a direct and significant negative inotropic effect on the heart muscle.[1] In contrast, this compound, a dihydropyridine, demonstrates high vascular selectivity, leading to potent peripheral vasodilation with minimal direct impact on cardiac contractility at therapeutic concentrations.[1][2] This fundamental difference in their mechanism of action dictates their clinical applications and side-effect profiles.

Mechanism of Action

Both drugs target L-type calcium channels, but their binding sites and tissue selectivity differ. Verapamil binds to the L-type calcium channels within the cardiomyocytes, directly inhibiting the influx of calcium required for muscle contraction, thus reducing the force of contraction.[3][4] Amlodipine also blocks L-type calcium channels, but it shows a much greater affinity for those in the vascular smooth muscle compared to the cardiac muscle.[2] This results in significant vasodilation and a subsequent reduction in blood pressure, with a less pronounced direct effect on the heart's pumping action.

Quantitative Data Comparison

ParameterVerapamilThis compound / AmlodipineExperimental Model
IC50 (Negative Inotropy) 3.44 x 10⁻⁸ MData not availableCultured Cardiomyocytes
Concentration for ~50% Reduction in Contractile Force 5.98 x 10⁻⁸ MNot observed at therapeutic concentrationsIsolated Perfused Rat Heart[5]
Concentration for 50% Depression of Force Development Rate 0.10 µMData not availableIsolated Dog Myocardial Strips[4]
Effect on Cardiac Pumping Activity (in vivo) Depressed cardiac pumping activityImproved exercise stroke volumePatients with Coronary Artery Disease[6]
Effect on Cardiac Output (in vivo) DecreasedNo significant changeAutonomically Blocked Dogs[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by verapamil and this compound and a typical experimental workflow for assessing cardiac contractility.

G cluster_0 Verapamil Signaling Pathway in Cardiomyocyte cluster_1 This compound Signaling Pathway in Vascular Smooth Muscle Verapamil Verapamil L_type_Ca_Channel_Heart L-type Calcium Channel (Cardiomyocyte) Verapamil->L_type_Ca_Channel_Heart Blocks Ca_Influx_Heart Reduced Ca²⁺ Influx L_type_Ca_Channel_Heart->Ca_Influx_Heart SR Sarcoplasmic Reticulum Ca_Influx_Heart->SR Less activation of Ca_Release Reduced Ca²⁺-induced Ca²⁺ Release SR->Ca_Release Troponin_C Reduced Ca²⁺ binding to Troponin C Ca_Release->Troponin_C Contraction_Heart Decreased Myocardial Contractility Troponin_C->Contraction_Heart Amlodipine This compound L_type_Ca_Channel_VSM L-type Calcium Channel (Vascular Smooth Muscle) Amlodipine->L_type_Ca_Channel_VSM Blocks (High Affinity) Ca_Influx_VSM Reduced Ca²⁺ Influx L_type_Ca_Channel_VSM->Ca_Influx_VSM MLCK Reduced Myosin Light Chain Kinase Activity Ca_Influx_VSM->MLCK Contraction_VSM Vasodilation MLCK->Contraction_VSM

Differential signaling pathways of Verapamil and this compound.

G cluster_workflow Experimental Workflow for Cardiac Contractility Assessment start Start: Prepare Cardiac Tissue (e.g., Isolated Heart, Papillary Muscle, Cardiomyocytes) stabilization Stabilization Period (Baseline Measurement) start->stabilization drug_admin Drug Administration (this compound or Verapamil) (Cumulative Concentrations) stabilization->drug_admin measurement Measure Contractile Parameters (e.g., Developed Force, dP/dt, Shortening) drug_admin->measurement washout Washout Period measurement->washout data_analysis Data Analysis (Dose-Response Curves, IC50 Calculation) measurement->data_analysis washout->drug_admin Next Concentration end End data_analysis->end

A generalized experimental workflow for assessing cardiac contractility.

Experimental Protocols

Isolated Perfused Heart (Langendorff Preparation)

This ex vivo model allows for the assessment of cardiac function in the absence of systemic influences.

  • Animal Model: Typically, rats or guinea pigs are used.

  • Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

  • Measurement of Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure rise and fall (±dP/dt).

  • Drug Administration: this compound or verapamil is added to the perfusate in increasing concentrations.

  • Data Acquisition: Hemodynamic parameters are continuously recorded to generate dose-response curves.

Isolated Cardiac Muscle Preparations (Papillary Muscle or Atrial Trabeculae)

This method allows for the direct measurement of muscle contractility.

  • Tissue Preparation: Papillary muscles or atrial trabeculae are dissected from the heart.

  • Mounting: The muscle strip is mounted in an organ bath containing oxygenated physiological solution and attached to a force transducer.

  • Stimulation: The muscle is electrically stimulated at a constant frequency.

  • Drug Exposure: Cumulative concentrations of this compound or verapamil are added to the organ bath.

  • Data Analysis: The developed tension and rate of tension development are measured to assess the inotropic effects.

Cultured Cardiomyocytes

This in vitro model is useful for high-throughput screening and mechanistic studies.

  • Cell Culture: Cardiomyocytes (either primary cells or derived from induced pluripotent stem cells) are cultured on a suitable substrate.

  • Contractility Assessment: Contractility can be measured using various techniques, including video microscopy to track cell shortening, or more advanced systems that measure the force exerted by the contracting cells.

  • Drug Application: Test compounds are added to the culture medium.

  • Analysis: Changes in the amplitude and frequency of contractions are quantified to determine the drug's effect.

Conclusion

The available evidence consistently demonstrates that verapamil has a significant, direct negative inotropic effect on the heart, while this compound is a potent vasodilator with minimal direct impact on cardiac contractility. This distinction is crucial for drug development and clinical application, particularly in patient populations with pre-existing cardiac dysfunction where a negative inotropic effect would be undesirable. For such patients, the vascular selectivity of this compound offers a therapeutic advantage. Further head-to-head studies with standardized protocols would be beneficial to provide a more precise quantitative comparison of the inotropic effects of these two important cardiovascular drugs.

References

A Comparative Guide to the Anti-proliferative Effects of (+)-Amlodipine in Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of amlodipine, with a specific focus on the (+)-enantiomer, in vascular smooth muscle cells (VSMCs). The proliferation of VSMCs is a key pathological event in the development of atherosclerosis and hypertension.[1] Amlodipine, a third-generation L-type calcium channel blocker, has demonstrated significant anti-proliferative effects on VSMCs that go beyond its primary mechanism of action.[2] This document synthesizes experimental data, details relevant methodologies, and visualizes key signaling pathways to offer an objective comparison with other alternatives.

Amlodipine is a racemic mixture of two enantiomers: S-(-)-amlodipine and R-(+)-amlodipine. The S-(-)-enantiomer is known to be the potent L-type calcium channel blocker.[3] While there is a wealth of data on the anti-proliferative effects of racemic amlodipine, direct comparative studies on the specific effects of the R-(+)-enantiomer on VSMC proliferation are limited. This guide will therefore focus on the known effects of racemic amlodipine and the distinct biochemical properties of each enantiomer to provide a comparative perspective.

Data Presentation: Quantitative Analysis of Anti-proliferative Effects

The following tables summarize quantitative data from studies investigating the anti-proliferative effects of amlodipine on VSMCs. It is important to note that most studies have been conducted using racemic amlodipine.

Table 1: Inhibition of VSMC Proliferation by Racemic Amlodipine

Cell TypeMitogenAssayAmlodipine Concentration% Inhibition of ProliferationReference
Human VSMCSerumCell Count10⁻⁸ M - 10⁻⁶ MSignificant inhibition[1]
Rat Aortic VSMCbFGFDNA SynthesisConcentration-dependentSignificant inhibition[4]
Spontaneously Hypertensive Rat (SHR) VSMCNPY[³H]-Thymidine IncorporationNot specified50.5% reduction in DNA synthesis[5]

Table 2: Effects of Amlodipine Enantiomers on Vascular Cells

EnantiomerPrimary MechanismEffect on Endothelial CellsPotential Anti-proliferative ContributionReference
S-(-)-Amlodipine Potent L-type calcium channel blockerLess pronounced effects on NO production compared to racemic amlodipine.Inhibition of calcium-dependent signaling pathways crucial for cell proliferation.[3][6]
R-(+)-Amlodipine Weak calcium channel blockerIncreases endothelial nitric oxide (NO) release.Potential indirect anti-proliferative effects via NO-mediated pathways and anti-atherosclerotic properties.[3][7]
Racemic Amlodipine L-type calcium channel blockade and other effectsIncreases endothelial NO production.Direct inhibition of proliferation and indirect effects via NO.[8][9]

Signaling Pathways Modulated by Amlodipine in VSMCs

Amlodipine's anti-proliferative effects are mediated through a complex interplay of signaling pathways, some of which are independent of its calcium channel blocking activity.[2]

Inhibition of the MAPK/ERK Pathway

Growth factors stimulate VSMC proliferation through the Ras-Raf-MEK-ERK (p42/p44 MAPK) signaling cascade.[2] Amlodipine has been shown to inhibit the activation of p42/p44 MAPKs, thereby preventing the downstream activation of transcription factors and proto-oncogenes essential for cell cycle entry and proliferation.[8]

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (c-fos, c-jun, c-myc) ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Amlodipine Amlodipine Amlodipine->MEK Inhibits

Amlodipine's inhibitory effect on the MAPK/ERK signaling pathway.
Induction of p21(Waf1/Cip1)

Amlodipine can induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1), a potent inhibitor of cell cycle progression, leading to cell cycle arrest.[2][10] This mechanism is independent of changes in intracellular calcium.[10]

p21_Induction_Pathway Amlodipine Amlodipine GR_CEBPA GR & C/EBPα Amlodipine->GR_CEBPA Activates p21_Gene p21 Gene Transcription GR_CEBPA->p21_Gene p21_Protein p21 Protein p21_Gene->p21_Protein Cell_Cycle_Arrest Cell_Cycle_Arrest p21_Protein->Cell_Cycle_Arrest Induces

Amlodipine-mediated induction of the cell cycle inhibitor p21.
Modulation of the Akt/Sp1/miR-21 Axis

Amlodipine can activate Akt2, leading to the nuclear translocation of the transcription factor Sp1.[2] In the nucleus, Sp1 upregulates the expression of microRNA-21 (miR-21), which in turn downregulates Programmed Cell Death 4 (PDCD4), a protein that promotes a proliferative VSMC phenotype.[2]

Akt_miR21_Pathway Amlodipine Amlodipine Akt2 Akt2 Amlodipine->Akt2 Activates Sp1_translocation Sp1 Nuclear Translocation Akt2->Sp1_translocation miR21_expression miR-21 Expression Sp1_translocation->miR21_expression PDCD4 PDCD4 miR21_expression->PDCD4 Downregulates Differentiated_VSMC Differentiated, Non-proliferative VSMC PDCD4->Differentiated_VSMC Promotes Proliferative Phenotype

Amlodipine's modulation of the Akt/Sp1/miR-21 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-proliferative effects of amlodipine on VSMCs.

VSMC Culture and Proliferation Assays

A general workflow for assessing the anti-proliferative effects of amlodipine on VSMCs is outlined below.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Proliferation Assessment cluster_2 Mechanism of Action Culture Culture VSMCs to 70-80% confluency Starve Serum-starve cells to synchronize in G0/G1 Culture->Starve Treat Treat with (+)-Amlodipine, S-(-)-Amlodipine, or Racemic Amlodipine at various concentrations Starve->Treat Cell_Counting Cell Counting (Hemocytometer or automated counter) Treat->Cell_Counting MTT_Assay MTT Assay (Measures metabolic activity) Treat->MTT_Assay BrdU_Assay BrdU Incorporation Assay (Measures DNA synthesis) Treat->BrdU_Assay Western_Blot Western Blot (Analyze protein expression and phosphorylation, e.g., p-ERK, p21) Treat->Western_Blot RT_qPCR RT-qPCR (Analyze gene expression, e.g., p21 mRNA) Treat->RT_qPCR

References

A Comparative Analysis of (+)-Amlodipine and S-(-)-Amlodipine on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the differential effects of amlodipine enantiomers on vascular health, supported by experimental data and mechanistic insights.

In the management of hypertension, amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent. It exists as a racemic mixture of two enantiomers: S-(-)-amlodipine, the pharmacologically active component responsible for its antihypertensive effects through L-type calcium channel blockade, and R-(+)-amlodipine, which possesses significantly less calcium channel blocking activity.[1][2] Emerging research highlights a nuanced and differential impact of these enantiomers on endothelial function, a critical regulator of vascular tone and health. This guide provides a comparative study of (+)-Amlodipine and S-(-)-amlodipine, presenting key experimental findings, detailed methodologies, and mechanistic pathways.

Comparative Efficacy on Endothelial Markers

Clinical and preclinical studies have demonstrated that while both racemic amlodipine and its S-(-) enantiomer can improve endothelial function, the racemic mixture often exhibits a more pronounced beneficial effect.[3][4][5] This superiority is attributed to the unexpected biological activity of the R-(+) enantiomer.

ParameterS-(-)-AmlodipineThis compound (in Racemic Mixture)Key Findings
Flow-Mediated Dilation (FMD) Significant ImprovementMore pronounced, though not always statistically significant, improvement compared to S-(-)-amlodipine alone.[3]Both enantiomers contribute to improved endothelial-dependent vasodilation.
Nitric Oxide (NO) Bioavailability Increased NO levels.[3]Significantly contributes to NO release, an effect not observed with S-(-)-amlodipine alone.[1][2] Racemic amlodipine shows a more marked increase in NO levels in HUVECs compared to S-(-)-amlodipine.[3][4][5]The R-(+)-enantiomer is primarily responsible for the enhanced NO production.[1][2]
Endothelial Nitric Oxide Synthase (eNOS) Activity Increased eNOS levels.[3]Induces phosphorylation of eNOS at Ser1177 and dephosphorylation at Thr495, leading to enhanced activation. S-(-)-amlodipine does not show this effect.[3][4][5]Racemic amlodipine modulates eNOS activity through post-translational modifications.
Endothelin-1 (ET-1) Levels Reduced ET-1 expression.[6]Contributes to the reduction of ET-1 expression.[6]Both enantiomers can reduce this vasoconstrictor, with the racemic mixture showing a greater effect.[6]
Inducible Nitric Oxide Synthase (iNOS) Expression Downregulated iNOS expression in an atherosclerosis model.[6]Contributes to the downregulation of iNOS expression.[6]Both enantiomers may have anti-inflammatory effects by reducing pathological NO production.
ROCK1 Expression Decreased ROCK1 expression.[7]More profound diminishment of ROCK1 expression compared to S-(-)-amlodipine.[7]The R-(+)-enantiomer shows a stronger effect in suppressing Ang-II-induced endothelial dysfunction via this pathway.

Experimental Protocols

The following are summaries of key experimental methodologies employed in the cited studies to assess endothelial function.

Flow-Mediated Dilation (FMD) Measurement
  • Objective: To assess endothelium-dependent vasodilation in response to shear stress.

  • Procedure: Twenty-four patients with essential hypertension received racemic amlodipine and S-(-)-amlodipine for 6 weeks in a randomized, crossover study.[3][5] FMD of the brachial artery was measured using high-resolution ultrasound. Baseline vessel diameter was recorded, followed by inflation of a blood pressure cuff on the forearm to induce ischemia. After cuff deflation, the brachial artery diameter was measured again to determine the percentage of dilation.[3]

Nitric Oxide (NO) and eNOS Level Determination in Human Umbilical Vein Endothelial Cells (HUVECs)
  • Objective: To quantify the production of NO and the expression of eNOS in cultured endothelial cells.

  • Procedure: HUVECs were cultured and exposed to racemic amlodipine, S-(-)-amlodipine, an eNOS inhibitor (L-NA), and a Protein Kinase C (PKC) inhibitor (Ro 31-8220).[3][4][5] NO levels in the cell culture supernatant were measured using a nitrate reductase assay.[3] eNOS protein expression and phosphorylation status were determined by Western blot analysis using specific antibodies against total eNOS, phospho-eNOS (Ser1177), and phospho-eNOS (Thr495).[3][4][5]

Measurement of Nitrite Release from Isolated Coronary Microvessels
  • Objective: To directly measure NO production from blood vessels.

  • Procedure: Isolated canine coronary microvessels were incubated with racemic amlodipine, its enantiomers, or nitrendipine. The concentration of nitrite (a stable metabolite of NO) in the supernatant was measured as an index of NO release.[1][2] This was performed in the presence and absence of an eNOS inhibitor (L-NAME) and a B2-kinin receptor antagonist (HOE-140) to elucidate the signaling pathway.[1][2]

Signaling Pathways

The differential effects of this compound and S-(-)-amlodipine on endothelial function are governed by distinct signaling pathways.

S-(-)-Amlodipine Signaling Pathway

S-(-)-amlodipine primarily exerts its antihypertensive effect through the blockade of L-type calcium channels in vascular smooth muscle cells. Its positive effects on endothelial function are also linked to the regulation of the RANK/RANKL/OPG system and microRNA-155, which can inhibit inflammation and protect against endothelial dysfunction.[8]

S_Amlodipine_Pathway S-(-)-Amlodipine S-(-)-Amlodipine L-type Ca2+ Channel L-type Ca2+ Channel S-(-)-Amlodipine->L-type Ca2+ Channel blocks microRNA-155 microRNA-155 S-(-)-Amlodipine->microRNA-155 regulates Smooth Muscle Cell Smooth Muscle Cell L-type Ca2+ Channel->Smooth Muscle Cell Vasodilation Vasodilation Smooth Muscle Cell->Vasodilation RANKL RANKL Endothelial Protection Endothelial Protection RANKL->Endothelial Protection microRNA-155->RANKL regulates

Caption: S-(-)-Amlodipine's effect on vasodilation and endothelial protection.

This compound Signaling Pathway

The R-(+)-enantiomer, while having minimal effect on L-type calcium channels, stimulates endothelial nitric oxide production through a kinin-dependent pathway.[1][2] Racemic amlodipine also uniquely modulates the phosphorylation of eNOS via a PKC-dependent mechanism, further enhancing its activity.[3][4][5]

R_Amlodipine_Pathway cluster_racemic Racemic Amlodipine Effect cluster_r_enantiomer R-(+)-Amlodipine Specific Effect Racemic Amlodipine Racemic Amlodipine PKC PKC Racemic Amlodipine->PKC inhibits eNOS_Ser1177 eNOS (Ser1177) Racemic Amlodipine->eNOS_Ser1177 phosphorylates (activates) eNOS_Thr495 eNOS (Thr495) PKC->eNOS_Thr495 dephosphorylates (inhibits) eNOS_Activation eNOS Activation eNOS_Thr495->eNOS_Activation eNOS_Ser1177->eNOS_Activation NO_Production NO Production eNOS_Activation->NO_Production R-(+)-Amlodipine R-(+)-Amlodipine Kinins Kinins R-(+)-Amlodipine->Kinins stimulates eNOS_NO eNOS Kinins->eNOS_NO activates eNOS_NO->NO_Production Experimental_Workflow Hypertensive Patients Hypertensive Patients Randomized Crossover Study Randomized Crossover Study Hypertensive Patients->Randomized Crossover Study S_Amlodipine_Treatment S-(-)-Amlodipine Treatment Randomized Crossover Study->S_Amlodipine_Treatment Racemic_Amlodipine_Treatment Racemic Amlodipine Treatment Randomized Crossover Study->Racemic_Amlodipine_Treatment FMD_Measurement FMD Measurement S_Amlodipine_Treatment->FMD_Measurement Racemic_Amlodipine_Treatment->FMD_Measurement Data_Comparison Comparative Data Analysis FMD_Measurement->Data_Comparison HUVEC_Culture HUVEC Culture Enantiomer_Exposure Exposure to Enantiomers HUVEC_Culture->Enantiomer_Exposure NO_eNOS_Analysis NO & eNOS Analysis Enantiomer_Exposure->NO_eNOS_Analysis Western_Blot Western Blot (eNOS Phosphorylation) Enantiomer_Exposure->Western_Blot NO_eNOS_Analysis->Data_Comparison Western_Blot->Data_Comparison

References

A Comparative Analysis of (+)-Amlodipine and Other Dihydropyridine Calcium Channel Blockers in Attenuating Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-hypertrophic efficacy of (+)-Amlodipine (S-Amlodipine) and other dihydropyridine calcium channel blockers (DHPs) based on available preclinical experimental data. While direct comparative studies on S-Amlodipine across a wide range of other DHPs in cardiac hypertrophy models are limited, this document synthesizes the existing evidence for racemic amlodipine and other DHPs like nifedipine, benidipine, and cilnidipine to offer valuable insights for research and development.

Executive Summary

Cardiac hypertrophy, an enlargement of the heart muscle, is a common pathological response to pressure overload from conditions like hypertension. Dihydropyridine calcium channel blockers are a class of drugs that primarily block L-type calcium channels, leading to vasodilation and reduced blood pressure. Beyond their hemodynamic effects, some DHPs, notably amlodipine, have demonstrated direct anti-hypertrophic properties. Evidence suggests that amlodipine may possess superior anti-hypertrophic effects compared to some other DHPs, potentially through mechanisms independent of blood pressure reduction, such as modulating specific signaling pathways involved in cardiac remodeling.[1] This guide delves into the experimental data from animal models of cardiac hypertrophy to compare the performance of these agents.

Comparative Efficacy in Preclinical Models

The anti-hypertrophic effects of various DHPs have been evaluated in animal models, primarily utilizing transverse aortic constriction (TAC) to induce pressure overload hypertrophy in mice and spontaneously hypertensive rats (SHR). The key parameters assessed include the heart weight to body weight (HW/BW) ratio, cardiomyocyte size, and the expression of fetal genes associated with hypertrophy.

Quantitative Data from Animal Studies
DrugAnimal ModelKey FindingsReference
Amlodipine TAC MiceSignificantly lower HW/BW ratio compared to the untreated TAC group.[2]
Spontaneously Hypertensive Rats (SHR)Reduced left ventricular mass index, cardiomyocyte cross-sectional area, and interstitial fibrosis.[3]
Nifedipine TAC MiceNo significant reduction in HW/BW ratio compared to the untreated TAC group in one study.[2]
TAC MiceA subpressor dose significantly suppressed the increase in LV weight/BW, myocyte cross-sectional area, and fetal-type gene expression.[1][4]
Benidipine Cultured Neonatal Rat MyocytesDecreased phenylephrine-induced protein synthesis, similar to amlodipine.[2]
Cilnidipine Dahl Salt-Sensitive RatsAttenuated the increase in relative wall thickness and ameliorated LV perivascular and interstitial fibrosis to a greater extent than amlodipine.[5]

Experimental Protocols

Transverse Aortic Constriction (TAC) Mouse Model

The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure.[6]

  • Anesthesia and Preparation: Mice are anesthetized, and the surgical area is prepared for aseptic surgery. The animal is placed in a supine position on a heating pad to maintain body temperature.

  • Intubation and Ventilation: Endotracheal intubation is performed, and the mouse is connected to a rodent ventilator.

  • Surgical Procedure: A partial thoracotomy is performed to expose the aortic arch. A suture is passed between the innominate and left carotid arteries. A blunt needle of a specific gauge (e.g., 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then promptly removed, creating a constriction of a defined diameter.

  • Closure and Recovery: The chest and skin are closed in layers. The animal is gradually weaned from the ventilator and allowed to recover on a heating pad.

  • Post-operative Monitoring: The degree of pressure overload can be assessed by Doppler echocardiography to measure blood flow velocities. The development of cardiac hypertrophy is typically monitored over several weeks.

Measurement of Cardiomyocyte Cross-Sectional Area

Histological analysis is performed to quantify the extent of cellular hypertrophy.

  • Tissue Preparation: Hearts are excised, fixed in 10% buffered formalin, and embedded in paraffin.

  • Staining: 5-μm thick sections are stained with hematoxylin and eosin (H&E) or with fluorescent dyes like Wheat Germ Agglutinin (WGA) to delineate the cell borders.

  • Image Analysis: Digital images of the stained sections are captured using a microscope. Image analysis software (e.g., ImageJ) is used to measure the cross-sectional area of individual cardiomyocytes. Measurements are typically made on cells where the nucleus is clearly visible to ensure a consistent cross-section.

Signaling Pathways in Cardiac Hypertrophy

The development of cardiac hypertrophy involves complex signaling cascades. Dihydropyridine calcium channel blockers can modulate these pathways, contributing to their anti-hypertrophic effects.

Nifedipine and the CaMKII-NFAT Pathway

Nifedipine has been shown to inhibit pathological cardiac hypertrophy by targeting the Ca2+/calmodulin-dependent protein kinase II (CaMKII) and nuclear factor of activated T-cells (NFAT) signaling pathway.[1][4]

  • Mechanism: Pressure overload leads to an increase in intracellular calcium, which activates CaMKII. Activated CaMKII promotes the nuclear export of histone deacetylases (HDACs), leading to the de-repression of pro-hypertrophic transcription factors like myocyte enhancer factor 2 (MEF2). Separately, increased calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to activate hypertrophic gene expression. Nifedipine, by blocking L-type calcium channels, reduces the initial calcium influx, thereby attenuating the activation of both the CaMKII and calcineurin-NFAT pathways.[1][4][7]

G cluster_0 Pressure Overload cluster_1 Intracellular Signaling cluster_2 Cellular Response cluster_3 Drug Intervention Pressure_Overload Pressure_Overload Ca_Influx Ca2+ Influx (L-type Channels) Pressure_Overload->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII Calcineurin Calcineurin Activation Ca_Influx->Calcineurin HDAC_Export HDAC Nuclear Export CaMKII->HDAC_Export NFAT_Dephosphorylation NFAT Dephosphorylation Calcineurin->NFAT_Dephosphorylation MEF2_Activation MEF2 Activation HDAC_Export->MEF2_Activation NFAT_Translocation NFAT Nuclear Translocation NFAT_Dephosphorylation->NFAT_Translocation Gene_Expression Hypertrophic Gene Expression MEF2_Activation->Gene_Expression NFAT_Translocation->Gene_Expression Cardiac_Hypertrophy Cardiac Hypertrophy Gene_Expression->Cardiac_Hypertrophy Nifedipine Nifedipine Nifedipine->Ca_Influx Inhibits

Caption: Nifedipine's inhibition of the CaMKII-NFAT pathway in cardiac hypertrophy.

Amlodipine and N-type Calcium Channels

The anti-hypertrophic effect of amlodipine may also be linked to its ability to block N-type calcium channels, a feature not as prominent in all DHPs like nifedipine.[2] This suggests a potential mechanism involving the inhibition of sympathetic nervous system activation, which plays a role in cardiac remodeling.

G cluster_0 Stimulus cluster_1 Neuronal Signaling cluster_2 Cardiac Myocyte Response cluster_3 Drug Intervention Sympathetic_Stimulation Sympathetic Nervous System Activation N_type_Ca_Channel N-type Ca2+ Channel Activation Sympathetic_Stimulation->N_type_Ca_Channel Neurotransmitter_Release Neurotransmitter Release (e.g., NE) N_type_Ca_Channel->Neurotransmitter_Release Adrenergic_Receptor Adrenergic Receptor Activation Neurotransmitter_Release->Adrenergic_Receptor Hypertrophic_Signaling Pro-hypertrophic Signaling Adrenergic_Receptor->Hypertrophic_Signaling Protein_Synthesis Increased Protein Synthesis Hypertrophic_Signaling->Protein_Synthesis Cardiac_Hypertrophy Cardiac Hypertrophy Protein_Synthesis->Cardiac_Hypertrophy Amlodipine Amlodipine Amlodipine->N_type_Ca_Channel Inhibits Benidipine Benidipine Benidipine->N_type_Ca_Channel Inhibits

Caption: Amlodipine and benidipine may attenuate hypertrophy by blocking N-type calcium channels.

Conclusion

The available preclinical evidence suggests that while many dihydropyridine calcium channel blockers effectively lower blood pressure, their direct anti-hypertrophic effects may vary. Racemic amlodipine has consistently demonstrated the ability to reduce cardiac hypertrophy in various animal models. This effect may be attributable to its combined L-type and N-type calcium channel blocking properties. Nifedipine has also shown anti-hypertrophic effects, particularly through the inhibition of the CaMKII-NFAT pathway, although its efficacy on gross cardiac hypertrophy markers has been debated in some studies. Newer generation DHPs like cilnidipine may offer superior cardioprotective effects compared to amlodipine in specific contexts, such as salt-sensitive hypertension.

Further head-to-head comparative studies are warranted, especially focusing on the enantiomer-specific effects of S-Amlodipine versus a broader range of DHPs in well-defined cardiac hypertrophy models. Such research will be crucial for elucidating the precise mechanisms underlying their cardioprotective actions and for guiding the development of more targeted anti-hypertrophic therapies.

References

Amlodipine Enantiomers: A Comparative Guide to Cytochrome P450 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amlodipine, a widely prescribed calcium channel blocker for the management of hypertension and angina, is administered as a racemic mixture of S-amlodipine and R-amlodipine.[1][2][3][4][5] While the S-enantiomer is known to be the pharmacologically active component, exhibiting approximately 1000 times more potency in blocking L-type calcium channels than the R-enantiomer, emerging evidence highlights the distinct interactions of each enantiomer with the cytochrome P450 (CYP) enzyme system.[1] This guide provides a comparative analysis of the differential effects of S-amlodipine and R-amlodipine on key CYP enzymes, supported by experimental data, to inform drug development and clinical pharmacology.

Amlodipine is extensively metabolized in the liver, primarily by CYP3A4/5, to an inactive pyridine derivative.[6][7] Given that the CYP enzyme family is responsible for the metabolism of a vast number of drugs, any inhibitory or inductive effects of amlodipine enantiomers on these enzymes could lead to significant drug-drug interactions. Understanding the stereoselective nature of these interactions is crucial for predicting and mitigating potential adverse effects.

Comparative Inhibitory Effects on Major CYP Isoforms

In vitro studies utilizing human liver microsomes have demonstrated stereoselective inhibition of several key cytochrome P450 enzymes by the enantiomers of amlodipine. The following table summarizes the key quantitative data on the inhibitory potency of S-amlodipine and R-amlodipine.

CYP IsoformParameterS-AmlodipineR-AmlodipineReference
CYP3A Reversible Inhibition (Midazolam Hydroxylation) Kᵢ (µM)8.9514.85[1][2][3]
Time-Dependent Inhibition Kᵢ (µM)14.068.22[1][2][5]
Time-Dependent Inhibition kᵢₙₐ꜀ₜ (min⁻¹)0.0410.065[1][2][5]
CYP2C9 Kᵢ (µM)21.4512.11[1][2][5]
IC₅₀ (µM) - CYP2C91/144.9213.16[1]
IC₅₀ (µM) - CYP2C91/253.1912.98[1]
CYP2C19 Kᵢ (µM)7.225.97[1][2][5]
IC₅₀ (µM) - CYP2C191/119.158.88[1]
IC₅₀ (µM) - CYP2C191/210.307.12[1]

Key Observations:

  • CYP3A: S-amlodipine is a more potent reversible inhibitor of CYP3A-mediated midazolam hydroxylation than R-amlodipine, as indicated by its lower Kᵢ value.[1][2][3] Conversely, R-amlodipine demonstrates more potent time-dependent inhibition of CYP3A activity.[1][2][5]

  • CYP2C9 and CYP2C19: R-amlodipine is a significantly more potent inhibitor of both CYP2C9 and CYP2C19 compared to S-amlodipine.[1][2][5] This is evident from the lower Kᵢ and IC₅₀ values for the R-enantiomer across different CYP2C9 and CYP2C19 genotypes.[1]

These findings suggest that the clinical use of enantiopure S-amlodipine may offer an advantage by reducing the risk of drug-drug interactions involving substrates of CYP2C9 and CYP2C19, due to the absence of the more inhibitory R-amlodipine.[1][2][4][5]

Experimental Protocols

The data presented above were generated from in vitro experiments using human liver microsomes. A generalized workflow for such an assay is depicted below.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Human Liver Microsomes (HLM) D Pre-incubate HLM with Amlodipine Enantiomers A->D B Prepare CYP Probe Substrate Solution E Initiate Reaction with Probe Substrate & NADPH B->E C Prepare S- and R-Amlodipine Solutions C->D D->E F Incubate at 37°C E->F G Terminate Reaction (e.g., Acetonitrile) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Metabolite Formation I->J K Calculate IC50 and Ki Values J->K

Fig. 1: Generalized workflow for in vitro CYP inhibition assay.

A more detailed methodology for a typical CYP inhibition study is as follows:

1. Materials:

  • Pooled human liver microsomes (HLMs)

  • S-amlodipine and R-amlodipine

  • CYP probe substrates (e.g., midazolam for CYP3A, diclofenac for CYP2C9, S-mephenytoin for CYP2C19)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Acetonitrile or other quenching solution

  • Internal standard for analytical quantification

2. Incubation Procedure:

  • A pre-incubation mixture is prepared containing HLMs, phosphate buffer, and varying concentrations of either S-amlodipine or R-amlodipine.

  • The mixture is pre-warmed to 37°C.

  • The reaction is initiated by adding the specific CYP probe substrate and an NADPH-regenerating system.

  • The incubation is carried out at 37°C for a specified time.

  • The reaction is terminated by adding a cold quenching solution, such as acetonitrile.

3. Sample Analysis:

  • The quenched samples are centrifuged to precipitate the proteins.

  • The supernatant is collected and analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of the metabolite of the probe substrate.

4. Data Analysis:

  • The rate of metabolite formation is determined at each concentration of the amlodipine enantiomer.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by non-linear regression analysis of the concentration-response curve.

  • To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, experiments are performed with multiple substrate and inhibitor concentrations, and the data are fitted to various enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive).

Signaling Pathways and Logical Relationships

The interaction of amlodipine enantiomers with CYP enzymes is a critical component of its drug metabolism and drug-drug interaction profile. The following diagram illustrates the metabolic pathway and the inhibitory interactions.

Amlodipine_Metabolism_Pathway cluster_racemic Racemic Amlodipine cluster_enantiomers Enantiomers cluster_cyp CYP Enzymes cluster_metabolism Metabolism Racemic R/S-Amlodipine S_Amlo S-Amlodipine (Active) Racemic->S_Amlo R_Amlo R-Amlodipine Racemic->R_Amlo CYP3A4 CYP3A4/5 S_Amlo->CYP3A4 Metabolized by S_Amlo->CYP3A4 Reversible Inhibition (Stronger) R_Amlo->CYP3A4 Metabolized by R_Amlo->CYP3A4 Time-Dependent Inhibition (Stronger) CYP2C9 CYP2C9 R_Amlo->CYP2C9 Inhibition (Stronger) CYP2C19 CYP2C19 R_Amlo->CYP2C19 Inhibition (Stronger) Metabolite Inactive Pyridine Metabolite CYP3A4->Metabolite

Fig. 2: Amlodipine metabolism and CYP inhibition pathways.

Conclusion

The enantiomers of amlodipine exhibit distinct inhibitory profiles against key cytochrome P450 enzymes. While S-amlodipine is a more potent reversible inhibitor of CYP3A, R-amlodipine demonstrates stronger time-dependent inhibition of this enzyme and is a more potent inhibitor of CYP2C9 and CYP2C19. These stereoselective differences have important implications for potential drug-drug interactions. The use of enantiopure S-amlodipine may present a lower risk of clinically significant interactions with drugs metabolized by CYP2C9 and CYP2C19. This comparative guide underscores the importance of considering the pharmacological and metabolic properties of individual enantiomers in drug development and clinical practice.

References

Amlodipine Demonstrates Superior Efficacy in Downregulating the MAPK/ERK Pathway Compared to Enalapril

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that while both amlodipine and enalapril exert beneficial effects on vascular remodeling and hypertension, amlodipine shows a more potent and direct inhibitory effect on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway. This pathway is a crucial mediator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in cardiovascular diseases.

A key in vivo study directly comparing the two drugs in stroke-prone spontaneously hypertensive rats (SHRSP) found that amlodipine treatment resulted in a significantly greater reduction in the levels of MEK1 and phosphorylated p42/44 ERK—key components of the MAPK/ERK cascade—compared to enalapril.[1] Both drugs were equally effective in reducing blood pressure and inhibiting aortic remodeling and fibrosis.[1] This suggests that amlodipine's anti-atherogenic properties may be, at least in part, attributable to its pronounced effect on this signaling pathway.[1]

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, primarily functions by blocking the production of angiotensin II, a potent vasoconstrictor that is also known to activate the MAPK/ERK pathway.[2][3] Therefore, enalapril's effect on this pathway is likely indirect, resulting from the reduction of angiotensin II levels. In contrast, amlodipine, a calcium channel blocker, appears to have a more direct modulatory role on the kinase cascade, as evidenced by the more significant reduction in key signaling proteins.[1]

Quantitative Comparison of Effects on MAPK/ERK Pathway Proteins

The following table summarizes the quantitative findings from a comparative study on the effects of amlodipine and enalapril on key proteins in the MAPK/ERK pathway in the aortas of hypertensive rats.

ProteinVehicle-Treated SHRSP (Control)Amlodipine-Treated SHRSPEnalapril-Treated SHRSPKey Finding
MEK1 Significantly Higher vs. WKYSignificantly Lower vs. EnalaprilSignificantly Lower vs. VehicleAmlodipine is more effective at reducing MEK1 levels.[1]
p-42/44 ERK Significantly Higher vs. WKYSignificantly Lower vs. EnalaprilSignificantly Lower vs. VehicleAmlodipine is more effective at reducing phosphorylated ERK levels.[1]
MKK6 Significantly Higher vs. WKYSignificantly ReducedSignificantly ReducedBoth drugs reduce MKK6 levels.
p38 MAPK Significantly Higher vs. WKYSignificantly ReducedSignificantly ReducedBoth drugs reduce p38 MAPK levels.

Data adapted from Umemoto et al., Hypertension Research, 2006.[1] SHRSP: Stroke-prone spontaneously hypertensive rats; WKY: Wistar-Kyoto rats (normotensive control).

Experimental Protocols

The following is a detailed methodology for a key experiment cited in this guide, providing a framework for researchers to replicate and build upon these findings.

In Vivo Animal Study Protocol
  • Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP) and normotensive Wistar-Kyoto rats (WKY) as controls.[1]

  • Treatment Groups:

    • SHRSP treated with vehicle (control).

    • SHRSP treated with amlodipine.

    • SHRSP treated with enalapril.

    • WKY treated with vehicle.[1]

  • Drug Administration: Both drugs were administered to achieve an equal reduction in systolic blood pressure.[1]

  • Tissue Collection: After the treatment period, the aortas were excised for analysis.[1]

  • Western Blotting Analysis:

    • Aortic tissues were homogenized and lysed to extract total protein.

    • Protein concentrations were determined using a standardized assay.

    • Equal amounts of protein from each sample were separated by SDS-PAGE.

    • Proteins were transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies specific for MEK1, p-42/44 ERK, MKK6, and p38 MAPK.

    • After washing, membranes were incubated with appropriate secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities were quantified using densitometry to determine the relative protein expression levels.[4]

Visualizing the Molecular Pathways and Experimental Design

To further elucidate the mechanisms and experimental approach, the following diagrams are provided.

MAPK_ERK_Pathway cluster_upstream Upstream Activators cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Cytokines Cytokines Cytokines->Ras GPCR_Agonists GPCR Agonists (e.g., Angiotensin II) GPCR_Agonists->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response Amlodipine Amlodipine Amlodipine->MEK1_2 inhibits Amlodipine->ERK1_2 inhibits Enalapril Enalapril Angiotensin_II Angiotensin II Enalapril->Angiotensin_II inhibits Angiotensin_II->GPCR_Agonists Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase In Vitro Analysis cluster_result Result Interpretation Animal_Model Hypertensive Rat Model (SHRSP) Treatment Treatment Groups: - Vehicle - Amlodipine - Enalapril Animal_Model->Treatment Tissue_Harvest Aorta Excision Treatment->Tissue_Harvest Protein_Extraction Protein Extraction from Aortic Tissue Tissue_Harvest->Protein_Extraction Western_Blot Western Blotting for MAPK/ERK Proteins Protein_Extraction->Western_Blot Quantification Densitometric Analysis of Protein Levels Western_Blot->Quantification Comparison Comparison of Protein Levels between Treatment Groups Quantification->Comparison

References

In Vitro Bioequivalence of Amlodipine Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro bioequivalence studies for various amlodipine formulations. Amlodipine, a calcium channel blocker widely used in the treatment of hypertension and angina, is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[1][2] For BCS Class 1 drugs, in vitro dissolution studies can serve as a surrogate for in vivo bioequivalence studies, making in vitro analysis a critical component of generic drug development and quality control.[1]

This document summarizes quantitative data from multiple studies, presents detailed experimental protocols for key bioequivalence tests, and includes visualizations of experimental workflows to facilitate a deeper understanding of the methodologies involved.

Comparative Physicochemical Analysis

The quality and performance of different amlodipine tablet formulations can be initially assessed by comparing their fundamental physicochemical properties. These tests provide insights into the manufacturing consistency and the physical integrity of the dosage form.

Table 1: Comparison of Physicochemical Parameters of 5 mg Amlodipine Tablets

FormulationHardness ( kg/cm ²)Friability (%)Disintegration Time (minutes)Drug Content (%)
Innovator ---98.7 ± 0.65[1]
Generic A -< 1[3]4.37[3]92.58[3]
Generic B 3.0[3]0.91[3]3.05[3]92.58[3]
Generic C -< 1[3]--
Generic D -< 1[3]--
Generic E 8.7[3]0.10[3]--
Generic AM-1 --1.20 ± 0.14[1]-
Generic AM-2 ---98.0 ± 0.58[1]
Generic AM-3 --1.64 ± 0.17[1]98.8 ± 0.95[1]

Note: A hyphen (-) indicates data was not available in the cited sources.

Comparative Dissolution Profile Analysis

Dissolution testing is a cornerstone of in vitro bioequivalence assessment, simulating the drug release process in the gastrointestinal tract. The following tables present the percentage of amlodipine dissolved at various time points in different pH media, mimicking the conditions of the stomach (pH 1.2), and the small intestine (pH 4.5 and 6.8). For BCS Class 1 drugs, rapid and similar dissolution profiles between a generic and innovator product are strong indicators of bioequivalence.

Table 2: Percentage of Amlodipine Dissolved in 0.1 N HCl (pH 1.2)

Time (minutes)Innovator (%)Generic A (%)Generic B (%)Generic C (%)Generic AM-1 (%)Generic AM-2 (%)Generic AM-3 (%)Generic AM-4 (%)
15 94.2[1]96[4]99[4]93[4]96.6 ± 1.43[1]94.4 ± 2.35[1]93.5 ± 2.11[1]93.3 ± 1.76[1]
30 101[4]99[4]102[4]98[4]----

Table 3: Percentage of Amlodipine Dissolved in Acetate Buffer (pH 4.5)

Time (minutes)Innovator (%)Generic A (%)Generic B (%)Generic C (%)Generic AM-1 (%)Generic AM-2 (%)Generic AM-3 (%)Generic AM-4 (%)
15 92.0[1]---92.1 ± 2.26[1]94.4 ± 2.11[1]92.9 ± 2.43[1]93.3 ± 2.16[1]
30 --------

Table 4: Percentage of Amlodipine Dissolved in Phosphate Buffer (pH 6.8)

Time (minutes)Innovator (%)Generic AM-1 (%)Generic AM-2 (%)Generic AM-3 (%)Generic AM-4 (%)
30 94.9 ± 3.49[1]93.4 ± 3.12[1]94.5 ± 2.62[1]92.4 ± 3.16[1]91.1 ± 3.32[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro bioequivalence tests for amlodipine.

Physicochemical Characterization
  • Hardness Test: The crushing strength of the tablets is determined using a tablet hardness tester. The force required to break the tablet is recorded in kilograms per square centimeter ( kg/cm ²).

  • Friability Test: Pre-weighed tablets are placed in a friabilator and rotated for a set number of revolutions (e.g., 100). The tablets are then de-dusted and re-weighed. The percentage of weight loss should be less than 1% for most tablets.[3]

  • Disintegration Test: The time taken for tablets to break up into small particles when placed in a liquid medium is measured using a disintegration tester. For immediate-release tablets, this is typically expected within 15-30 minutes.[1][3]

  • Drug Content (Assay): The amount of the active pharmaceutical ingredient (API), amlodipine, in the tablets is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry. The drug content should typically be within 90-110% of the label claim.[1]

Dissolution Testing

The dissolution rate of amlodipine from its tablet formulation is a critical parameter for predicting its in vivo performance.

Dissolution_Testing_Workflow start Start prepare_media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) start->prepare_media setup_apparatus Set up USP Apparatus 2 (Paddle) - 75 rpm - 37 ± 0.5 °C prepare_media->setup_apparatus place_tablet Place Amlodipine Tablet in Dissolution Vessel setup_apparatus->place_tablet collect_samples Collect Samples at Predetermined Time Points place_tablet->collect_samples analyze_samples Analyze Samples by UV-Vis Spectrophotometry (239-240 nm) collect_samples->analyze_samples calculate_dissolution Calculate Cumulative Percentage of Drug Dissolved analyze_samples->calculate_dissolution compare_profiles Compare Dissolution Profiles (f1 and f2 analysis) calculate_dissolution->compare_profiles end End compare_profiles->end PAMPA_Workflow start Start prepare_plates Prepare Donor and Acceptor Plates start->prepare_plates coat_membrane Coat Filter Plate with Artificial Membrane Solution prepare_plates->coat_membrane add_solutions Add Drug Solution to Donor Wells and Buffer to Acceptor Wells coat_membrane->add_solutions incubate Incubate the 'Sandwich' Plate (e.g., 4-18 hours) add_solutions->incubate measure_concentration Measure Drug Concentration in Donor and Acceptor Wells (LC-MS/MS) incubate->measure_concentration calculate_papp Calculate Apparent Permeability Coefficient (Papp) measure_concentration->calculate_papp classify_permeability Classify Permeability (Low vs. High) calculate_papp->classify_permeability end End classify_permeability->end

References

Amlodipine vs. Nifedipine: A Comparative Analysis of Their Effects on Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amlodipine and nifedipine, both dihydropyridine calcium channel blockers, are widely prescribed for the management of hypertension and angina. While they share a primary mechanism of action, emerging evidence indicates differential effects on cardiac hypertrophy, a critical pathological component of many cardiovascular diseases. This guide provides an objective comparison of the impact of amlodipine and nifedipine on cardiac hypertrophy, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Comparative Efficacy in Preclinical Models

Animal studies are instrumental in delineating the direct effects of these drugs on the heart. The data presented below summarizes key findings from preclinical models of cardiac hypertrophy, primarily utilizing the transverse aortic constriction (TAC) model in mice and spontaneously hypertensive rats (SHR).

ParameterAnimal ModelAmlodipine EffectNifedipine EffectKey Findings
Heart Weight to Body Weight (HW/BW) Ratio (mg/g) TAC MiceSignificantly reduced compared to untreated TAC mice.[1][2]Significantly attenuated pressure overload-induced increases.Amlodipine has demonstrated a more pronounced effect in reducing overall heart mass in response to pressure overload.[1]
Left Ventricular Wall Thickness (mm) SHRMarkedly reduced left ventricular wall thickness.[1]Showed some reduction, but less consistent or significant in some direct comparisons.[1]The longer duration of action of amlodipine may contribute to its superior effect on reducing ventricular wall thickening.[1]
Myocyte Cross-Sectional Area TAC MiceSignificantly reduced.Significantly reduced TAC-induced increases.Both drugs effectively reduce the size of individual heart muscle cells.
Fetal Gene Expression (ANP, BNP) TAC MiceSignificantly suppressed the expression of hypertrophic markers.[1]Attenuated the upregulation of fetal-type genes.[1][3]Both drugs can modulate the genetic reprogramming that occurs during pathological hypertrophy.[1]
Left Ventricular Ejection Fraction (%) TAC Mice-Attenuated decreases in ejection fraction.Nifedipine has been shown to preserve left ventricular systolic function in the context of pressure overload.
Blood Pressure TAC Mice-Did not significantly alter blood pressure at the doses used in some studies, suggesting a direct cardiac effect.The anti-hypertrophic effects of nifedipine may be independent of its blood pressure-lowering effects.[4]

Signaling Pathways and Mechanisms of Action

The differential effects of amlodipine and nifedipine on cardiac hypertrophy can be attributed to their influence on distinct cellular signaling pathways beyond their primary function as L-type calcium channel blockers.

Amlodipine's Potential Mechanisms

Amlodipine is suggested to ameliorate cardiac hypertrophy by inhibiting the phosphorylation of the epidermal growth factor receptor (EGFR).[2] This interference with the EGFR signaling cascade is a potential mechanism for its anti-hypertrophic effects, independent of blood pressure reduction.[1]

G Amlodipine Signaling Pathway in Cardiac Hypertrophy Amlodipine Amlodipine EGFR EGFR Amlodipine->EGFR Inhibits Phosphorylation Phosphorylation EGFR->Phosphorylation Pro_hypertrophic_signaling Pro-hypertrophic Signaling Phosphorylation->Pro_hypertrophic_signaling Activates Cardiac_Hypertrophy Cardiac Hypertrophy Pro_hypertrophic_signaling->Cardiac_Hypertrophy

Amlodipine's inhibition of EGFR phosphorylation.
Nifedipine's Potential Mechanisms

Nifedipine has been shown to inhibit cardiac hypertrophy by targeting the Ca2+/calmodulin-dependent protein kinase II (CaMKII) and nuclear factor of activated T-cells (NFAT) signaling pathway. This pathway is considered a "final common pathway" for pathological hypertrophy.[4] Nifedipine's action on this pathway appears to be a direct effect on cardiac myocytes.[4] Early administration of nifedipine has been found to be more effective in protecting against angiotensin II-induced cardiomyocyte hypertrophy through the regulation of the CaMKII-SERCA2a pathway and apoptosis.[5]

G Nifedipine Signaling Pathway in Cardiac Hypertrophy Nifedipine Nifedipine CaMKII CaMKII Nifedipine->CaMKII Inhibits HDACs Class II HDACs CaMKII->HDACs Phosphorylates NFAT NFAT Pro_hypertrophic_gene_expression Pro-hypertrophic Gene Expression NFAT->Pro_hypertrophic_gene_expression Promotes Nuclear_Export Nuclear Export HDACs->Nuclear_Export Nuclear_Export->NFAT Allows Activation Cardiac_Hypertrophy Cardiac Hypertrophy Pro_hypertrophic_gene_expression->Cardiac_Hypertrophy

Nifedipine's inhibition of the CaMKII-NFAT pathway.

Experimental Protocols

The following outlines a general experimental workflow for comparing the effects of amlodipine and nifedipine on cardiac hypertrophy in an animal model.

Animal Model and Induction of Cardiac Hypertrophy
  • Animal Selection: Male Wistar rats or C57/B6 mice are commonly used.[2][6]

  • Induction of Hypertrophy:

    • Transverse Aortic Constriction (TAC): This surgical procedure involves constricting the aorta to induce pressure overload on the left ventricle, leading to hypertrophy.[6][7] This is a widely accepted model for studying pressure-overload cardiac hypertrophy.[8]

    • Spontaneously Hypertensive Rats (SHR): These rats genetically develop hypertension and subsequent cardiac hypertrophy, providing a chronic model.[9]

Drug Administration
  • Dosage and Route: Amlodipine and nifedipine are typically administered orally. Dosages vary between studies, for example, amlodipine at 3 mg/kg/day and nifedipine at 10 mg/kg/day in mice.[2][3]

  • Treatment Duration: The duration of treatment can range from one week to several months, depending on the study's objectives.[2][9]

Assessment of Cardiac Hypertrophy
  • Echocardiography: Non-invasive imaging to measure left ventricular wall thickness, internal dimensions, and ejection fraction at various time points.[6][10]

  • Hemodynamic Measurements: Direct measurement of blood pressure and other hemodynamic parameters.[10]

  • Gravimetric Analysis: At the end of the study, hearts are excised, and the heart weight to body weight (HW/BW) ratio and left ventricular weight to body weight (LVW/BW) ratio are calculated as indices of hypertrophy.[4][9]

  • Histological Analysis:

    • Hematoxylin and Eosin (H&E) Staining: To visualize the overall cardiac morphology.

    • Wheat Germ Agglutinin (WGA) Staining: To measure the cross-sectional area of individual cardiomyocytes.[4]

    • Sirius Red or Masson's Trichrome Staining: To assess the degree of cardiac fibrosis.[9]

  • Molecular Analysis:

    • Quantitative Polymerase Chain Reaction (qPCR): To measure the expression of fetal genes such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), which are re-expressed during pathological hypertrophy.[1]

    • Western Blotting: To quantify the protein levels and phosphorylation status of key signaling molecules (e.g., EGFR, CaMKII).[2][3]

G Experimental Workflow for Comparing Amlodipine and Nifedipine cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Animal_Model Animal Model Selection (e.g., Rats, Mice) Induction Induction of Cardiac Hypertrophy (e.g., TAC Surgery) Animal_Model->Induction Randomization Randomization into Treatment Groups Induction->Randomization Control Control Group (Vehicle) Randomization->Control Amlodipine_Group Amlodipine Treatment Randomization->Amlodipine_Group Nifedipine_Group Nifedipine Treatment Randomization->Nifedipine_Group Echocardiography Echocardiography Control->Echocardiography Amlodipine_Group->Echocardiography Nifedipine_Group->Echocardiography Hemodynamics Hemodynamic Measurements Echocardiography->Hemodynamics Gravimetry Gravimetric Analysis (HW/BW) Hemodynamics->Gravimetry Histology Histological Analysis Gravimetry->Histology Molecular Molecular Analysis Histology->Molecular

General experimental workflow for drug comparison.

Conclusion

The available evidence suggests that while both amlodipine and nifedipine are effective antihypertensive agents, amlodipine may offer additional benefits in mitigating cardiac hypertrophy.[1] This appears to be due to its favorable pharmacokinetic profile and its potential to interfere with pro-hypertrophic signaling pathways, such as the EGFR pathway, in a manner distinct from nifedipine.[1][2] Nifedipine, on the other hand, demonstrates anti-hypertrophic effects through the inhibition of the CaMKII-NFAT pathway. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two drugs in a clinical setting.

References

A Comparative Analysis of Amlodipine and Newer Generation Calcium Channel Blockers in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Amlodipine, a third-generation dihydropyridine calcium channel blocker (CCB), has long been a cornerstone in the management of hypertension and angina. However, the development of newer generation CCBs, such as lercanidipine, cilnidipine, and manidipine, has introduced alternatives with potentially improved side-effect profiles and additional mechanistic benefits. This guide provides a comprehensive comparative analysis of amlodipine and these newer agents, focusing on their performance, underlying signaling pathways, and the experimental methodologies used to evaluate them.

Comparative Efficacy and Safety

Clinical evidence from numerous studies and meta-analyses indicates that while the antihypertensive efficacy of newer generation CCBs is comparable to that of amlodipine, they often exhibit a superior safety profile, particularly concerning common side effects like pedal edema and reflex tachycardia.

Quantitative Data Summary

The following table summarizes key quantitative data from comparative clinical trials:

ParameterAmlodipineLercanidipineCilnidipineManidipineSource(s)
Mean Systolic BP Reduction (mmHg) -12 to -21.8-17.8 to -21.8-15-18.3 to -19.5[1][2][3][4][5][6][7]
Mean Diastolic BP Reduction (mmHg) -10.5 to -11.1-7.2 to -11.0Data not consistently reported-8.5 to -10.9[3][4][5][7]
Incidence of Pedal Edema (%) 15 to 63.3Lower than amlodipine (specific % varies)2 to 83.3 to 4[1][2][8][9][10][11][12]
Change in Heart Rate (bpm) Minimal to slight increaseMinimal changeDecrease-1.2 (decrease)[12][13]

Mechanism of Action and Signaling Pathways

The differential effects of these CCBs can be attributed to their distinct mechanisms of action at the molecular level. While amlodipine primarily targets L-type calcium channels, newer agents exhibit a multi-channel blockade.

Amlodipine, as a potent L-type calcium channel blocker, primarily induces vasodilation by inhibiting the influx of calcium into vascular smooth muscle cells.[14][15] This prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and a decrease in blood pressure.[15]

Newer generation CCBs possess a broader spectrum of activity. Cilnidipine, for instance, blocks both L-type and N-type calcium channels.[16] The blockade of N-type calcium channels in sympathetic nerve terminals inhibits the release of norepinephrine, which is thought to contribute to its lower incidence of reflex tachycardia.[17][18][19] Manidipine blocks both L-type and T-type calcium channels.[20] The blockade of T-type calcium channels in vascular smooth muscle may contribute to its vasodilatory effects and potentially offer renal protection.[20][21][22][23][24] Lercanidipine's high lipophilicity allows it to accumulate in the cell membrane, leading to a slower onset and longer duration of action, which may contribute to a lower incidence of reflex tachycardia.

cluster_Amlodipine Amlodipine Signaling Pathway Amlodipine Amlodipine L_type L-type Ca²⁺ Channel (Vascular Smooth Muscle) Amlodipine->L_type Inhibits Ca_influx ↓ Intracellular Ca²⁺ Calmodulin Calmodulin Activation Ca_influx->Calmodulin Reduces MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Inhibits Contraction Vascular Smooth Muscle Contraction MLCK->Contraction Inhibits Vasodilation Vasodilation Contraction->Vasodilation Leads to cluster_Newer_CCBs Newer Generation CCBs: Dual Blockade cluster_L_type L-type Channel Blockade cluster_N_type N-type Channel Blockade (Cilnidipine) cluster_T_type T-type Channel Blockade (Manidipine) Newer_CCBs Cilnidipine / Manidipine L_type L-type Ca²⁺ Channel (Vascular Smooth Muscle) Newer_CCBs->L_type Inhibits N_type N-type Ca²⁺ Channel (Sympathetic Nerve Terminal) Newer_CCBs->N_type Inhibits (Cilnidipine) T_type T-type Ca²⁺ Channel (Vascular Smooth Muscle) Newer_CCBs->T_type Inhibits (Manidipine) Vasodilation Vasodilation L_type->Vasodilation Leads to NE_release ↓ Norepinephrine Release N_type->NE_release Tachycardia ↓ Reflex Tachycardia NE_release->Tachycardia Renal_Vasodilation Renal Vasodilation T_type->Renal_Vasodilation cluster_Workflow Clinical Trial Workflow Start Patient Recruitment (Mild-to-Moderate Hypertension) Randomization Randomization Start->Randomization Amlodipine_Group Amlodipine Treatment Group Randomization->Amlodipine_Group Newer_CCB_Group Newer CCB Treatment Group Randomization->Newer_CCB_Group Follow_up Follow-up Visits (e.g., 3-6 months) Amlodipine_Group->Follow_up Newer_CCB_Group->Follow_up Data_Collection Data Collection: - Blood Pressure - Heart Rate - Adverse Events (Pedal Edema) Follow_up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Comparative Efficacy and Safety Assessment Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of (+)-Amlodipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The responsible management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. For potent pharmaceutical compounds such as (+)-Amlodipine, a widely used calcium channel blocker, adherence to strict disposal protocols is paramount to prevent environmental contamination and ensure personnel safety. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a research and development setting, aligning with regulatory guidelines and best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All personnel handling the compound must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or glasses that conform to OSHA regulations are required.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.

Environmental Impact and Regulatory Framework

This compound is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Its presence in aquatic environments can have adverse consequences for various organisms.[1] Consequently, the disposal of this compound is regulated by federal and state environmental agencies, such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] These regulations are in place to mitigate the environmental harm caused by pharmaceutical waste.[3]

The following table summarizes key environmental data for amlodipine:

ParameterValue/InformationSource(s)
Aquatic Toxicity
Green Algae (EC50)5.6 mg/L[4]
Daphnia magna (EC50, 48h)9.9 mg/L[4]
Fathead Minnow (EC50)2.7 mg/L[4]
Persistence The half-life (DT50) in the total system is less than 32 days, indicating it degrades in the environment.[1]
Bioaccumulation With a Log D of -0.056, amlodipine has a low potential for bioaccumulation in aquatic organisms.[1]
Biodegradation A 3% biodegradation in 28 days suggests that it is not readily biodegradable.[5]

Step-by-Step Disposal Protocol

The preferred method for the disposal of this compound is through a licensed professional waste disposal service or a registered drug take-back program.[1] This ensures compliance with all relevant regulations. If such programs are unavailable, the following on-site disposal procedure should be followed:

  • Waste Segregation: Isolate this compound waste from other laboratory waste streams. It is common practice to use designated, clearly labeled, leak-proof containers. Hazardous pharmaceutical waste is often collected in black containers.

  • Deactivation and Containment:

    • Do Not Flush: this compound should never be disposed of down the drain or toilet.[1]

    • Remove the compound from its original packaging.

    • Mix the this compound with an unpalatable substance like used coffee grounds, cat litter, or dirt. This step is intended to render the drug unusable and less attractive for accidental ingestion or diversion.[1]

    • Place the resulting mixture into a sealable container, such as a plastic bag or a non-recyclable container, to prevent leakage.[1]

  • Final Disposal:

    • Dispose of the sealed container in a designated hazardous waste receptacle, in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1]

    • For empty original containers, ensure all labels with identifying information are removed or obscured before disposal in the appropriate waste stream.[1]

Experimental Protocols Overview

Detailed experimental protocols for the degradation and ecotoxicity of amlodipine are often proprietary and not publicly available. However, the methodologies employed generally follow standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development).

Forced Degradation Studies: To understand the stability of amlodipine, it is subjected to stress conditions as per ICH (International Council for Harmonisation) guidelines. This typically involves:

  • Acid and Alkali Hydrolysis: Amlodipine solutions are exposed to strong acids (e.g., 5 mol/L HCl) and bases (e.g., 5 mol/L NaOH) at elevated temperatures (e.g., 80°C) for several hours.

  • Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at an elevated temperature.

  • Photodegradation: A solution of amlodipine is exposed to UV light in a photostability chamber for an extended period (e.g., 14 days).

  • Analysis: The degradation products are then identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Aquatic Toxicity Testing:

  • Test Organisms: Standard aquatic organisms are used, such as green algae (Pseudokirchneriella subcapitata), water fleas (Daphnia magna), and fathead minnows (Pimephales promelas).

  • Exposure: The organisms are exposed to a range of concentrations of amlodipine in a controlled laboratory setting for a specified duration (e.g., 48 hours for Daphnia magna, 96 hours for fish).

  • Endpoint: The concentration that causes an effect (e.g., mortality, immobilization, or growth inhibition) in 50% of the test population (EC50 or LC50) is determined.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AmlodipineDisposal start This compound Waste ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from other chemical waste streams ppe->segregate take_back Is a registered drug take-back program or licensed disposal service available? segregate->take_back use_take_back Utilize take-back program or licensed service take_back->use_take_back Yes on_site Proceed with on-site disposal take_back->on_site No end Disposal Complete use_take_back->end no_flush Do NOT flush down drain or toilet on_site->no_flush mix Mix with an unpalatable substance (e.g., coffee grounds) no_flush->mix seal Place mixture in a sealable container mix->seal hazardous_waste Dispose of sealed container in designated hazardous waste seal->hazardous_waste hazardous_waste->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling (+)-Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with (+)-Amlodipine. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid, crystalline form, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE. For bulk processing or situations with potential for dust generation, enhanced respiratory and body protection is recommended.

Equipment Specifications Purpose
Hand Protection Impervious gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.[1][2]
Body Protection Laboratory coatTo protect skin and clothing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., P3)Required when occupational exposure limits may be exceeded or if dust is generated.[3]
Additional Protection (for bulk handling) Impervious protective clothing (meeting EN13982 or ANSI 103 standards)To provide full-body protection from dust.[3][4]

Hazard Summary

This compound presents several health and environmental hazards that necessitate careful handling.

Hazard Type Description
Acute Oral Toxicity Toxic if swallowed.[5]
Eye Damage Causes serious eye damage.[1][5]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[5]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][5][6]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.[3]

  • Store the compound in a tightly closed, original container.[3][7]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[3]

  • The substance should be stored locked up and out of reach of children.[1][3][7]

Handling:

  • All handling should be performed in accordance with good industrial hygiene and safety practices.[3]

  • Minimize the generation and accumulation of dust.[2][3][4] If tablets or capsules are crushed or broken, avoid breathing the dust.[2][4]

  • Use in a well-ventilated area. For operations that may generate dust, local exhaust ventilation should be employed.[3]

  • Avoid contact with skin, eyes, and clothing.[2][3][4]

  • Do not eat, drink, or smoke in areas where the compound is being handled.[1][3]

  • Wash hands thoroughly after handling and before breaks.[1][3]

Spill Management and Disposal Plan

A clear plan for managing spills and disposing of waste is essential to mitigate risks of exposure and environmental contamination.

Spill Management:

  • Evacuate all non-essential personnel from the spill area.[3][4]

  • Cleanup should only be performed by trained personnel wearing the appropriate PPE.[3][4]

  • Contain the source of the spill if it is safe to do so.[3][4]

  • For dry spills, collect the material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.[3][4]

  • Place the spilled material into a labeled, sealed container for proper disposal.[2][3][4]

  • Thoroughly clean the spill area.[3][4]

Disposal Plan:

  • Dispose of waste in a labeled and sealed container.[1][3]

  • Whenever possible, utilize a community "drug take-back" program for disposal.[3][6]

  • If a take-back program is unavailable, mix the this compound with an unpalatable substance such as used coffee grounds or cat litter.[3][6]

  • Place the mixture in a sealed plastic bag or container and dispose of it in the household trash.[3]

  • Do not flush the substance down the toilet or drain unless specifically instructed to do so, as it is very toxic to aquatic organisms.[3][6]

Emergency First-Aid Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

Exposure Route First-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[1][4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

Property Value
Appearance White to off-white solid crystalline
Melting Point 134 - 136 °C / 273.2 - 276.8 °F[1]
Molecular Formula C20H25ClN2O5
Molecular Weight 408.88 g/mol
Solubility Slightly soluble in water

Experimental Protocol Example: Bioequivalence Study

A common experimental protocol involving Amlodipine is a bioequivalence study to compare a generic product to the brand-name drug.

Study Design: A randomized, open-label, single-dose, two-period crossover study is a common design. This is often conducted under both fasting and fed conditions to assess the effect of food on absorption.

Participants: Healthy adult volunteers are typically enrolled in these studies.

Procedure:

  • In each study period, subjects receive a single dose of either the test or the reference Amlodipine product.

  • A washout period of sufficient length is implemented between the two dosing periods to ensure the complete elimination of the drug from the body.

  • Blood samples are collected from participants at predetermined time points following drug administration.

  • The concentration of Amlodipine in the plasma is then quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic parameters, including Cmax (maximum concentration), AUC (area under the concentration-time curve), and Tmax (time to maximum concentration), are calculated and statistically compared between the test and reference products.

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Ventilated Area inspect->store don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->don_ppe handle Handle in Ventilated Area (Minimize Dust) don_ppe->handle spill Spill Occurs? handle->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes weigh_prep Weighing and Sample Preparation spill->weigh_prep No dispose_spill Dispose of Spill Waste as Hazardous cleanup->dispose_spill decontaminate Decontaminate Work Area dispose_spill->decontaminate experiment Conduct Experiment weigh_prep->experiment experiment->decontaminate dispose_waste Dispose of Experimental Waste decontaminate->dispose_waste take_back Drug Take-Back Program Available? dispose_waste->take_back use_take_back Use Take-Back Program take_back->use_take_back Yes mix_waste Mix with Undesirable Substance (e.g., Coffee Grounds) take_back->mix_waste No end End use_take_back->end seal_dispose Seal in Container and Dispose in Trash mix_waste->seal_dispose seal_dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Amlodipine
Reactant of Route 2
(+)-Amlodipine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。